2-Amino-1-(3,5-dimethoxyphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(3,5-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBUBYADHSKKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397666 | |
| Record name | 2-amino-1-(3,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91252-41-4 | |
| Record name | 2-amino-1-(3,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)
For Researchers, Scientists, and Drug Development Professionals
A Note on Nomenclature: This guide focuses on the compound scientifically known as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol . It is crucial to distinguish this from its isomer, 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. The 2,5-dimethoxy isomer is the subject of significant pharmacological interest as the active metabolite of the drug Midodrine and is commonly referred to by its synonym, Desglymidodrine or the developmental code ST-1059 . All data and protocols herein pertain to the CAS Number 3600-87-1 .
Introduction
2-Amino-1-(2,5-dimethoxyphenyl)ethanol, or Desglymidodrine, is a pharmacologically active phenylethanolamine derivative. It is the principal and active metabolite of the prodrug Midodrine, which is utilized clinically for the treatment of symptomatic orthostatic hypotension.[1][2] Upon oral administration, Midodrine undergoes enzymatic hydrolysis, cleaving a glycine moiety to yield Desglymidodrine.[3] This biotransformation is the cornerstone of Midodrine's therapeutic action, as Desglymidodrine is a potent and selective α1-adrenergic receptor agonist.[1] Its action on these receptors, located on the vasculature, leads to increased arteriolar and venous tone, resulting in an elevation of blood pressure.[3]
This technical guide provides a comprehensive overview of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, detailing its chemical and physical properties, spectroscopic characterization, synthesis and analytical methodologies, and its pharmacological significance in the context of drug development.
Chapter 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development.
Chemical and Physical Properties
The key physicochemical properties of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3600-87-1 | [4] |
| Molecular Formula | C₁₀H₁₅NO₃ | |
| Molecular Weight | 197.23 g/mol | |
| Appearance | White Powder/Solid | [5] |
| Melting Point | 146-150°C (decomposes) | [5] |
| Boiling Point | 364.3 ± 42.0 °C (Predicted) | |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | |
| logP | -0.01 to 0.15 (Predicted) | [6] |
| Synonyms | Desglymidodrine, Deglymidodrine, ST-1059 | [4] |
Spectroscopic Data
The structural elucidation of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is confirmed through various spectroscopic techniques. The following data has been experimentally obtained and reported.[5]
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm):
-
6.69-6.94 (m, 3H): Aromatic protons (Ar-H).
-
4.71 (s, 1H): Hydroxyl proton (-OH).
-
2.67 (s, 2H): Amino protons (-NH₂).
-
1.73 (s, 3H): Methoxyl protons (-OCH₃).
-
1.60 (s, 3H): Methoxyl protons (-OCH₃).
-
-
¹³C NMR (400 MHz, DMSO-d₆, δ ppm):
-
153.62, 150.18, 133.99, 113.14, 112.1, 111.88: Aromatic carbons.
-
69.19: Carbinolic carbon (C-OH).
-
56.22, 55.68: Methoxyl carbons (-OCH₃).
-
49.02: Carbon attached to the amine group (C-NH₂).
-
40.62, 39.33: Aliphatic carbons.
-
1.2.2 Infrared (IR) Spectroscopy [5]
| Wavenumber (cm⁻¹) | Assignment |
| 3628.22 | -OH stretch |
| 3390.97, 3350.46 | -NH₂ stretch (asymmetric and symmetric) |
| 3121 | Aromatic C-H stretch |
| 2992.66, 2935.76 | Aliphatic C-H stretch (asymmetric and symmetric) |
| 1279.81 | C-O stretch (aryl aliphatic ether) |
1.2.3 Mass Spectrometry (MS) [5]
-
Method: Electrospray Ionization (ESI)
-
Molecular Ion Peak: m/z 198.05 [M+H]⁺
Chapter 2: Synthesis and Analysis
The ability to synthesize and accurately quantify 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is critical for its study and application.
Synthesis Protocol: Reduction of a Nitroethanol Precursor
A common and effective method for the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol involves the reduction of its nitro precursor, 1-(2,5-dimethoxyphenyl)-2-nitroethanol.[7] The causality behind this choice lies in the accessibility of the starting materials via a Henry reaction between 2,5-dimethoxybenzaldehyde and nitromethane, followed by a selective reduction of the nitro group to a primary amine. Sodium borohydride is a cost-effective and relatively mild reducing agent suitable for this transformation.
Step-by-Step Methodology: [7]
-
Reaction Setup: To a 2 L reaction flask, add 500 mL of ethanol.
-
Addition of Precursor: While stirring, add 100.0 g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol.
-
Cooling: Cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt).
-
Reduction: Add 54 g of sodium borohydride in portions, ensuring the temperature is maintained at -10 °C.
-
Reaction Monitoring: Allow the reaction to proceed for 2 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, add 500 mL of water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: Filter the resulting solid and dry to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to yield pure 2-Amino-1-(2,5-dimethoxyphenyl)ethanol as a white solid.
Caption: Workflow for the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.
Analytical Methodology: HPLC and LC-MS/MS
Accurate quantification of Desglymidodrine is essential for pharmacokinetic and metabolism studies. Both HPLC and LC-MS/MS methods have been developed and validated for this purpose.
2.2.1 High-Performance Liquid Chromatography (HPLC) Method [8]
This method is suitable for the simultaneous determination of Midodrine and Desglymidodrine in biological matrices. The protocol is designed to be self-validating through the use of an internal standard and calibration curves.
Step-by-Step Methodology:
-
Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., culture medium, plasma) using ethyl acetate as the extraction solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Chromatographic System:
-
Column: Lichrospher 100 RP-18 (or equivalent C18 column).
-
Mobile Phase: Acetonitrile and 40 mmol/L formic acid solution (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
-
Analysis: Inject the prepared sample into the HPLC system. Quantify the amount of Desglymidodrine by comparing the peak area to a standard curve prepared with known concentrations of the analyte.
2.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method [9]
For higher sensitivity and selectivity, especially in complex biological fluids like plasma, an LC-MS/MS method is preferred.
Step-by-Step Methodology:
-
Sample Preparation: Utilize a protein precipitation method for plasma samples, followed by centrifugation.
-
Chromatographic System:
-
Column: C18 column (e.g., Jones C18, 4.6mm x 150mm, 3µm).
-
Mobile Phase: 10mM ammonium formate (pH 4.0) and methanol (30:70, v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 198.1 → 180.2.
-
-
Quantification: Use an internal standard (e.g., caffeine) and a calibration curve to quantify Desglymidodrine in the samples.
Caption: General workflow for the analysis of Desglymidodrine.
Chapter 3: Pharmacology and Role in Drug Development
Mechanism of Action: α1-Adrenergic Receptor Agonism
Desglymidodrine exerts its pharmacological effects by acting as a selective agonist at α1-adrenergic receptors.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C, which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels, leading to the contraction of vascular smooth muscle.[7] This vasoconstriction of both arteries and veins increases peripheral resistance and venous return, thereby elevating blood pressure.[3]
Caption: Simplified signaling pathway of Desglymidodrine.
Significance in Drug Development
The study of Desglymidodrine is pivotal for several reasons:
-
Prodrug Strategy: The Midodrine-Desglymidodrine pair is a classic example of a successful prodrug strategy. Midodrine itself is inactive, but it is efficiently absorbed and converted to the active Desglymidodrine.[3] This approach can be used to improve the pharmacokinetic properties of a drug.
-
Target for Hypotension Treatment: As a direct-acting sympathomimetic, Desglymidodrine is a key molecule in the management of orthostatic hypotension.[1] Research into its structure-activity relationship can inform the design of new and improved α1-agonists.
-
Broader Therapeutic Potential: The α1-adrenergic receptor is a target for various therapeutic areas. Agonists of this receptor are being investigated for their potential roles in heart failure, Alzheimer's disease, and other conditions. Understanding the pharmacology of a selective agonist like Desglymidodrine provides valuable insights for these research endeavors.
Chapter 4: Safety and Handling
As with any active pharmaceutical ingredient, proper safety protocols must be observed when handling 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
-
Narenderan, S. T., Jupudi, S., Vanaja, P., & Meyyanathan, S. N. (2018). Synthesis of Desglymidodrine from Midodrine by Conventional Amide Hydrolysis Method. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 168-170. [Link]
-
Reddy, B. P., Kumar, P., Kumar, K. R., Mukkanti, K., & Reddy, M. S. (2015). Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies. Bentham Science Publishers. [Link]
-
Barth, T., Aleu, J., Pupo, M. T., Bonato, P. S., & Collado, I. G. (2013). HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi. Journal of chromatographic science, 51(5), 460–467. [Link]
-
PubChem. (n.d.). Desglymidodrine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pittner, H., Stormann, H., & Enzenhofer, R. (1973). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. Arzneimittel-Forschung, 23(4), 541-547. [Link]
-
Semantic Scholar. (n.d.). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. [Link]
-
Frontiers in Pharmacology. (2020). Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. [Link]
-
ResearchGate. (2016). Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and tablets. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of midodrine?. [Link]
-
Wikipedia. (n.d.). Alpha-adrenergic agonist. [Link]
- Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Grokipedia. (n.d.). Desglymidodrine. [Link]
-
JoVE. (2023). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. [Link]
-
PMC. (n.d.). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. [Link]
-
PubMed. (2015). Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics. [Link]
-
PubChem. (n.d.). Midodrine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Vasoconstrictor Effect of Midodrine, ST 1059, Noradrenaline, Etilefrine and Dihydroergotamine on Isolated Human Veins. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Midodrine Hydrochloride?. [Link]
-
Journal of Molecular Science. (2025). Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and oral solution. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)ethanol. [Link]
-
accessdata.fda.gov. (n.d.). SAFETY DATA SHEET. [Link]
-
PubMed Central. (2023). α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease. [Link]
-
Wikipedia. (n.d.). Desglymidodrine. [Link]
Sources
- 1. Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Desglymidodrine | C10H15NO3 | CID 43260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. Vasoconstrictor effect of midodrine, ST 1059, noradrenaline, etilefrine and dihydroergotamine on isolated human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Physicochemical Profile of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the physicochemical characteristics of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS: 3600-87-1), the principal active metabolite of the prodrug Midodrine. Known pharmacologically as Desglymidodrine, this molecule is a selective α1-adrenergic receptor agonist responsible for the vasoconstrictive effects used in the management of orthostatic hypotension.[1][2][3] This document consolidates critical data regarding its molecular properties, spectroscopic and chromatographic characterization, synthesis, and safe handling protocols. The methodologies presented herein are designed to provide researchers and drug development professionals with a robust framework for the analysis and utilization of this compound.
A clarifying note on nomenclature: The initial query for this guide specified the 3,5-dimethoxyphenyl isomer. However, the vast majority of published scientific literature, pharmacological data, and commercially available standards pertain to the 2,5-dimethoxyphenyl isomer, which is the recognized active metabolite of Midodrine. This guide will therefore focus exclusively on the scientifically prominent and pharmacologically relevant 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.
Core Molecular and Physical Properties
2-Amino-1-(2,5-dimethoxyphenyl)ethanol is a substituted phenethylamine derivative.[1] Its core structure, comprising a dimethoxybenzene ring and an amino alcohol side chain, dictates its chemical behavior and pharmacological activity. The compound is typically a white to off-white crystalline powder or solid.[2][4][5]
The primary physical and chemical identifiers are summarized below for rapid reference.
| Property | Value | Source(s) |
| Chemical Name | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | [1][6] |
| Common Synonyms | Desglymidodrine, ST-1059, Deglymidodrine | [1][4][7] |
| CAS Number | 3600-87-1 | [1][3][8] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][2][4][8][9] |
| Molecular Weight | 197.23 g/mol | [1][6][8][9][10] |
| Appearance | White to Off-White Solid/Powder | [3][4][5] |
| Melting Point | 146-150°C (with decomposition) | [3][4][5] |
| Boiling Point | 364.3 ± 42.0 °C (Predicted) | [3][4][5] |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [3][4][5] |
| pKa | 11.84 ± 0.35 (Predicted) | [4][11] |
| logP | -0.01 to 0.15 (Predicted) | [1][12] |
| InChI Key | VFRCNXKYZVQYLX-UHFFFAOYSA-N | [1][10] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and experimental design. Desglymidodrine exhibits a mixed solubility profile:
-
Aqueous Solubility : It is reported to be soluble in water.[2] One source quantifies this as approximately 10.9 mg/mL.[12]
-
Organic Solubility : It is readily soluble in organic solvents like ethanol and dimethylformamide.[4] It demonstrates slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol, which may be enhanced with sonication.[4][11]
Scientist's Insight: The presence of both polar (hydroxyl, amino) and non-polar (dimethoxybenzene ring) groups explains its solubility in a range of solvents. For analytical purposes, starting with methanol or ethanol is a logical first step. For stock solutions intended for in-vitro assays, DMSO is a common choice, though its limited solubility should be noted.
Acid-Base Properties
The predicted pKa of ~11.84 corresponds to the protonated amino group.[4][11] This relatively high pKa indicates that the primary amine is a moderately strong base.
Scientist's Insight: At physiological pH (~7.4), the amino group will be predominantly in its protonated, charged (ammonium) form. This has significant implications for its interaction with biological targets, such as the binding pocket of adrenergic receptors, and influences its absorption and distribution characteristics.
Spectroscopic and Chromatographic Characterization
While a comprehensive public database of reference spectra for this specific compound is limited, this section outlines the standard, validated methodologies for its structural confirmation and purity analysis. Commercial suppliers note that they do not typically collect analytical data for this compound, placing the responsibility on the researcher for identity confirmation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structural elucidation of organic molecules.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The three protons on the dimethoxy-substituted benzene ring would appear in the aromatic region (~6.5-7.5 ppm), with chemical shifts and splitting patterns dictated by their positions relative to the electron-donating methoxy groups and the hydroxyethylamino side chain.
-
Methine Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group would likely appear as a multiplet, due to coupling with the adjacent methylene protons.
-
Methylene Protons (-CH₂-NH₂): The two protons on the carbon adjacent to the amino group would also likely appear as a multiplet.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, would be expected in the upfield region (~3.7-4.0 ppm).
-
Amine & Hydroxyl Protons (-NH₂, -OH): These protons often appear as broad singlets and their chemical shifts can be highly variable depending on solvent, concentration, and temperature. They may also exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Six distinct signals would be expected in the aromatic region (~110-160 ppm), with the carbons directly attached to the oxygen atoms being the most downfield.
-
Alcohol & Amine Carbons: Signals for the -CH(OH)- and -CH₂-NH₂ carbons would be found in the aliphatic region.
-
Methoxy Carbons: Two signals for the -OCH₃ carbons would appear further upfield (~55-60 ppm).
This protocol provides a self-validating system for obtaining high-quality NMR data.[13]
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good starting choice due to its ability to dissolve a wide range of compounds and slow the exchange of labile protons.
-
Internal Standard: Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.03% v/v) for accurate chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Securely cap the vial and vortex until the sample is completely dissolved. If needed, gentle warming or sonication can be applied.
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the ¹H spectrum using standard parameters, ensuring a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Caption: Workflow for NMR structural elucidation.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound and for quantitative analysis. Given its structure, a reversed-phase method is the most logical starting point.
-
Column Selection: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar stationary phase will interact with the aromatic ring of the analyte.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid acts as an ion-pairing agent to improve the peak shape of the basic amine.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.
-
-
Initial Gradient: Start with a broad gradient to scout for the optimal elution conditions (e.g., 5% to 95% B over 20 minutes).
-
Detection: Use a UV detector. A preliminary scan should be run to determine the wavelength of maximum absorbance (λmax), likely to be in the 270-290 nm range due to the dimethoxybenzene chromophore.
-
Optimization: Based on the scouting run, adjust the gradient to achieve a retention time of 5-10 minutes and ensure good resolution from any impurities.
-
Validation: Once optimized, the method should be validated for linearity, accuracy, and precision according to established guidelines.
Caption: HPLC reversed-phase method development workflow.
Synthesis Pathway
Desglymidodrine is the key intermediate in the synthesis of Midodrine.[14] A common and effective laboratory-scale synthesis involves the reduction of a nitroethanol precursor.[8][14]
The general pathway is a two-step process starting from 2,5-dimethoxybenzaldehyde:
-
Condensation: 2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a base to form 1-(2,5-Dimethoxyphenyl)-2-nitroethanol.[14]
-
Reduction: The nitro group of 1-(2,5-Dimethoxyphenyl)-2-nitroethanol is reduced to a primary amine using a reducing agent like sodium borohydride in an alcoholic solvent.[8][14]
Sources
- 1. Desglymidodrine - Wikipedia [en.wikipedia.org]
- 2. CAS 3600-87-1: Desglymidodrine | CymitQuimica [cymitquimica.com]
- 3. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 3600-87-1 | CAS DataBase [m.chemicalbook.com]
- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 10. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol CAS#: 3600-87-1 [m.chemicalbook.com]
- 12. grokipedia.com [grokipedia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]
"2-Amino-1-(3,5-dimethoxyphenyl)ethanol" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure, properties, and potential synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. While this specific isomer is not as widely documented as its analogues, this paper synthesizes available data and provides insights based on related chemical structures. This document serves as a valuable resource for researchers in medicinal chemistry and drug development by offering a foundational understanding of this compound's characteristics and a theoretical framework for its synthesis and potential applications.
Introduction
This compound belongs to the family of phenylethanolamines, a class of compounds that are structurally related to neurotransmitters like norepinephrine and epinephrine. The specific arrangement of the dimethoxy groups on the phenyl ring at the 3 and 5 positions is anticipated to confer distinct pharmacological and chemical properties compared to its more commonly studied isomers, such as the 2,5-dimethoxy analog. Compounds in this class are of significant interest to the pharmaceutical industry due to their potential as adrenergic receptor agonists or antagonists, which play crucial roles in regulating physiological processes.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and an ethanolamine side chain at the 1 position.
Molecular Weight
The molecular formula for this compound is C10H15NO3. The molecular weight is calculated as follows:
-
Carbon (C): 10 atoms × 12.011 amu = 120.11 amu
-
Hydrogen (H): 15 atoms × 1.008 amu = 15.12 amu
-
Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu
-
Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu
Total Molecular Weight = 197.23 g/mol
Physicochemical Data Summary
Due to the limited availability of experimental data for the 3,5-dimethoxy isomer, the following table includes predicted properties and data from its closely related 2,5-dimethoxy isomer for comparative purposes.
| Property | This compound (Predicted/Inferred) | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Experimental Data) |
| Molecular Formula | C10H15NO3 | C10H15NO3[1][2] |
| Molecular Weight | 197.23 g/mol | 197.23 g/mol [1][2] |
| Appearance | White to off-white solid (predicted) | White to Off-White Solid[1] |
| Melting Point | Not available | 146-150°C (dec.)[1] |
| Boiling Point | Predicted: ~364 °C | 364.3±42.0 °C (Predicted)[1] |
| Solubility | Predicted to be soluble in methanol and DMSO | DMSO (Slightly, Sonicated), Methanol (Slightly)[1] |
| pKa | Not available | 11.84±0.35 (Predicted)[1] |
Synthesis and Methodologies
Theoretical Synthesis Protocol
This protocol is a theoretical adaptation based on the synthesis of the 2,5-dimethoxy isomer.
Step 1: Synthesis of 1-(3,5-dimethoxyphenyl)-2-nitroethanol
This initial step would likely involve a Henry reaction between 3,5-dimethoxybenzaldehyde and nitromethane.
-
Reactants: 3,5-dimethoxybenzaldehyde, Nitromethane, and a base catalyst (e.g., sodium hydroxide or potassium fluoride).
-
Solvent: A suitable polar solvent such as ethanol or methanol.
-
Procedure:
-
Dissolve 3,5-dimethoxybenzaldehyde in the chosen solvent.
-
Add nitromethane to the solution.
-
Slowly add the base catalyst while maintaining a controlled temperature, typically at or below room temperature.
-
Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Reduction of 1-(3,5-dimethoxyphenyl)-2-nitroethanol
The nitro group is then reduced to an amine to yield the final product.
-
Reducing Agent: Sodium borohydride is a common and effective reagent for this transformation.
-
Solvent: Ethanol is a suitable solvent for this reduction.
-
Procedure:
-
Dissolve the synthesized 1-(3,5-dimethoxyphenyl)-2-nitroethanol in ethanol in a reaction flask.
-
Cool the solution to a low temperature (e.g., -10°C) using an ice-salt bath.
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a few hours at the same temperature.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench it by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify the final compound by recrystallization to yield this compound as a white solid.
-
Synthesis Workflow Diagram
Caption: Theoretical two-step synthesis of this compound.
Potential Applications and Pharmacological Profile
Given its structural similarity to known adrenergic agents, this compound is a candidate for investigation in several therapeutic areas. The 2,5-dimethoxy analog is a metabolite of Midodrine, a drug used to treat orthostatic hypotension by acting as an α1-adrenergic receptor agonist[3]. It is plausible that the 3,5-dimethoxy isomer could exhibit similar or novel adrenergic activity.
Potential areas of research include:
-
Cardiovascular Therapeutics: Investigating its effects on blood pressure and heart rate through interaction with adrenergic receptors.
-
Central Nervous System (CNS) Applications: Exploring potential psychoactive properties or its utility in treating conditions like ADHD, similar to other phenylethanolamine derivatives.
-
Metabolic Disorders: Assessing its influence on metabolic pathways regulated by the adrenergic system.
Spectroscopic Analysis (Predicted)
Predicted ¹H NMR Spectrum
-
Aromatic Protons: The protons on the phenyl ring are expected to show distinct signals. The proton at the 2-position and 6-position would likely appear as a doublet, while the proton at the 4-position would be a triplet. Their chemical shifts would be influenced by the electron-donating methoxy groups.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to six protons would be expected, characteristic of the two equivalent methoxy groups.
-
Ethanolamine Protons: The protons of the ethanolamine side chain (-CH(OH)-CH₂NH₂) would exhibit more complex splitting patterns. The benzylic proton (-CH(OH)-) would likely be a triplet, coupled to the adjacent methylene protons. The methylene protons (-CH₂NH₂) would likely appear as a doublet of doublets, and the amine (NH₂) and hydroxyl (OH) protons would be broad singlets, the positions of which would be dependent on the solvent and concentration.
Conclusion
This compound represents an under-explored molecule with potential for novel pharmacological applications. This guide provides a comprehensive theoretical framework for its molecular structure, properties, and synthesis. The provided information, while in part inferred from related compounds due to a lack of direct experimental data, offers a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this specific phenylethanolamine isomer. Further empirical research is necessary to validate these predictions and fully elucidate the compound's chemical and biological profile.
References
-
ChemBK. (2024). 2-amino-1-(2,5-dimethoxyphenyl)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Retrieved from [Link]
- Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Wikipedia. (n.d.). 4C-I. Retrieved from [Link]
-
GOV.UK. (2021). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]
Sources
A Technical Guide to the Solubility Profile of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Landscape for a Novel Compound
In the realm of pharmaceutical research and chemical synthesis, a thorough understanding of a compound's solubility is a cornerstone of its development. It dictates formulation strategies, bioavailability, and purification methods. This guide is dedicated to the solubility profile of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol, a compound of interest in medicinal chemistry.
It is critical to note at the outset that publicly available, experimentally determined solubility data for this compound is exceptionally scarce. Searches for this specific isomer predominantly yield information for its structural analog, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol. While a European patent mentions the existence of the 3,5-dimethoxy isomer, it does not provide specific physical or chemical data.
Therefore, this guide adopts a predictive and comparative methodology, grounded in established principles of organic chemistry and supported by data from analogous compounds. Our objective is to provide a robust framework for researchers to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a predicted solubility profile, offer detailed experimental protocols for in-house determination, and provide essential safety and handling information.
Molecular Structure and its Implications for Solubility
The solubility of an organic compound is fundamentally governed by its molecular structure and the intermolecular forces it can engage in with a solvent. The adage "like dissolves like" serves as a guiding principle: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.
Let us dissect the structure of this compound:
-
Polar Functional Groups: The molecule possesses a primary amine (-NH2) and a hydroxyl (-OH) group. Both are capable of forming strong hydrogen bonds, both as donors and acceptors. These groups significantly contribute to the molecule's polarity and its potential to dissolve in protic, polar solvents.
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. Its presence will generally decrease solubility in highly polar solvents like water.
-
Dimethoxy Substituents: The two methoxy groups (-OCH3) at the 3 and 5 positions are moderately polar and can act as hydrogen bond acceptors. Their presence can slightly enhance solubility in polar solvents compared to an unsubstituted phenyl ring.
-
Ethanol Backbone: The two-carbon chain provides a degree of flexibility and contributes to the overall size of the molecule.
Based on this structure, we can predict that this compound will exhibit a nuanced solubility profile, with a preference for polar organic solvents.
Predicted Solubility Profile
In the absence of direct experimental data, we can construct a predicted solubility profile based on the structural features discussed above. This profile is intended to guide solvent selection for synthesis, purification, and formulation.
| Solvent Class | Predicted Solubility | Rationale |
| Water | Low to Very Low | The hydrophobic phenyl ring and the overall carbon content will likely limit aqueous solubility, despite the presence of polar amino and hydroxyl groups. The solubility is expected to be pH-dependent. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | These solvents can engage in hydrogen bonding with the amine and hydroxyl groups of the solute, facilitating dissolution. The alkyl portion of the alcohols will also interact favorably with the nonpolar regions of the molecule. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and amino groups. Their high polarity can effectively solvate the molecule. |
| Ethers (e.g., Diethyl Ether, THF) | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of these solvents may limit the dissolution of this polar molecule. |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Low to Moderate | While capable of dissolving a range of organic compounds, their lower polarity and inability to act as strong hydrogen bond donors may limit solubility. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low to Insoluble | The significant polarity of the amino and hydroxyl groups will make dissolution in these nonpolar solvents highly unfavorable. |
Insights from Structural Analogs
To further refine our understanding, we can examine the known solubility of structurally similar compounds. While not a direct substitute for experimental data, the behavior of these analogs provides valuable context.
| Analogous Compound | Structure | Reported Solubility | Relevance to this compound |
| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | A structural isomer. | Readily soluble in ethanol and dimethylformamide; slightly soluble in DMSO and methanol. | The difference in the position of the methoxy groups will influence crystal packing and dipole moment, likely leading to some differences in solubility. However, the overall trend of good solubility in polar organic solvents is expected to be similar. |
| (S)-2-Amino-2-(3-methoxyphenyl)ethanol | Lacks one methoxy group and the hydroxyl group is on the adjacent carbon. | No specific solubility data is readily available, but its computed properties suggest it is a polar molecule. | The presence of an additional methoxy group in our target compound would likely increase its polarity and potential for hydrogen bonding, potentially enhancing solubility in polar solvents. |
| 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol | Contains an additional methoxy group. | No specific solubility data is readily available, but its computed properties indicate a polar molecule. | The increased number of polar methoxy groups would likely enhance solubility in polar solvents compared to our target compound. |
The Critical Influence of pH on Aqueous Solubility
The presence of a primary amine group makes the aqueous solubility of this compound highly dependent on pH. Amines are basic and will be protonated in acidic solutions to form the corresponding ammonium salt.
R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O
This protonation introduces a positive charge, significantly increasing the polarity of the molecule and its ability to interact with water molecules. Therefore, the aqueous solubility of this compound is expected to be substantially higher at acidic pH values compared to neutral or basic conditions. The solubility of amino acids, which also contain an amine group, is minimal at their isoelectric point and increases in both acidic and basic solutions.
Figure 1: The effect of pH on the ionization and aqueous solubility of an amine-containing compound.
Experimental Determination of Solubility: A Standardized Protocol
Given the lack of published data, researchers will need to determine the solubility of this compound experimentally. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination.
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a constant temperature bath on an orbital shaker.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by taking samples at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Figure 2: A generalized workflow for the experimental determination of solubility using the shake-flask method.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
The solubility of this compound, while not experimentally documented in the public domain, can be rationally predicted based on its molecular structure. It is anticipated to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. Its aqueous solubility is expected to be low but will likely increase significantly in acidic conditions.
This guide provides a comprehensive framework for researchers, offering a predicted solubility profile, insights from analogous compounds, and a detailed protocol for experimental determination. The generation of empirical solubility data for this compound would be a valuable contribution to the scientific community, aiding in its further development and application in medicinal chemistry and other fields.
References
-
ChemBK. (2024, April 9). 2-amino-1-(2,5-dimethoxyphenyl)ethanol. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
- Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
-
Polarity and Solubility of Organic Compounds. (n.d.). Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
WUR eDepot. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Carl ROTH. (n
Spectroscopic Characterization of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. Intended for researchers, scientists, and professionals in drug development, this document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed, field-proven protocols for the acquisition of such data, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, grounding the methodologies in established principles of analytical chemistry.
Introduction
This compound is a phenylethanolamine derivative with potential applications in medicinal chemistry and pharmaceutical research. The precise structural elucidation and purity assessment of such compounds are paramount for their development and use. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for the unambiguous characterization of molecular structures. This guide presents a detailed analysis of the expected spectroscopic data for this compound, providing a valuable reference for its synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Based on the analysis of closely related analogs, such as 1-(3,5-dimethoxyphenyl)ethanol, and established substituent effects, the following ¹H and ¹³C NMR spectra are predicted for this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 6.7 | d | 2H | H-2', H-6' |
| ~ 6.3 - 6.4 | t | 1H | H-4' |
| ~ 4.6 - 4.7 | dd | 1H | H-1 |
| ~ 3.8 | s | 6H | 2 x -OCH₃ |
| ~ 2.8 - 3.0 | m | 2H | H-2 |
| ~ 2.0 (broad) | s | 3H | -NH₂ and -OH |
Interpretation of ¹H NMR Spectrum:
-
The two aromatic protons at the C-2' and C-6' positions are expected to be equivalent and appear as a doublet due to coupling with the H-4' proton.
-
The aromatic proton at the C-4' position will appear as a triplet due to coupling with the two equivalent protons at C-2' and C-6'.
-
The methoxy groups (-OCH₃) at the C-3' and C-5' positions are equivalent and will present as a sharp singlet integrating to six protons.
-
The benzylic proton (H-1) adjacent to the hydroxyl group will appear as a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent carbon (H-2).
-
The two protons on the carbon bearing the amino group (H-2) are diastereotopic and will appear as a multiplet.
-
The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and will likely appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound is presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 161 | C-3', C-5' |
| ~ 145 | C-1' |
| ~ 104 | C-2', C-6' |
| ~ 99 | C-4' |
| ~ 75 | C-1 |
| ~ 55 | -OCH₃ |
| ~ 48 | C-2 |
Interpretation of ¹³C NMR Spectrum:
-
The carbon atoms of the two equivalent methoxy groups will resonate at a characteristic chemical shift around 55 ppm.
-
The aromatic carbons attached to the methoxy groups (C-3' and C-5') are expected to have the most downfield shift in the aromatic region due to the deshielding effect of the oxygen atoms.
-
The quaternary aromatic carbon (C-1') will appear in the downfield region of the aromatic signals.
-
The equivalent aromatic carbons at the C-2' and C-6' positions will be shielded relative to C-3' and C-5'.
-
The aromatic carbon at the C-4' position is expected to be the most shielded of the aromatic carbons.
-
The carbon bearing the hydroxyl group (C-1) will appear in the range typical for benzylic alcohols.
-
The carbon attached to the amino group (C-2) will be observed at a characteristic chemical shift for an aliphatic amine.
Experimental Protocol for NMR Data Acquisition
A standard procedure for acquiring high-quality NMR spectra of small organic molecules is crucial for accurate structural elucidation.
Materials:
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing an internal standard (e.g., 0.03% TMS in CDCl₃).[1]
-
Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming or sonication can be employed.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube to a height of approximately 4-5 cm.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
Causality Behind Experimental Choices:
-
Deuterated Solvents: These are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during data acquisition.
-
Internal Standard (TMS): TMS is chemically inert and provides a sharp singlet at 0 ppm, serving as a reference point for the chemical shift scale.
-
Shimming: This process corrects for inhomogeneities in the magnetic field across the sample volume, which is essential for obtaining high-resolution spectra with sharp lines.
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional moieties.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching (superimposed) |
| 3000-2800 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1600, ~1470 | Medium | C=C stretching (aromatic ring) |
| ~1200, ~1050 | Strong | C-O stretching (aryl ether) |
| ~1150 | Medium | C-N stretching |
| ~1080 | Medium | C-O stretching (alcohol) |
Interpretation of IR Spectrum:
-
A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is expected, arising from the overlapping stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups.[2][3][4][5] Hydrogen bonding will contribute to the broadening of this peak.
-
The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl chain will appear in the 3000-2800 cm⁻¹ region.
-
Characteristic absorptions for the aromatic C=C bonds will be observed around 1600 cm⁻¹ and 1470 cm⁻¹.
-
Strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether groups are expected around 1200 cm⁻¹ and 1050 cm⁻¹, respectively.
-
The C-N stretching of the primary amine will likely appear around 1150 cm⁻¹.
-
The C-O stretching of the secondary alcohol will be observed around 1080 cm⁻¹.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
For solid samples, the potassium bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality IR spectra.
Materials:
-
Sample (1-2 mg)
-
FTIR-grade KBr (100-200 mg), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Grinding: Place a small amount of KBr in a clean agate mortar and grind it to a fine powder. Add the sample and grind the mixture thoroughly to ensure a homogenous dispersion.[6]
-
Pellet Formation: Transfer the ground mixture to the pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the IR spectrum of the sample.
Causality Behind Experimental Choices:
-
KBr as a Matrix: KBr is transparent in the mid-infrared region, making it an ideal matrix for dispersing the solid sample.
-
Fine Grinding: This is crucial to minimize light scattering from large particles, which can lead to a sloping baseline and distorted peak shapes.
-
Background Correction: This step is essential to remove the spectral contributions of atmospheric gases, ensuring that the resulting spectrum is solely that of the analyte.
Caption: Workflow for IR sample preparation and data acquisition using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.
Predicted Mass Spectrum Data (Electron Ionization)
The molecular weight of this compound is 197.23 g/mol . The predicted mass spectrum under EI conditions will likely show a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Fragment Ion |
| 197 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₂NH₂]⁺ |
| 139 | [M - C₂H₆NO]⁺ |
| 30 | [CH₂NH₂]⁺ |
Interpretation of Mass Spectrum:
-
The molecular ion peak ([M]⁺) at m/z 197 should be observable, although its intensity may be low due to the lability of the molecule under EI conditions.
-
A prominent fragment ion is expected at m/z 167 , resulting from the benzylic cleavage and loss of the aminomethyl radical (•CH₂NH₂). This is a common fragmentation pathway for phenylethanolamines.[7][8][9][10]
-
Another significant fragment could be observed at m/z 139 , corresponding to the 3,5-dimethoxybenzyl cation, formed by cleavage of the C1-C2 bond.
-
A fragment ion at m/z 30 corresponding to the aminomethyl cation ([CH₂NH₂]⁺) is also highly probable.
Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)
A general protocol for acquiring an EI mass spectrum of a solid sample using a direct insertion probe is outlined below.
Materials:
-
Sample (a few micrograms)
-
Capillary tube
-
Direct insertion probe
-
Mass spectrometer with an EI source
Procedure:
-
Sample Loading: Load a small amount of the solid sample into a clean capillary tube.
-
Probe Insertion: Insert the capillary tube into the well of the direct insertion probe.
-
Introduction into the Mass Spectrometer: Introduce the probe into the ion source of the mass spectrometer through a vacuum interlock system.[11]
-
Vaporization: Rapidly heat the probe to a temperature sufficient to vaporize the sample directly into the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Causality Behind Experimental Choices:
-
Direct Insertion Probe: This allows for the analysis of solid samples that may not be sufficiently volatile or stable for gas chromatography.
-
High Vacuum: A high vacuum environment is necessary to prevent ion-molecule reactions and to allow the ions to travel from the source to the detector without colliding with other molecules.
-
70 eV Electron Energy: This is a standard energy used in EI-MS because it provides reproducible fragmentation patterns and is typically above the ionization energy of most organic molecules, leading to efficient ionization.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. chromatographyonline.com [chromatographyonline.com]
The 3,5-Dimethoxyphenyl Motif: A Privileged Scaffold in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The 3,5-dimethoxyphenyl motif is a significant structural component found in a variety of biologically active compounds, both naturally occurring and synthetic. Its presence often confers potent pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth analysis of the biological significance of the 3,5-dimethoxyphenyl moiety, exploring its role in molecular recognition, mechanism of action, and potential as a privileged scaffold in modern drug discovery. We will delve into the synthetic strategies employed to access derivatives of this motif, examine its impact on target binding and cellular activity, and provide detailed experimental protocols for assessing its biological effects.
Introduction: The Chemical Eminence of the 3,5-Dimethoxyphenyl Motif
The 3,5-dimethoxyphenyl group is an aromatic scaffold characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions. This specific substitution pattern creates a unique electronic and steric environment that has proven to be highly advantageous for biological activity. The methoxy groups are electron-donating, which can influence the reactivity and binding properties of the molecule. Furthermore, their positioning provides a distinct three-dimensional shape that can facilitate precise interactions with biological targets such as enzymes and receptors. This motif is a key component of numerous natural products and has been extensively utilized by medicinal chemists as a foundational element in the design of novel therapeutic agents.
Anticancer Activity: A Multifaceted Approach to Combating Malignancy
The 3,5-dimethoxyphenyl motif is a prominent feature in a wide array of compounds exhibiting significant anticancer properties. Its derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.
Inhibition of Tubulin Polymerization
A primary mechanism through which many 3,5-dimethoxyphenyl-containing compounds exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.
Several studies have highlighted the potent tubulin polymerization inhibitory activity of compounds bearing the 3,5-dimethoxyphenyl moiety. For instance, novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides have been synthesized and shown to exhibit significant cytotoxicity against various cancer cell lines.[1] Molecular modeling studies revealed that these compounds bind to the colchicine binding site of β-tubulin, leading to a reduction in cellular microtubules.[1] Similarly, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors, with the most promising compound demonstrating potent antiproliferative activity and inducing G2/M phase cell cycle arrest in HeLa cells.[2]
Table 1: Anticancer Activity of Representative 3,5-Dimethoxyphenyl Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzopyran-4-one derivatives | MCF-7 | 2.58 - 34.86 | [3][4] |
| Chalcone-benzimidazolium salts | HL-60, MCF-7, SW-480 | Lower than Cisplatin | |
| 1,2,4-Triazole-3-carboxanilides | MCF-7 | 7.79 - 13.20 | [1] |
| Trimethoxyphenyl-based analogues | HepG2 | 1.38 - 3.21 | [5] |
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa, MCF-7, A549 | Potent activity | |
| Pyrrolizine derivatives | MCF-7/ADR | 0.52 - 6.26 | [6] |
| Benzo[d]oxazol-2-ylthio acetamide | MGC-803 | 0.45 | [7] |
Cell Cycle Arrest and Apoptosis Induction
Compounds incorporating the 3,5-dimethoxyphenyl motif have been shown to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis in cancer cells. For example, a novel trimethoxyphenyl-based analogue was found to cause cell cycle disturbance at the G2/M phase and significantly increase the number of apoptotic cells in hepatocellular carcinoma (HepG2) cells.[5][8] This compound also led to a decrease in the mitochondrial membrane potential and the anti-apoptotic protein Bcl-2, while increasing the levels of the pro-apoptotic protein Bax and the tumor suppressor p53.[5]
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
The 3,5-dimethoxyphenyl group has also been identified as a key motif for inhibiting FGFRs, which are often dysregulated in cancer. A series of dimethoxybenzene FGFR inhibitors with a 5H-pyrrolo[2,3-b]pyrazine scaffold were discovered, with some compounds exhibiting sub-nanomolar enzymatic activity.[9] Structure-activity relationship studies highlighted the importance of the dimethoxybenzene moiety for potent FGFR inhibition.[9]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a standard method for assessing the inhibitory effect of a test compound on tubulin polymerization.
-
Preparation of Reagents:
-
Tubulin (≥99% pure) is reconstituted in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 1 mg/mL.
-
Test compounds and a positive control (e.g., colchicine) are dissolved in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound solution or vehicle (DMSO) to each well.
-
Add 95 µL of the tubulin solution to each well.
-
The plate is incubated at 37°C, and the absorbance at 340 nm is measured every minute for 60 minutes using a microplate reader.
-
-
Data Analysis:
-
The increase in absorbance over time reflects the rate of tubulin polymerization.
-
The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
Diagram: Tubulin Polymerization Inhibition Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a key driver of many diseases. The 3,5-dimethoxyphenyl motif has been found in compounds with potent anti-inflammatory effects, primarily through the modulation of critical inflammatory signaling pathways.
A notable example is 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component of Korean cabbage kimchi.[10][11] HDMPPA has been shown to significantly suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated microglial cells.[10] It also attenuates the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-1β.[10]
The anti-inflammatory effects of HDMPPA are mediated through the blockage of several key signaling pathways, including:
-
NF-κB Pathway: HDMPPA inhibits LPS-induced NF-κB activation by preventing the degradation and phosphorylation of IκB-α.[10]
-
MAPK and PI3K/Akt Pathways: It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt.[10][11]
-
Oxidative Stress: The compound reduces the formation of intracellular reactive oxygen species (ROS).[10]
Diagram: Anti-inflammatory Signaling Pathways Modulated by HDMPPA
Caption: HDMPPA inhibits LPS-induced inflammatory pathways.
Antimicrobial Activity: A Potential Avenue for New Antibacterials
The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. The 3,5-dimethoxyphenyl motif has been incorporated into various heterocyclic compounds that exhibit promising antibacterial and antifungal activities.
For instance, analogues of trimethoprim, a well-known antibacterial drug, featuring a 3',5'-dimethoxy-4'-substituted-benzyl group have been synthesized and evaluated.[12] These compounds were found to be potent inhibitors of Escherichia coli dihydrofolate reductase, a key enzyme in bacterial folate metabolism.[12] Additionally, furan-derived chalcones and their corresponding Δ2-pyrazoline derivatives containing a methoxyphenyl group have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13]
Other Biological Activities
Beyond the major areas of anticancer, anti-inflammatory, and antimicrobial research, the 3,5-dimethoxyphenyl motif has been explored for other therapeutic applications.
-
Psychoactive Properties: Derivatives of mescaline, which contains a 3,4,5-trimethoxyphenyl group, are known for their psychedelic effects, mediated through interactions with serotonin receptors.[14]
-
Enzyme Inhibition: Certain pyrazoline compounds bearing a dimethoxyphenyl moiety have been investigated as tyrosinase inhibitors, although their activity was found to be lower than the standard inhibitor, kojic acid.[15]
Synthesis Strategies
The synthesis of compounds containing the 3,5-dimethoxyphenyl motif often involves standard organic chemistry reactions. A common starting material is 3,5-dimethoxybenzaldehyde or a related derivative.
General Synthetic Scheme:
A prevalent method for creating more complex derivatives involves the Claisen-Schmidt condensation to form chalcones, which can then be further modified.[16]
Diagram: General Synthesis of Chalcone Derivatives
Caption: General synthetic route to chalcone derivatives.
Another key synthetic intermediate is 3,5-dimethoxybenzyllithium, which can be generated through reductive lithiation and subsequently reacted with various electrophiles to introduce diverse substituents.
Conclusion and Future Perspectives
The 3,5-dimethoxyphenyl motif has unequivocally established itself as a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic and steric properties contribute to potent and often selective interactions with a variety of biological targets. The extensive research into its anticancer, anti-inflammatory, and antimicrobial activities has yielded numerous promising lead compounds.
Future research should continue to explore the vast chemical space around the 3,5-dimethoxyphenyl core. The development of novel synthetic methodologies will enable the creation of more diverse and complex derivatives. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular interactions with biological targets will guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of this versatile motif holds great promise for addressing unmet medical needs across a spectrum of diseases.
References
-
Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. PubMed. [Link]
-
Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. ResearchGate. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. National Institutes of Health. [Link]
-
Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]
-
Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. PubMed. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. National Institutes of Health. [Link]
-
Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. ResearchGate. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health. [Link]
-
Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. MDPI. [Link]
-
3-(4′-Hydroxyl-3′,5′-dimethoxyphenyl)propionic Acid, an Active Principle of Kimchi, Inhibits Development of Atherosclerosis in Rabbits. ResearchGate. [Link]
-
Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. ResearchGate. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. PubMed. [Link]
-
Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. [Link]
-
Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. ResearchGate. [Link]
-
Synthesis and anti-microbial screening of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-5- methylphenyl)prop-2-en-one and its heterocyclic analogs. ResearchGate. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PubMed. [Link]
-
A Review on Sasa quelpaertensis's Phytochemical Profiles and Pharmacological Activities. MDPI. [Link]
-
High-Purity 3,5-Dimethoxyphenol: A Versatile Fine Chemical for Pharmaceutical and Industrial Applications. sfcchem.com. [Link]
-
Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PubMed Central. [Link]
-
Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. PubMed. [Link]
-
Active principle of kimchi, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, retards fatty streak formation at aortic sinus of apolipoprotein E knockout mice. PubMed. [Link]
-
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central. [Link]
-
2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. PubMed. [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]
-
Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PubMed Central. [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]
Sources
- 1. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]
- 14. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to 2-Amino-1-(3,5-dimethoxyphenyl)ethanol: A Core Intermediate in the Synthesis of Adrenergic Agonists
Executive Summary: The phenylethanolamine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of adrenergic receptor modulators. Within this class, 2-Amino-1-(3,5-dimethoxyphenyl)ethanol emerges as a pivotal synthetic intermediate, primarily valued as a protected precursor for β2-adrenergic agonists like Orciprenaline (Metaproterenol). The strategic placement of the 3,5-dimethoxy groups on the phenyl ring serves a dual purpose: it facilitates a controlled synthesis and, upon deprotection, yields a resorcinol moiety that imparts crucial metabolic stability to the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the synthesis, stereochemical considerations, and strategic application of this intermediate for researchers and professionals in drug development.
The Strategic Importance of the Phenylethanolamine Scaffold
Phenylethanolamines are a class of compounds characterized by a phenethyl group bearing hydroxyl and amine substituents. This structural motif is central to the function of endogenous catecholamines like epinephrine and norepinephrine. Consequently, synthetic analogs are widely explored as therapeutic agents that target the adrenergic system.[1][2] A key application for this scaffold is in the development of β2-adrenergic agonists, which are frontline treatments for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) due to their potent bronchodilatory effects.[1][3][4]
The subject of this guide, this compound, is a direct precursor to the moderately selective β2-agonist Orciprenaline (also known as Metaproterenol).[5][6][7] In this context, the methoxy groups function as robust protecting groups for the phenol functionalities inherent to the final drug. This protection is critical because free phenols can interfere with certain synthetic steps (e.g., reactions involving strong bases) and are susceptible to oxidation. The conversion to the final API is achieved in a terminal deprotection step, revealing the active 3,5-dihydroxy arrangement.
The choice of the 3,5-substitution pattern is a deliberate design element rooted in pharmacokinetics. Unlike natural catecholamines (with a 3,4-dihydroxy pattern), the resulting 3,5-dihydroxy (resorcinol) structure is not a substrate for the metabolic enzyme Catechol-O-methyltransferase (COMT).[8] This resistance to enzymatic degradation significantly enhances the drug's metabolic stability and duration of action, a crucial advantage in therapeutic settings.[8]
Synthesis of this compound
The synthesis of this intermediate can be approached from several common starting materials, with the primary goal of constructing the core 1-phenyl-2-aminoethanol backbone.
Retrosynthetic Analysis
Two primary retrosynthetic disconnections are commonly employed. The first approach involves the reduction of an α-aminoketone, which is itself derived from the corresponding acetophenone. The second approach builds the ethanolamine sidechain from a benzaldehyde precursor via a nitroalkane intermediate.
Caption: Retrosynthetic pathways for this compound.
Synthetic Route from 3,5-Dimethoxyacetophenone
This is a classical and robust three-step synthesis starting from a commercially available ketone.
-
α-Bromination: 3,5-Dimethoxyacetophenone is brominated at the alpha position, typically using bromine in a suitable solvent like methanol or acetic acid, to yield 2-bromo-1-(3,5-dimethoxyphenyl)ethanone. This electrophilic substitution is facile due to the electron-donating nature of the methoxy groups.
-
Amination: The resulting α-bromoketone is a potent electrophile. It can be converted to the corresponding amine, 2-amino-1-(3,5-dimethoxyphenyl)ethanone, through various methods. A common industrial method is the Delepine reaction, which involves reacting the α-bromoketone with hexamine, followed by acidic hydrolysis to liberate the primary amine.[9] Alternative methods include direct displacement with ammonia or a protected amine equivalent.
-
Ketone Reduction: The final step to the intermediate is the selective reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is the reagent of choice for this transformation. It is a mild and selective hydride donor that efficiently reduces the ketone without affecting the aromatic rings or the amine functionality.
Detailed Experimental Protocol: Route A
The following protocol is a representative example for the synthesis of racemic this compound.
Step 1: Synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone
-
Dissolve 3,5-dimethoxyacetophenone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a dropping funnel and stir at 0°C.
-
Slowly add a solution of bromine (1.05 eq) in methanol dropwise, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by pouring it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the α-bromoketone as a solid.
Step 2: Synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanone Hydrochloride (via Delepine Reaction)
-
Suspend the 2-bromo-1-(3,5-dimethoxyphenyl)ethanone (1.0 eq) in chloroform or tetrahydrofuran.
-
Add hexamine (1.1 eq) portion-wise and stir the mixture at room temperature for 12-18 hours.
-
Collect the resulting hexaminium salt precipitate by filtration.
-
Hydrolyze the salt by heating it in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated 2-amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride by filtration. Wash with cold ethanol and dry.
Step 3: Synthesis of this compound
-
Dissolve the α-aminoketone hydrochloride (1.0 eq) in a mixture of methanol and water.
-
Cool the solution to 0°C and add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, controlling the effervescence.
-
Stir the reaction at room temperature for 2-3 hours until the reduction is complete (monitored by TLC).
-
Carefully acidify the mixture with dilute HCl to destroy excess NaBH₄, then basify with NaOH or NH₄OH to pH >10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the target intermediate, often as a white to off-white solid.
Asymmetric Synthesis and Chiral Resolution
For most pharmaceutical applications, particularly for β2-agonists, only one enantiomer (typically the R-enantiomer) is biologically active. Therefore, obtaining an enantiomerically pure intermediate is paramount.
-
Classical Resolution: The racemic intermediate can be resolved by forming diastereomeric salts with a chiral acid, such as D- or L-tartaric acid.[10] The differing solubilities of these salts allow for their separation by fractional crystallization, followed by liberation of the enantiomerically pure amine.
-
Asymmetric Synthesis: Modern approaches favor direct asymmetric synthesis to avoid the loss of 50% of the material inherent in resolution. A highly effective method is the asymmetric transfer hydrogenation of the α-aminoketone precursor.[11] This is often achieved using ruthenium or rhodium catalysts complexed with chiral ligands (e.g., chiral diamines or amino alcohols), which deliver hydrogen stereoselectively to one face of the ketone.[12][13]
Application in the Synthesis of Orciprenaline
This compound is an ideal precursor for the synthesis of Orciprenaline. The transformation involves two key steps: N-alkylation to introduce the isopropyl group for β2-receptor selectivity, and O-demethylation to unmask the active resorcinol moiety.
Caption: Synthetic workflow from the intermediate to the final API, Orciprenaline.
-
N-Alkylation via Reductive Amination: The primary amine of the intermediate is reacted with acetone. This forms an imine intermediate in situ, which is then immediately reduced to the secondary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over Pd/C). This efficiently installs the N-isopropyl group required for activity.
-
O-Demethylation (Deprotection): The final and critical step is the cleavage of the two robust methyl ethers. This requires harsh conditions and is typically achieved using a strong Lewis acid like boron tribromide (BBr₃) in an inert solvent (e.g., dichloromethane) or by refluxing in concentrated hydrobromic acid (HBr). This step unmasks the 3,5-dihydroxy phenols, yielding Orciprenaline.
Data Summary & Characterization
Table 1: Physicochemical Properties of the Intermediate
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₅NO₃[14] |
| Molecular Weight | 197.23 g/mol [14] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
Table 2: Summary of Synthetic Transformations
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| α-Bromination | 3,5-Dimethoxyacetophenone | Br₂, Methanol | 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone | >90% |
| Amination | α-Bromoketone | Hexamine, HCl/EtOH | 2-Amino-1-(3,5-dimethoxyphenyl)ethanone HCl | 70-85% |
| Reduction | α-Aminoketone | NaBH₄, Methanol | This compound | >90% |
| N-Alkylation | The Intermediate | Acetone, NaBH₃CN | N-Isopropyl protected precursor | 85-95% |
| Deprotection | Protected Precursor | BBr₃ or HBr | Orciprenaline | 60-80% |
Conclusion
This compound is a highly valuable building block in medicinal chemistry. Its true utility is realized when viewed as a strategically protected intermediate for the synthesis of resorcinol-based phenylethanolamine drugs. The methoxy groups provide the necessary stability to construct the core scaffold and install the required N-alkyl substituent with high efficiency. The final deprotection step reveals the 3,5-dihydroxy functionality, which confers a superior pharmacokinetic profile by preventing metabolic degradation by COMT. A thorough understanding of its synthesis, stereochemical control, and strategic application is essential for scientists engaged in the development of next-generation adrenergic therapeutics.
References
-
[Synthesis and pharmacological study of orciprenaline and salbutamol derivatives]. (1976). Il Farmaco; edizione scientifica, 31(9), 674-682. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metaproterenol. In PubChem Compound Database. Retrieved January 21, 2026, from [Link]
- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (1999). European Patent Office. EP 0924193 A1.
-
Orciprenaline Sulfate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved January 21, 2026, from [Link]
- Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. (2016). Google Patents. CN105622434A.
-
Orciprenaline. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. Retrieved January 21, 2026, from [Link]
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2006). Google Patents. US7094928B2.
-
Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. (2015). Organic Letters, 27(11), 2622-2627. Retrieved from [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Asymmetric Synthesis. Retrieved from [Link]
-
Giembycz, M. A., & Newton, R. (2020). Beta2-Agonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. (2006). ChemInform. Retrieved from [Link]
-
Asymmetric synthesis of syn- and anti-1,3-amino alcohols. (2002). Journal of the American Chemical Society, 124(23), 6518-6519. Retrieved from [Link]
-
BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION. (2020). Biolife, 8(1). Retrieved from [Link]
-
Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). Beta-Adrenergic Agonists. MDPI. Retrieved from [Link]
-
Beta2-adrenergic agonist. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Beta2-Agonists. (2021). PubMed. Retrieved from [Link]
-
Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. (2003). ResearchGate. Retrieved from [Link]
Sources
- 1. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta2-Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. Metaproterenol | C11H17NO3 | CID 4086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Orciprenaline - Wikipedia [en.wikipedia.org]
- 8. biolife-publisher.it [biolife-publisher.it]
- 9. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 13. renyi.hu [renyi.hu]
- 14. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
The Vanguard of Discovery: A Technical Guide to the Preliminary Biological Screening of Substituted Phenylethanolamines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential preliminary biological screening of novel substituted phenylethanolamines. We will navigate the critical steps from initial compound selection to robust in vitro evaluation, emphasizing the scientific rationale behind each experimental choice to ensure a self-validating and insightful screening cascade.
Introduction: The Enduring Promise of the Phenylethanolamine Scaffold
The phenylethanolamine skeleton is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of endogenous neurotransmitters and clinically significant drugs.[1][2] Naturally occurring catecholamines such as norepinephrine and epinephrine, which are phenylethanolamine derivatives, play a pivotal role in regulating a vast array of physiological processes through their interaction with adrenergic receptors.[2][3] This inherent biological relevance has made the phenylethanolamine scaffold a fertile ground for the development of new therapeutics targeting a range of conditions, from cardiovascular diseases to respiratory ailments.
The strategic modification of the phenyl ring, the ethanolamine side chain, and the terminal amino group can profoundly influence the compound's affinity, selectivity, and efficacy for its biological targets.[4][5][6][7] A systematic preliminary biological screening is therefore paramount to elucidating the structure-activity relationships (SAR) of novel analogues and identifying promising lead candidates for further development.
Part 1: Strategic Compound Selection and Synthesis
The journey begins with the rational design and synthesis of a focused library of substituted phenylethanolamines. The selection of substituents should be guided by established SAR principles to maximize the diversity of pharmacological profiles.
Key Structural Considerations for Synthesis:
-
Phenyl Ring Substitution: Hydroxyl groups at the meta and para positions of the phenyl ring are crucial for maximal activity at adrenergic receptors.[6] Altering the substitution pattern, for instance to a 3,5-dihydroxy arrangement, can confer resistance to metabolism by catechol-O-methyltransferase (COMT) and enhance oral bioavailability and β2-receptor selectivity.[6]
-
Side Chain Modification: The presence of a hydroxyl group on the β-carbon of the ethylamine side chain is a key determinant of direct agonist activity.[6] Alkyl substitutions on the α-carbon can slow metabolism by monoamine oxidase (MAO), thereby prolonging the compound's action.[5]
-
Nitrogen Atom Substitution: The nature of the substituent on the amino group dictates the selectivity for α- versus β-adrenergic receptors. Increasing the steric bulk of the N-substituent generally leads to a decrease in α-receptor activity and an increase in β-receptor activity.[6]
A well-designed synthetic strategy will yield a library of compounds with varied electronic and steric properties, providing a solid foundation for a comprehensive screening campaign.
Part 2: The In Vitro Screening Cascade: From Binding to Function
The preliminary biological evaluation of substituted phenylethanolamines hinges on a tiered in vitro screening approach. This cascade is designed to first identify compounds that interact with the desired target and then to characterize the nature of that interaction. Given that phenylethanolamines predominantly target G-protein coupled receptors (GPCRs), specifically adrenergic receptors, our focus will be on assays tailored to this receptor family.[8][9][10]
Primary Screening: Identifying Target Engagement with Receptor Binding Assays
The initial step is to determine whether the synthesized compounds bind to the target receptor. Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions due to their robustness and precision.[3][11]
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Isolate cell membranes expressing the adrenergic receptor subtype of interest (e.g., α1, α2, β1, β2).
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [¹²⁵I]-cyanopindolol for β receptors) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinities
| Compound ID | Substitution Pattern | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) |
| PHE-001 | 4-OH, 3-CH₃ | β₂ Adrenergic | 150 | 75 |
| PHE-002 | 3,4-diOH | β₂ Adrenergic | 25 | 12.5 |
| PHE-003 | 3-OH, 4-F | α₁ Adrenergic | 500 | 250 |
| PHE-004 | 3,5-diOH | β₂ Adrenergic | 50 | 25 |
This is a representative table. Actual data will vary based on experimental results.
Secondary Screening: Elucidating Functional Activity
Compounds that demonstrate significant binding affinity in the primary screen are then advanced to functional assays to determine whether they act as agonists, antagonists, or allosteric modulators.[12] GPCR activation initiates a cascade of intracellular signaling events, and functional assays are designed to measure these downstream responses.[13]
Common Functional Assays for Adrenergic Receptors:
-
cAMP Assays: For Gs- and Gi-coupled receptors (e.g., β- and α₂-adrenergic receptors, respectively), measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels is a direct indicator of receptor activation or inhibition.[12]
-
Calcium Flux Assays: For Gq-coupled receptors (e.g., α₁-adrenergic receptors), activation leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.[13]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific signaling pathway. The amount of light produced is proportional to receptor activation.[14]
Experimental Protocol: cAMP Functional Assay (for β-Adrenergic Agonists)
-
Cell Culture: Culture cells stably expressing the β-adrenergic receptor subtype of interest.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of the test compound. Include a known agonist as a positive control.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve. The concentration of the compound that produces 50% of the maximal response is the EC₅₀ value.
Visualization of Experimental Workflow
Caption: High-level workflow for preliminary biological screening.
Signaling Pathway Visualization
Understanding the downstream consequences of receptor activation is crucial. The following diagram illustrates the canonical signaling pathways for β-adrenergic receptors.
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. molbio.gu.se [molbio.gu.se]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 14. Adrenergic Receptors In Disease and Drug Discovery [lubio.ch]
A Technical Guide to 2-Amino-1-(3,5-dimethoxyphenyl)ethanol: Structure, Synthesis, and Potential Applications
Introduction: The Significance of Substituted Phenylethanolamines
Phenylethanolamines are a class of organic compounds that form the backbone of many biologically active molecules, including a variety of hormones and neurotransmitters. The substitution pattern on the phenyl ring plays a crucial role in determining the pharmacological activity of these compounds. While isomers such as 2-amino-1-(2,5-dimethoxyphenyl)ethanol and 2-amino-1-(3,4-dimethoxyphenyl)ethanol are more extensively studied, the 3,5-dimethoxy isomer represents a unique chemical entity with its own distinct electronic and steric properties. This guide focuses on elucidating the key technical aspects of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol.
Chemical Identity and Molecular Structure
The fundamental step in understanding any chemical compound is to establish its unambiguous identity through standardized chemical nomenclature and structural representations.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₅NO₃ |
| SMILES String | C1=C(C=C(C(=C1)OC)C(CN)O)OC |
| InChI Key | BKFNSOGLAQCSKD-UHFFFAOYSA-N |
The molecular structure of this compound, characterized by a phenyl ring with two methoxy groups at the 3 and 5 positions and an aminoethanol side chain, is depicted in the following diagram.
Caption: 2D structure of this compound.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 197.23 g/mol |
| LogP | 0.8 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 58.5 Ų |
| Rotatable Bonds | 5 |
Synthesis Protocol: A Plausible Approach
A likely synthetic route to this compound involves the reduction of an alpha-amino ketone precursor. A European patent describes the synthesis of the optically active (R)-enantiomer of this compound, suggesting a pathway that could be adapted for the racemic mixture.[1] The following protocol is a generalized procedure based on common organic synthesis methodologies for similar compounds.
Workflow for the Synthesis of this compound
Caption: A potential synthetic workflow for this compound.
Step-by-Step Methodology:
-
Bromination of 3,5-Dimethoxyacetophenone:
-
Dissolve 3,5-dimethoxyacetophenone in a suitable solvent such as acetic acid or chloroform.
-
Slowly add an equimolar amount of bromine (Br₂) while stirring and maintaining the temperature below 30°C.
-
Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a reducing agent like sodium bisulfite solution.
-
Extract the product, 2-bromo-1-(3,5-dimethoxyphenyl)ethanone, with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Amination of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone:
-
Dissolve the purified bromo-ketone in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.
-
Add an excess of an ammonia source, such as a solution of ammonia in methanol or aqueous ammonia, to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Isolate the product, 2-amino-1-(3,5-dimethoxyphenyl)ethanone, by extraction and purify if necessary.
-
-
Reduction of 2-Amino-1-(3,5-dimethoxyphenyl)ethanone:
-
Dissolve the amino-ketone in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to control the reaction rate.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the final product, this compound, with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the final compound by recrystallization or column chromatography to achieve the desired purity.
-
Potential Applications in Research and Drug Development
While specific applications for this compound are not widely documented, its structural similarity to known bioactive molecules suggests several areas of potential interest for researchers and drug development professionals.
-
Adrenergic Receptor Ligands: Many phenylethanolamines interact with adrenergic receptors. The unique 3,5-dimethoxy substitution pattern could lead to novel selectivity profiles for alpha and beta-adrenergic receptor subtypes.
-
Chiral Building Blocks: The presence of a stereocenter at the benzylic alcohol position makes this compound a valuable chiral precursor. The optically active forms, such as the (R)-enantiomer mentioned in patent literature, can be used in the asymmetric synthesis of more complex molecules, including pharmaceuticals.[1]
-
Molecular Probes: As a novel analogue of more common phenylethanolamines, this compound could be used as a molecular probe to investigate the structure-activity relationships of adrenergic receptor binding pockets.
-
Intermediate for Novel Therapeutics: The amino and hydroxyl groups provide reactive handles for further chemical modifications, allowing for the generation of libraries of new compounds for screening against various therapeutic targets.
Conclusion and Future Directions
This compound represents an under-explored area within the well-established class of phenylethanolamines. This technical guide has provided a foundational understanding of its chemical identity, predicted properties, and a plausible synthetic strategy. The true potential of this compound lies in future research that explores its synthesis in optically pure forms and evaluates its biological activity. For scientists engaged in the discovery of novel therapeutics, particularly those targeting the central nervous and cardiovascular systems, this compound offers a promising scaffold for further investigation.
References
-
PubChem. 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]
-
European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP 0924193 A1. [Link]
Sources
A Technical Guide to 2-Amino-1-(3,5-dimethoxyphenyl)ethanol and its Pharmacophoric Significance for α1-Adrenergic Receptor Agonism
Abstract
This technical guide provides an in-depth analysis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol, a key chemical scaffold in adrenergic pharmacology. While this specific molecule is not as widely studied as its parent compound, methoxamine, its structure embodies the essential features of an α1-adrenergic agonist pharmacophore. We will dissect the molecule's chemical properties, synthesis, and its relationship to the broader class of phenylethylamine agonists. The core of this guide focuses on the mechanistic underpinnings of its interaction with α1-adrenergic receptors, exploring the critical roles of its substituent groups through structure-activity relationship (SAR) analysis. Furthermore, we provide detailed, field-proven experimental protocols for researchers aiming to synthesize, characterize, and evaluate the pharmacological activity of compounds based on this scaffold. This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel adrenergic agents.
Section 1: The Core Molecule: this compound
Chemical Identity and Physicochemical Properties
This compound is a phenylethylamine derivative. Structurally, it is closely related to the selective α1-adrenergic receptor agonist, methoxamine.[1] The core structure consists of a phenyl ring substituted with two methoxy groups at positions 3 and 5, and an ethanolamine side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | [2] |
| Molecular Weight | 197.23 g/mol | [3][4] |
| Appearance | White Powder / Solid | [2][5] |
| Melting Point | 146-150 °C (decomposes) | [4][5] |
| Solubility | Soluble in ethanol and dimethylformamide | [2] |
| InChI Key | VFRCNXKYZVQYLX-UHFFFAOYSA-N | [3][4] |
Synthesis Pathway
The synthesis of this compound typically involves a multi-step process. A common and effective route starts from 2,5-dimethoxybenzaldehyde, proceeding through a nitroethanol intermediate, which is subsequently reduced to the final amino alcohol product. This method is advantageous due to the availability of starting materials and good overall yields.[6]
A representative synthesis workflow is outlined below:
Caption: General synthesis workflow for this compound.
This reduction of the nitro group to an amine is a critical step, with reagents like sodium borohydride providing an efficient conversion under controlled temperature conditions to yield the desired product with high purity.[6][7]
Section 2: The α1-Adrenergic Agonist Pharmacophore
The biological activity of this compound is best understood by examining its structure in the context of the pharmacophore model for α1-adrenergic receptor agonists. This model defines the essential structural features required for a molecule to bind to and activate the receptor.
Key Pharmacophoric Features
The phenylethylamine skeleton is the foundational structure for many adrenergic agonists.[8] For α1-agonism, three key features derived from this skeleton are paramount:
-
Aromatic Ring: Provides a crucial binding interaction with the receptor, often through aromatic-aromatic interactions with phenylalanine residues in the receptor's binding pocket.[9]
-
Protonated Amine: A primary or secondary amine, which is protonated at physiological pH, forms a critical ionic bond with a conserved aspartate residue in the receptor. The two-carbon separation between the ring and the amino group is optimal for agonist activity.[8][10]
-
β-Hydroxyl Group: This group, present on the carbon adjacent to the aromatic ring, is not essential but significantly enhances agonist activity, likely by forming a hydrogen bond with a serine residue in the receptor.[9][11]
Caption: Key pharmacophoric features for α1-adrenergic receptor agonism.
The Role of 3,5-Dimethoxy Substitution
The substitution pattern on the aromatic ring is a key determinant of a compound's selectivity and metabolic stability.[8] In the case of this compound, the methoxy groups at the 3 and 5 positions serve two primary functions:
-
Receptor Selectivity: Unlike catecholamines (with hydroxyls at positions 3 and 4) which are potent agonists at both α and β receptors, the 3,5-dimethoxy pattern confers selectivity for the α1-receptor.[1][11] The absence of the catechol hydroxyls prevents the molecule from effectively binding to and activating β-adrenergic receptors.
-
Metabolic Stability: Catecholamines are rapidly metabolized by the enzyme catechol-O-methyltransferase (COMT). The methoxy groups are not substrates for COMT, which significantly increases the compound's metabolic stability and duration of action compared to molecules like norepinephrine.[8]
Section 3: Structure-Activity Relationship (SAR) Analysis
SAR studies on phenylethylamines have provided a clear framework for understanding how structural modifications impact pharmacological activity at adrenergic receptors.
Table 2: Summary of Structure-Activity Relationships for Phenylethylamine α1-Agonists
| Modification | Effect on α1-Agonist Activity | Rationale |
| Removal of β-Hydroxyl Group | Significant decrease in potency | Loss of a key hydrogen bonding interaction within the receptor binding site.[11] |
| N-Alkylation (e.g., adding a methyl group) | Generally decreases α-activity, increases β-activity | Bulkier groups on the nitrogen favor interaction with the more accommodating β-receptor binding pocket.[10] |
| α-Methylation (on the carbon adjacent to the amine) | Reduces susceptibility to MAO, increases duration of action | The methyl group sterically hinders the monoamine oxidase (MAO) enzyme, preventing metabolic deamination.[10] |
| Aromatic Ring Substitution | Modulates selectivity and potency | Hydroxyl groups at positions 3 and 4 (catechol) are optimal for general adrenergic activity, while other substitutions (like dimethoxy) can confer selectivity.[8][11] |
Section 4: Experimental Protocols for Pharmacological Evaluation
To assess the potential of a compound based on the this compound scaffold, a tiered approach of in vitro assays is recommended. This workflow validates target engagement and quantifies functional activity.
Caption: Experimental workflow for pharmacological evaluation.
Protocol: Radioligand Binding Assay for α1-Adrenergic Receptor Affinity
This protocol determines the affinity (Ki) of a test compound for the α1-adrenergic receptor by measuring its ability to compete with a known high-affinity radioligand.
Objective: To quantify the binding affinity of the test compound.
Materials:
-
Cell membranes prepared from a cell line expressing the human α1A-adrenergic receptor.
-
[³H]-Prazosin (Radioligand).
-
Test compound (e.g., this compound).
-
Phentolamine (Non-specific binding control).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well plates, scintillation vials, liquid scintillation fluid, filter mats, cell harvester, scintillation counter.
Methodology:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess phentolamine).
-
Reaction Mixture: To each well, add:
-
50 µL of Binding Buffer
-
50 µL of [³H]-Prazosin (at a final concentration near its Kd).
-
50 µL of diluted test compound or control.
-
50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Ki using the Cheng-Prusoff equation.
Protocol: In Vitro Functional Assay (Calcium Mobilization)
This protocol measures the functional potency (EC₅₀) and efficacy (Emax) of the test compound by quantifying its ability to activate the Gq-protein signaling pathway downstream of the α1-adrenergic receptor, leading to an increase in intracellular calcium.
Objective: To determine if the compound is an agonist and to quantify its potency and efficacy.
Materials:
-
A cell line co-expressing the human α1A-adrenergic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound.
-
Phenylephrine (a full agonist, used as a positive control).
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add the Fluo-4 AM dye solution diluted in Assay Buffer. Incubate for 60 minutes at 37°C to allow the cells to take up the dye.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess extracellular dye.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (phenylephrine) in a separate compound plate.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add the compounds to the cell plate and immediately begin measuring fluorescence intensity kinetically over a period of 2-3 minutes.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. For each concentration, calculate the peak fluorescence response. Plot the response against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy, typically normalized to the response of the positive control).
Section 5: Future Directions and Therapeutic Potential
The this compound scaffold represents a validated starting point for the design of novel α1-adrenergic agonists. Its inherent selectivity and metabolic stability make it an attractive core for medicinal chemistry efforts. Future research could focus on:
-
Subtype Selectivity: Modifying the aromatic substitutions or the ethanolamine side chain to develop agonists with improved selectivity for specific α1-receptor subtypes (α1A, α1B, α1D), which could lead to therapeutics with fewer side effects.
-
Prodrug Strategies: As seen with midodrine, developing prodrugs of this scaffold could enhance oral bioavailability and tailor the pharmacokinetic profile for specific clinical applications, such as treating orthostatic hypotension.[5]
-
Novel Therapeutic Areas: Exploring the utility of selective α1-agonists based on this pharmacophore in areas beyond hypotension, such as in the treatment of nasal congestion or as adjuncts in anesthesia.
Section 6: Conclusion
This compound is a quintessential example of an α1-adrenergic agonist pharmacophore. Its structure effectively balances the requirements for receptor binding, activation, selectivity, and metabolic resistance. By understanding the specific roles of its aromatic core, dimethoxy substituents, and ethanolamine side chain, researchers can rationally design new chemical entities with tailored pharmacological profiles. The experimental protocols provided herein offer a robust framework for the evaluation of such compounds, facilitating the journey from chemical synthesis to pharmacological characterization in the pursuit of novel adrenergic therapeutics.
References
- Arizonins, a new complex of antibiotics related to kalafungin. I. Taxonomy of the producing culture, fermentation and biological activity. (1988). Journal of Antibiotics (Tokyo).
- Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. (n.d.). PubMed.
- Ruffolo, R. R. (n.d.). Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists. Karger Publishers.
- Adrenergic Agonists: Chemistry and Structure-Activity Relationship. (2023). JoVE.
- Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180.
- Perez, D. M. (n.d.). Structure-Function of α1-Adrenergic Receptors. PMC - PubMed Central.
- Methoxamine. (n.d.). PubChem - NIH.
- What is the mechanism of Methoxamine Hydrochloride? (2024). Patsnap Synapse.
- Methoxamine | α1-Adrenoceptor Agonist. (n.d.). MedchemExpress.com.
- What is Methoxamine Hydrochloride used for? (2024). Patsnap Synapse.
- Methoxamine – Knowledge and References. (n.d.). Taylor & Francis.
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR. (n.d.). Sigma-Aldrich.
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol. (n.d.). Sigma-Aldrich.
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis. (n.d.). ChemicalBook.
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol. (2025). ChemicalBook.
- Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. (n.d.). Google Patents.
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.). Google Patents.
- 2-amino-1-(2,5-dimethoxyphenyl)ethanol. (2024). ChemBK.
Sources
- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [sigmaaldrich.com]
- 5. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 6. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]
- 7. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 8. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]
- 9. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. karger.com [karger.com]
Methodological & Application
Synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol from 3,5-dimethoxybenzaldehyde. This amino alcohol is a valuable building block in medicinal chemistry, particularly for the development of adrenergic receptor modulators. The described two-step synthesis proceeds via a Henry (nitroaldol) reaction to form the intermediate 1-(3,5-dimethoxyphenyl)-2-nitroethanol, followed by the reduction of the nitro group to the corresponding amine. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for purification and characterization of the final product. Safety considerations and troubleshooting guidelines are also discussed to ensure a safe and successful synthesis.
Introduction
Substituted 2-amino-1-phenylethanol scaffolds are crucial pharmacophores found in a variety of biologically active molecules. Their structural resemblance to endogenous neurotransmitters like norepinephrine and epinephrine makes them prime candidates for targeting adrenergic receptors. The specific substitution pattern on the phenyl ring plays a critical role in modulating the pharmacological activity and selectivity of these compounds. The 3,5-dimethoxy substitution pattern, in particular, is of significant interest in the design of selective adrenergic agonists and antagonists. The target molecule, this compound, serves as a key intermediate in the synthesis of novel therapeutics for conditions such as hypotension, nasal congestion, and attention deficit hyperactivity disorder (ADHD).
This guide is intended for researchers and professionals in drug discovery and development, providing a robust and reproducible method for the preparation of this important synthetic intermediate.
Chemical Principles and Strategy
The synthesis of this compound is accomplished through a straightforward and efficient two-step sequence, as illustrated in the workflow diagram below.
Reduction of 1-(3,5-dimethoxyphenyl)-2-nitroethanol to the corresponding amino alcohol
Application Notes & Protocols: A Researcher's Guide
Topic: High-Fidelity Reduction of 1-(3,5-dimethoxyphenyl)-2-nitroethanol to 1-(3,5-dimethoxyphenyl)-2-aminoethanol
Abstract
This document provides a comprehensive scientific guide for the chemical reduction of 1-(3,5-dimethoxyphenyl)-2-nitroethanol to its corresponding primary amine, 1-(3,5-dimethoxyphenyl)-2-aminoethanol. This amino alcohol is a valuable building block in medicinal chemistry and drug development, belonging to the phenylethanolamine class of compounds.[1][2] We will move beyond a simple recitation of steps to explore the mechanistic rationale behind three robust and widely-used reduction methodologies: Catalytic Hydrogenation, Metal Hydride Reduction, and Dissolving Metal Reduction. Detailed, field-tested protocols are provided for each method, accompanied by data presentation, workflow visualizations, and a troubleshooting guide to empower researchers to achieve high-yield, high-purity synthesis.
Introduction: The Synthetic Value of β-Amino Alcohols
Chiral β-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and pharmaceuticals.[3] The target molecule, 1-(3,5-dimethoxyphenyl)-2-aminoethanol, is a precursor for various adrenergic and dopaminergic agents. Its synthesis typically begins with a Henry (nitroaldol) reaction between 3,5-dimethoxybenzaldehyde and nitromethane to form the β-nitroalcohol starting material, 1-(3,5-dimethoxyphenyl)-2-nitroethanol.[3][4]
The critical transformation, and the focus of this guide, is the reduction of the aliphatic nitro group to a primary amine. This step is not trivial; the choice of reducing agent is paramount to avoid side reactions and ensure chemoselectivity, especially when other functional groups are present in more complex analogues. The reduction of a nitro group is a cornerstone transformation in organic synthesis, converting a strongly electron-withdrawing group into a basic, strongly activating amino group.[5][6]
Strategic Overview of Nitroalkanol Reduction
The conversion of an aliphatic nitro group to an amine involves a six-electron reduction. The selection of an appropriate method depends on factors such as laboratory scale, available equipment, substrate tolerance to acidic or basic conditions, and desired safety profile. We will detail three primary strategies.
| Methodology | Primary Reagents | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Raney® Ni or Pd/C | 1-50 atm H₂, RT to 60°C, Methanol/Ethanol | High yield, clean byproducts (H₂O), scalable.[5][7] | Requires specialized pressure equipment, catalyst can be pyrophoric, potential for hydrogenolysis of other functional groups.[8] |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF/Ether, 0°C to reflux | Very effective for aliphatic nitro groups, rapid reaction.[9][10] | Highly reactive and water-sensitive, requires strict anhydrous conditions and careful quenching, can reduce other functional groups (e.g., esters, amides). |
| Dissolving Metal Reduction | Iron (Fe) or Zinc (Zn) powder, HCl | Acidic aqueous/alcoholic media, heat | Cost-effective, robust, tolerant of many functional groups.[5][11] | Stoichiometric metal waste, requires acidic conditions and a separate basic workup to isolate the free amine, can be lengthy.[12] |
Key Reduction Pathways
The following diagram illustrates the overall transformation and the primary reagent systems discussed in this guide.
Caption: Key methodologies for the reduction of the nitroethanol starting material.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This method is highly efficient and clean, making it suitable for larger-scale synthesis. Raney Nickel is often preferred for its efficacy in reducing aliphatic nitro groups without affecting aromatic rings.[8][9]
Materials:
-
1-(3,5-dimethoxyphenyl)-2-nitroethanol (5.0 g, 22.0 mmol)
-
Raney® Nickel (approx. 0.5 g, 50% slurry in water)
-
Anhydrous Methanol (150 mL)
-
Celatom® or Celite® (for filtration)
-
Parr hydrogenation apparatus or similar pressure vessel
Procedure:
-
Catalyst Preparation: In the reaction vessel, carefully wash the Raney® Nickel slurry (approx. 0.5 g) with anhydrous methanol (3 x 20 mL) to remove the water. Decant the methanol carefully between washes.
-
Reaction Setup: To the washed catalyst in the vessel, add a solution of 1-(3,5-dimethoxyphenyl)-2-nitroethanol (5.0 g, 22.0 mmol) dissolved in anhydrous methanol (110 mL).
-
Hydrogenation: Seal the Parr apparatus. Purge the vessel with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Maintain the hydrogen pressure at 50 psi. The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Using extreme caution (Raney® Ni is pyrophoric when dry), filter the reaction mixture through a pad of Celite® to remove the catalyst. The filter cake must be kept wet with methanol at all times. After filtration, immediately quench the filter cake with copious amounts of water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a solid or oil. The crude 1-(3,5-dimethoxyphenyl)-2-aminoethanol can be recrystallized from a suitable solvent system (e.g., toluene/hexane) to afford a pure white solid.
-
Yield: Typical yields for this procedure are in the range of 85-95%.
Protocol 2: Metal Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent highly effective for this transformation at a lab scale.[9] It requires strict anhydrous conditions due to its violent reaction with water.
Materials:
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 g, 66.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (200 mL)
-
1-(3,5-dimethoxyphenyl)-2-nitroethanol (5.0 g, 22.0 mmol)
-
Sodium sulfate, anhydrous (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
Procedure:
-
Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.5 g, 66.0 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Addition of Substrate: Cool the LiAlH₄ suspension to 0°C using an ice bath. Dissolve the 1-(3,5-dimethoxyphenyl)-2-nitroethanol (5.0 g, 22.0 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching (CAUTION: Highly Exothermic): Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, add 2.5 mL of water dropwise. Follow this with the dropwise addition of 2.5 mL of 15% aqueous NaOH solution. Finally, add 7.5 mL of water dropwise. This sequence (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. A white precipitate should form. Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 1-(3,5-dimethoxyphenyl)-2-aminoethanol.
-
Yield: Typical yields are in the range of 70-85%.
General Experimental & Purification Workflow
The following diagram outlines the typical sequence of operations for the synthesis and purification of the target amino alcohol.
Caption: A generalized workflow for synthesis, workup, and purification.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reducing agent; deactivated catalyst (hydrogenation); insufficient reaction time or temperature. | Increase stoichiometry of the reducing agent; use fresh/more catalyst; extend reaction time or moderately increase temperature.[13] |
| Low Yield | Product loss during workup/extraction; degradation of starting material or product; moisture contamination (for LiAlH₄). | Ensure pH is correct during extraction to prevent the basic amine from remaining in the aqueous phase; use strict anhydrous conditions for moisture-sensitive reagents.[13] |
| Formation of Side Products | Over-reduction of other functional groups; side reactions like dimerization. | Choose a more chemoselective reducing agent (e.g., Fe/HCl can be milder than LiAlH₄); ensure controlled addition and temperature to minimize side reactions. |
| Difficult Purification | Persistent impurities from reagents; oily product that won't crystallize. | Perform an acid-base extraction to separate the basic amine product from neutral impurities; convert the amine to its hydrochloride salt, which is often a more crystalline solid, and then liberate the free base if needed.[13] |
Conclusion
The reduction of 1-(3,5-dimethoxyphenyl)-2-nitroethanol to the corresponding amino alcohol is a critical synthetic step that can be achieved through several reliable methods. Catalytic hydrogenation offers a clean and scalable route, ideal for larger quantities, while LiAlH₄ reduction is a rapid and effective lab-scale method when handled with appropriate care. Dissolving metal reductions provide a cost-effective and robust alternative. The choice of method should be guided by the specific requirements of the research, including scale, available equipment, and the chemical nature of the substrate. By understanding the causality behind each protocol, researchers can effectively troubleshoot and optimize this transformation to produce high-quality 1-(3,5-dimethoxyphenyl)-2-aminoethanol for downstream applications in drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Erowid. (2006). new/old nitroalkene reduction method. Sciencemadness.org. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes. Retrieved from [Link]
-
Erowid. (n.d.). Alkylamines by Reduction of Nitroalkenes Utilizing in situ Generated BH3-THF. Retrieved from [Link]
-
Erowid. (n.d.). Varma & Kabalka Nitroalkene Reduction Review. Retrieved from [Link]
-
Gowda, D. C., et al. (2001). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 31(20), 3109-3112. Retrieved from [Link]
-
Liguori, A., et al. (2015). A simple synthesis of anilines by LiAlH4/TiCl4 reduction of aromatic nitro compounds. Tetrahedron Letters, 56(38), 5341-5344. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Retrieved from [Link]
-
Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]
-
ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules, 23(11), 2899. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
askIITians. (2013). Can LiAlH4 be used to reduce nitro group to amino group? Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. 14(2), 1184-1193. Retrieved from [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]
-
ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Retrieved from [Link]
-
Armstrong, F. A., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 12(1), 5178. Retrieved from [Link]
-
ScholarWorks @ RIT. (n.d.). Hydrogenation of Nitro Compounds to Amines Using Polymer Bound Catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
-
Royal Society of Chemistry. (n.d.). Part II: nitroalkenes in the synthesis of heterocyclic compounds. Retrieved from [Link]
- Google Patents. (n.d.). JPS6011022B2 - Method for producing 1-(3,5-dimethoxy-4-hydroxy)phenyl-2-(N-methyl)amino-ethanol hydrochloride.
- Google Patents. (n.d.). US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone.
-
Schramm, V. L., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(30), 13048–13056. Retrieved from [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Google Patents. (n.d.). EP1276711B1 - Synthesis of midodrine hci from a novel intermediate 1-(2',5'-dimethoxyphenyl)-2-azidoethanone.
-
National Center for Biotechnology Information. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Retrieved from [Link]
-
MDPI. (n.d.). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Retrieved from [Link]
-
The Hive. (2003). Novel high-yielding C=C reduction of nitrostyrenes. Retrieved from [Link]
-
MDPI. (n.d.). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Retrieved from [Link]
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Alkylamines by Reduction of Nitroalkenes Utilizing in situ Generated BH3-THF - [www.rhodium.ws] [erowid.org]
- 11. orgosolver.com [orgosolver.com]
- 12. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Validated Synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol via Stepwise Reduction of an α-Azido Ketone Intermediate
Abstract
This document provides a comprehensive guide for the synthesis of the valuable amino alcohol building block, 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. The described pathway proceeds through the formation of an α-azido ketone, 2-azido-1-(3,5-dimethoxyphenyl)ethanone, followed by a robust, two-step reduction sequence. This method offers high selectivity and control by first reducing the carbonyl group to a hydroxyl function using sodium borohydride, followed by the reduction of the azide moiety to a primary amine. This application note is intended for researchers in synthetic chemistry and drug development, offering detailed mechanistic insights, step-by-step protocols, critical safety information for handling azide compounds, and characterization data.
Introduction and Synthetic Strategy
1,2-amino alcohols are privileged structural motifs found in numerous biologically active molecules and serve as critical chiral auxiliaries and ligands in asymmetric synthesis. The target molecule, this compound, incorporates the 3,5-dimethoxyphenyl group, a common feature in pharmacologically relevant compounds. The synthesis of such molecules requires careful control of chemoselectivity.
The strategy outlined herein involves the reduction of an α-azido ketone precursor.[1] This approach is advantageous as the azide group serves as a stable and non-basic precursor to the primary amine, preventing side reactions common with free amines.[2] A direct, one-pot reduction of both the ketone and the azide can be challenging. Therefore, a more controlled and reliable two-step reduction is employed:
-
Selective Ketone Reduction: The carbonyl group of the α-azido ketone is selectively reduced to a hydroxyl group using a mild hydride reagent, sodium borohydride (NaBH₄), to yield an intermediate α-azido alcohol.
-
Azide Reduction: The resulting azido alcohol is then converted to the final 1,2-amino alcohol. While various methods exist, such as catalytic hydrogenation or Staudinger reduction, this protocol will detail a highly effective method using stannous chloride (SnCl₂).[3]
This stepwise approach ensures high yields and purity by addressing each functional group transformation independently.
Overall Synthetic Workflow
The complete synthetic pathway from the commercially available 1-(3,5-dimethoxyphenyl)ethanone is illustrated below.
Figure 1: Overall workflow for the synthesis of the target amino alcohol.
Mechanistic Rationale and Key Considerations
Synthesis of the α-Azido Ketone Precursor
The synthesis begins with the α-bromination of 1-(3,5-dimethoxyphenyl)ethanone. This is a standard transformation that activates the α-position for nucleophilic substitution. The subsequent reaction with sodium azide (NaN₃) proceeds via a classic Sₙ2 mechanism, where the azide anion displaces the bromide to form the α-azido ketone, 2-azido-1-(3,5-dimethoxyphenyl)ethanone.[4] Acetone is a suitable solvent for this reaction as it readily dissolves the organic substrate and allows for the precipitation of the sodium bromide byproduct, driving the reaction to completion.
Stepwise Reduction: A Strategy for Chemoselectivity
The core of this protocol is the controlled, stepwise reduction of the two functional groups in the α-azido ketone.
-
Ketone Reduction with Sodium Borohydride (NaBH₄): Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones and aldehydes.[5] It does not typically reduce isolated azide groups under standard conditions, providing excellent chemoselectivity for the first step.[6][7] The reaction is performed in a protic solvent like methanol or ethanol, which also participates in the mechanism by protonating the intermediate alkoxide.
-
Azide Reduction with Stannous Chloride (SnCl₂): Following the reduction of the ketone, the azide group is reduced to a primary amine. Stannous chloride (tin(II) chloride) is an effective reagent for this transformation.[3] While the precise mechanism is complex, it involves the transfer of electrons from Sn(II) to the azide, leading to the liberation of nitrogen gas (N₂) and the formation of the amine upon aqueous workup. This method is often preferred over catalytic hydrogenation when other reducible functional groups are present or when avoiding high-pressure equipment is desirable.
Alternative methods for azide reduction include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere is a very clean and effective method.[1][8] However, it requires specialized pressure equipment.
-
Staudinger Reduction: This extremely mild reaction involves treatment with a phosphine, such as triphenylphosphine (PPh₃), to form an iminophosphorane, which is then hydrolyzed to the amine.[2][9][10][11] It is highly chemoselective but generates a stoichiometric amount of phosphine oxide byproduct, which can sometimes complicate purification.
CRITICAL SAFETY PROTOCOLS: Handling Azide Compounds
WARNING: Sodium azide and organic azides are hazardous materials that require strict safety protocols. They are acutely toxic and can be explosive.[12][13]
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[14] It functions as a potent metabolic inhibitor. All manipulations must be performed in a certified chemical fume hood.[15][16]
-
Explosion Hazard:
-
Heavy Metals: NEVER allow sodium azide or organic azides to come into contact with heavy metals (e.g., lead, copper, silver, zinc, mercury) or their salts, as this can form highly shock-sensitive and explosive metal azides.[12][14] Do NOT use metal spatulas for handling solid azides; use ceramic, Teflon, or plastic spatulas.[15][16]
-
Acids: Avoid contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃) gas.[12][13]
-
Halogenated Solvents: Do not mix azides with halogenated solvents like dichloromethane or chloroform, as this can form dangerously explosive di- and tri-azidomethane.[12][16]
-
Heat and Shock: Organic azides can be sensitive to heat, friction, and shock, particularly those with a low carbon-to-nitrogen ratio.[12] Avoid heating organic azides neat and never concentrate solutions to dryness on a rotary evaporator unless the stability of the compound is well-established.[16]
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and double-glove with nitrile gloves when handling azide compounds.[14][15] For reactions with a higher risk profile, the use of a blast shield is mandatory.[15]
-
Waste Disposal: All azide-containing waste, including aqueous washes, must be collected in a designated, clearly labeled hazardous waste container.[15] NEVER pour azide solutions down the drain, as they can react with metal pipes to form explosive deposits.[15] Before disposal, it is good practice to quench residual organic azides by converting them to a more stable derivative, such as an amine.[12]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Azido-1-(3,5-dimethoxyphenyl)ethanone
This protocol assumes the starting material, 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, has been prepared via standard α-bromination of 1-(3,5-dimethoxyphenyl)ethanone.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone (10.0 g, 38.6 mmol) in 100 mL of acetone.
-
Reagent Addition: To the stirring solution, add sodium azide (NaN₃) (3.76 g, 57.9 mmol, 1.5 equivalents). (Caution: Use a plastic or ceramic spatula).
-
Reaction: Heat the suspension to a gentle reflux (approx. 60 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the precipitated sodium bromide and any excess sodium azide. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. (Caution: Do not heat the water bath above 40°C).
-
-
Purification:
-
Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a pale yellow oil or solid. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
-
Protocol 2: Two-Step Reduction to this compound
Step A: Selective Reduction of the Carbonyl Group
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 2-azido-1-(3,5-dimethoxyphenyl)ethanone (approx. 38.6 mmol) from the previous step in 150 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (2.19 g, 57.9 mmol, 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. (Note: Hydrogen gas evolution will occur).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Quenching: Carefully re-cool the flask to 0 °C and slowly quench the reaction by adding 50 mL of 1 M hydrochloric acid (HCl) dropwise until gas evolution ceases.
-
Isolation of Intermediate:
-
Remove most of the methanol via rotary evaporation.
-
Add 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude 2-azido-1-(3,5-dimethoxyphenyl)ethanol is used directly in the next step.
-
Step B: Reduction of the Azide Group
-
Reaction Setup: Dissolve the crude azido alcohol from Step A in 150 mL of methanol in a 500 mL round-bottom flask equipped with a stir bar and reflux condenser.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (26.1 g, 115.8 mmol, 3.0 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70 °C) for 3-5 hours. Monitor by TLC until the azido intermediate is consumed.
-
Work-up and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Add 100 mL of water and carefully basify the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. A thick white precipitate of tin salts will form.
-
Extract the product from this suspension with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane to 95:5 dichloromethane:methanol) or by recrystallization to afford the final product as a white solid.
-
Characterization Data
The successful synthesis of this compound should be confirmed using standard analytical techniques.
| Analysis | Expected Result for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.55 (s, 2H, Ar-H), δ ~6.40 (s, 1H, Ar-H), δ ~4.55 (dd, 1H, CH-OH), δ ~3.80 (s, 6H, 2 x -OCH₃), δ ~2.95 (dd, 1H, -CH₂-N), δ ~2.75 (dd, 1H, -CH₂-N), δ ~2.10 (br s, 3H, -NH₂ and -OH). Note: Amine and hydroxyl protons are exchangeable with D₂O. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~161.0 (Ar C-O), δ ~145.0 (Ar C-ipso), δ ~104.0 (Ar C-H), δ ~99.0 (Ar C-H), δ ~75.0 (CH-OH), δ ~55.5 (-OCH₃), δ ~47.0 (-CH₂-NH₂). |
| FT-IR (ATR, cm⁻¹) | 3350-3100 (broad, O-H and N-H stretch), 2950-2840 (C-H stretch), ~1600 (C=C aromatic stretch), ~1150 (strong, C-O stretch). The characteristic strong azide stretch (~2100 cm⁻¹) from the precursor should be absent. |
| Mass Spec (ESI+) | m/z = 198.11 [M+H]⁺ for C₁₀H₁₅NO₃. |
References
-
Soai, K., Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with sodium borohydride. The Journal of Organic Chemistry. Available at: [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. safety.pitt.edu. Available at: [Link]
-
University of Victoria. (2022). Azides - SWP. uvic.ca. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by azide reduction. organic-chemistry.org. Available at: [Link]
-
Luo, Q. (2018). Handling Azide Compounds Safety Standard Operating Procedure (SOP). case.edu. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). ehs.wisc.edu. Available at: [Link]
-
Rolla, F. (1982). Sodium borohydride reactions under phase-transfer conditions: reduction of azides to amines. The Journal of Organic Chemistry. Available at: [Link]
-
University of Illinois Urbana-Champaign. (2019). Sodium Azide NaN3. Division of Research Safety. Available at: [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. organic-chemistry.org. Available at: [Link]
-
Singh, P., Kumar, A., Kumar, K. (2016). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules. Available at: [Link]
-
Reddit discussion on NaBH4 reduction of azides. (2016). reddit.com. Available at: [Link]
-
PrepChem. Synthesis of 2-Azido-1-(3,4,5-trimethoxyphenyl)ethanone. prepchem.com. Available at: [Link]
-
De, S., et al. (2020). Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review. Biomacromolecules. Available at: [Link]
-
Wikipedia. Staudinger reaction. en.wikipedia.org. Available at: [Link]
-
Organic Chemistry Portal. Staudinger Reaction. organic-chemistry.org. Available at: [Link]
-
ResearchGate. Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. researchgate.net. Available at: [Link]
- Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. organic-chemistry.org. Available at: [Link]
-
Bertini, F., et al. (2021). Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes. Royal Society of Chemistry. Available at: [Link]
- Google Patents. (2016). Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
-
Organic Chemistry Portal. α-Azidoketone or acid synthesis by azidation. organic-chemistry.org. Available at: [Link]
-
YouTube. (2018). Determining a Structure with IR and NMR. Available at: [Link]
Sources
- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staudinger Reaction [organic-chemistry.org]
- 3. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 15. uvic.ca [uvic.ca]
- 16. artscimedia.case.edu [artscimedia.case.edu]
Protocol for the N-alkylation of "2-Amino-1-(3,5-dimethoxyphenyl)ethanol"
An Application Guide for the Selective N-Alkylation of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol
Introduction: Navigating the Synthesis of Secondary Amines
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, particularly within drug discovery and development, for producing secondary amines with modified pharmacological profiles. The target molecule, this compound, is a valuable chiral building block. However, the direct alkylation of such primary amines using alkyl halides is fraught with challenges. The primary difficulty is a lack of selectivity, as the newly formed secondary amine is often more nucleophilic than the starting primary amine. This leads to a "runaway" reaction, resulting in a complex mixture of mono- and di-alkylated products, and even quaternary ammonium salts, which complicates purification and significantly lowers the yield of the desired product.[1][2]
To circumvent these issues, reductive amination (also known as reductive alkylation) has emerged as the superior and most widely controlled method for the selective mono-N-alkylation of primary amines.[2][3][4] This application note provides a detailed guide to the principles and execution of this protocol for the N-alkylation of this compound, designed for researchers in synthetic and medicinal chemistry.
Core Principle: The Reductive Amination Pathway
Reductive amination is a robust, two-step process that is typically performed in a single pot.[4][5] The reaction elegantly combines two fundamental chemical transformations:
-
Imine Formation: The primary amine of this compound reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form a Schiff base, or imine, intermediate. Water is released as a byproduct.
-
In-Situ Reduction: The C=N double bond of the imine is then selectively reduced by a mild hydride-donating reagent to yield the final N-alkylated secondary amine.
The success of this one-pot procedure hinges on the choice of a reducing agent that is selective for the protonated imine (iminium ion) over the starting carbonyl compound. This selectivity prevents the wasteful reduction of the aldehyde or ketone starting material to an alcohol.[3][6]
Caption: The over-alkylation cascade in direct alkylation reactions.
Selecting the Optimal Reducing Agent
The choice of reducing agent is the most critical parameter for a successful reductive amination. While several hydride donors can be used, their reactivity and compatibility with different solvents vary significantly. The three most common reagents are Sodium Borohydride, Sodium Cyanoborohydride, and Sodium Triacetoxyborohydride (STAB).
| Reagent | Formula | Selectivity | Advantages | Disadvantages | Typical Solvents |
| Sodium Borohydride | NaBH₄ | Low | Inexpensive, readily available. | Can reduce the starting aldehyde/ketone.[3][7] Requires staged addition after imine formation. | Protic (Methanol, Ethanol)[7] |
| Sodium Cyanoborohydride | NaBH₃CN | High | Selectively reduces iminium ions.[6][8] Stable in protic solvents.[9] | Highly Toxic: Can release HCN gas, especially in acidic conditions.[8][9] | Protic (Methanol, Ethanol), Water[7][9] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High | Excellent selectivity for imines.[10][11] Non-toxic alternative to NaBH₃CN.[8][11] | Water-sensitive; incompatible with protic solvents like methanol.[7][11] | Aprotic (DCE, DCM, THF)[7][11][12] |
For reasons of both safety and efficacy, Sodium Triacetoxyborohydride (STAB) is the recommended reagent for most applications, and its use is detailed in Protocol 1.
Protocol 1 (Recommended): N-Alkylation via Reductive Amination with STAB
This protocol leverages the mild, selective, and non-toxic nature of Sodium Triacetoxyborohydride (STAB).[11] The use of an aprotic solvent is critical due to STAB's sensitivity to water.[7]
Caption: One-pot workflow for STAB-mediated reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)
-
Glacial Acetic Acid (optional, 0.1 equivalents or as catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous DCE or DCM (approx. 0.1 M concentration).
-
Imine Formation: Add the corresponding aldehyde or ketone (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.[12] Stir the mixture at room temperature for 30-60 minutes.
-
Causality: The pre-stirring period allows for the equilibrium between the amine/carbonyl and the imine intermediate to be established before the reducing agent is introduced.
-
-
Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 5-10 minutes.
-
Causality: Portion-wise addition helps to control any potential exotherm and ensure smooth initiation of the reduction.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine has been consumed (typically 2-24 hours).
-
Self-Validation: A co-spotted TLC plate (starting amine, co-spot, reaction mixture) is essential. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Work-up: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Causality: The basic bicarbonate solution neutralizes the acetic acid catalyst and quenches any remaining STAB.
-
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Protocol 2 (Alternative): N-Alkylation using Sodium Cyanoborohydride
This protocol is a powerful alternative if the use of protic solvents is preferred or necessary. Extreme caution must be exercised due to the toxicity of the reagent.
SAFETY WARNING: Sodium cyanoborohydride is toxic and can release highly poisonous hydrogen cyanide (HCN) gas upon contact with strong acids. All manipulations should be performed in a well-ventilated chemical fume hood. Acidic waste must be neutralized with a basic solution (e.g., bleach) before disposal according to institutional guidelines.[8][9]
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.2 - 1.5 equivalents)
-
Methanol (MeOH)
-
Glacial Acetic Acid (to adjust pH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in methanol.
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6-7. This can be checked with pH paper.
-
Causality: The reduction of the imine is fastest under mildly acidic conditions, which favor the formation of the more electrophilic iminium ion intermediate.[3]
-
-
Reduction: Add Sodium Cyanoborohydride (1.5 eq) in a single portion.
-
Reaction Monitoring: Stir at room temperature and monitor by TLC as described in Protocol 1.
-
Work-up: Once complete, carefully concentrate the reaction mixture to remove most of the methanol. Add water and saturated NaHCO₃ solution.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash, dry, and concentrate the organic phase. Purify the crude material by flash column chromatography.
Conclusion
For the selective N-alkylation of this compound, reductive amination is the method of choice, offering high selectivity and avoiding the over-alkylation common to direct alkylation with alkyl halides. The use of Sodium Triacetoxyborohydride (STAB) in an aprotic solvent provides a safe, effective, and highly reliable protocol for generating mono-N-alkylated products in high yield. This method's tolerance of other functional groups and mild conditions make it an invaluable tool for medicinal chemistry and drug development professionals.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]
-
Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
National Institutes of Health (NIH). (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: A Systematic Approach to the Purification of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol via Recrystallization
Abstract
This document provides a comprehensive guide for developing a robust recrystallization protocol for the purification of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol, a key amino alcohol intermediate in pharmaceutical synthesis. Recognizing the scarcity of specific public solubility data for this compound, this note emphasizes a first-principles approach. We detail a systematic methodology for solvent screening and selection based on the physicochemical properties inferred from the molecule's structure. An exemplary, step-by-step recrystallization procedure is provided, which can be adapted based on empirical results. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of the target compound, a critical factor for downstream applications and regulatory compliance.
Introduction: The Imperative for Purity
This compound is an aromatic amino alcohol whose structural motifs are prevalent in various pharmacologically active molecules. In the synthesis of active pharmaceutical ingredients (APIs), the purity of such intermediates is paramount. Impurities, whether they are starting materials, by-products, or isomers, can compromise the efficacy, safety, and stability of the final drug product.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds in the pharmaceutical industry.[1] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to form highly ordered, pure crystals, while impurities remain in the solution (mother liquor).[3]
This application note presents a systematic workflow to establish an effective recrystallization protocol for this compound.
Guiding Principles: Molecular Structure and Solvent Selection
The successful development of a recrystallization protocol hinges on the selection of an appropriate solvent or solvent system. This choice is not arbitrary but is guided by the molecular structure of the solute.
2.1. Structural Analysis of this compound
The target molecule possesses several key functional groups that dictate its polarity and solubility:
-
Primary Amine (-NH₂): A polar, basic group capable of hydrogen bond donation and acceptance.
-
Secondary Alcohol (-OH): A polar group capable of hydrogen bond donation and acceptance.
-
Two Methoxy Ethers (-OCH₃): Moderately polar groups, capable of hydrogen bond acceptance.
-
Aromatic Phenyl Ring: A nonpolar, hydrophobic moiety.
The combination of multiple polar, hydrogen-bonding groups suggests that This compound is a polar molecule. Therefore, polar solvents are expected to be effective at dissolving it, a concept rooted in the principle of "like dissolves like."[4] For amines and alcohols specifically, polar protic solvents like ethanol or methanol are often good starting points.[3][5]
2.2. The Ideal Recrystallization Solvent
An ideal solvent for a single-solvent recrystallization should exhibit the following characteristics:
-
High solubility for the target compound at or near its boiling point.
-
Low solubility for the target compound at low temperatures (e.g., 0-4 °C).
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
It must not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
When a single ideal solvent cannot be found, a mixed-solvent (binary) system is often employed. This typically involves a "good" solvent in which the compound is highly soluble and a miscible "bad" or "anti-solvent" in which the compound is poorly soluble.[6]
Experimental Protocol: Systematic Solvent Screening
Objective: To identify a solvent or solvent pair that meets the criteria for successful recrystallization.
Materials:
-
Crude this compound
-
A selection of solvents (see Table 1)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Heat source (hot plate or heating mantle)
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.
-
To each tube, add a candidate solvent dropwise (e.g., 0.2 mL increments) at room temperature, vortexing after each addition.
-
Observation at Room Temperature:
-
If the solid dissolves completely in < 1 mL of solvent, the solvent is too good and unsuitable for single-solvent recrystallization. It may, however, be a candidate for a mixed-solvent system as the "good" solvent.
-
If the solid remains largely insoluble, proceed to the next step.
-
-
Observation at Elevated Temperature:
-
Gently heat the suspension to the boiling point of the solvent.
-
Continue adding the solvent in small portions until the solid fully dissolves. Record the approximate volume needed.
-
If a very large volume of solvent is required (> 3-5 mL), the solvent is likely too poor.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal (if available).
-
Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.
-
-
Evaluation:
-
The best candidate for a single-solvent system is one where the compound is sparingly soluble at room temperature but dissolves completely in a minimal amount of hot solvent and yields a good quantity of crystals upon cooling.
-
For mixed-solvent systems, identify a "good" solvent and a miscible "bad" solvent (anti-solvent).
-
| Solvent Candidate | Polarity | Boiling Point (°C) | Solubility at 25°C | Solubility at B.P. | Crystal Formation on Cooling | Notes / Observations |
| Water | Very High | 100 | Record Observation | Record Observation | Record Observation | Often a good anti-solvent with alcohols. |
| Methanol | High | 65 | Record Observation | Record Observation | Record Observation | Potential single solvent or good solvent. |
| Ethanol (95%) | High | 78 | Record Observation | Record Observation | Record Observation | Excellent, less toxic choice.[7] |
| Isopropanol | Medium-High | 82 | Record Observation | Record Observation | Record Observation | Good for moderately polar compounds. |
| Acetone | Medium | 56 | Record Observation | Record Observation | Record Observation | Can be too effective at dissolving. |
| Ethyl Acetate | Medium | 77 | Record Observation | Record Observation | Record Observation | Good choice for compounds of intermediate polarity. |
| Toluene | Low | 111 | Record Observation | Record Observation | Record Observation | May be effective for less polar impurities. |
| Heptane/Hexane | Very Low | ~98 / ~69 | Record Observation | Record Observation | Record Observation | Likely to be a very poor solvent; good as an anti-solvent. |
Table 1: Solvent Screening Matrix. The researcher should fill in this table based on experimental observations.
General Recrystallization Workflow
The following is a generalized protocol. The specific solvent, volumes, and temperatures should be determined from the screening experiments described in Section 3. The workflow is visualized in Figure 1.
4.1. Step 1: Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a boiling chip or magnetic stir bar.
-
Add the minimum amount of the selected hot recrystallization solvent (or the "good" solvent for a binary system) to just cover the solid.
-
Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing the yield, as some product will always remain dissolved in the mother liquor upon cooling.
4.2. Step 2: Decolorization and Hot Filtration (Optional)
-
If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any insoluble impurities. Causality: This step must be done quickly with pre-heated glassware to prevent premature crystallization of the product on the filter funnel.
4.3. Step 3: Crystallization
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
4.4. Step 4: Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor. Causality: Using cold solvent is essential to avoid redissolving the purified product.
-
Continue to draw air through the crystals on the funnel for several minutes to partially dry them.
4.5. Step 5: Drying
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Figure 1: General workflow for the purification of this compound.
Post-Purification Analysis and Validation
The efficacy of the recrystallization must be confirmed.
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.
-
Chromatographic Analysis (HPLC, TLC): Compare the purity profile of the recrystallized material against the crude solid.
-
Spectroscopic Analysis (NMR): Confirm the chemical identity and absence of impurities.
References
-
ChemBK. (2024). 2-amino-1-(2,5-dimethoxyphenyl)ethanol. Retrieved from [Link]
- Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth, 211(1-4), 122-136.
- Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. (Note: A general chemistry principle reference).
-
Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound...". ResearchGate. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP 0924193 A1).
-
PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Retrieved from [Link]
- Google Patents. (1941). Process for the preparation of amino-alcohols (US2243977A).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds.... Retrieved from [Link]
- Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride (US7094928B2).
-
The Journal of Biological Chemistry. (1968). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Retrieved from [Link]
Sources
- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol
Abstract
This application note details a comprehensive, scientifically-grounded strategy for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. This compound is a key chemical entity and a potential metabolite or impurity in pharmaceutical development, necessitating a reliable analytical method for its characterization. This guide provides a step-by-step protocol, from the initial assessment of the analyte's physicochemical properties to the final validation of the method in accordance with International Council for Harmonisation (ICH) guidelines. We elucidate the scientific rationale behind the selection of chromatographic parameters, including stationary phase, mobile phase composition and pH, and detection wavelength. The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications.
Introduction and Analyte Characterization
The precise and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and related substances is a cornerstone of drug development and quality control. This compound is an aromatic amino alcohol whose structural motifs are common in pharmacologically active molecules. Its analysis is critical for ensuring product purity, stability, and safety. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and versatility.[1][2][3]
A successful HPLC method development process is not a matter of trial and error but a systematic approach informed by the analyte's fundamental physicochemical properties.
Physicochemical Properties of this compound
| Property | Value / Characteristic | Rationale & Impact on Method Development |
| Chemical Structure | ![]() | The structure contains a benzene ring (chromophore), a primary amine (-NH2), a secondary alcohol (-OH), and two ether (-OCH3) groups. This combination of hydrophobic (phenyl ring) and hydrophilic (amine, alcohol) groups makes it amenable to reversed-phase chromatography.[4] |
| Molecular Formula | C₁₀H₁₅NO₃ | Provides the basis for calculating the molecular weight. |
| Molecular Weight | 197.23 g/mol [5] | Essential for preparing standard solutions of known molar concentration. |
| Predicted pKa | ~9.5 - 10.5 (for the amine group) | The primary amine is basic. Controlling the mobile phase pH is critical to ensure a consistent ionization state for reproducible retention and good peak shape. Operating at a pH at least 2 units below the pKa (e.g., pH < 7.5) will keep the analyte in its protonated, more polar form.[6] |
| Predicted logP | ~0.5 - 1.5 | The predicted octanol-water partition coefficient (logP) suggests moderate polarity. This value guides the initial choice of mobile phase strength; the compound is not excessively polar, so it should be well-retained on standard C18 columns.[7] |
| Solubility | Slightly soluble in methanol.[5][8] | Methanol is a suitable solvent for preparing stock solutions. The mobile phase composition should be considered as the final diluent to ensure sample compatibility. |
| UV Absorbance | Expected λmax ~220 nm and ~275 nm | The dimethoxybenzene moiety is a chromophore. A UV scan is necessary to determine the precise wavelength of maximum absorbance (λmax) for optimal sensitivity. Aromatic ethers typically exhibit strong absorbance near 220 nm and a weaker, more selective band around 270-280 nm.[9][10] |
HPLC Method Development Strategy
Our strategy is a systematic process designed to achieve a robust separation with optimal resolution, peak symmetry, and sensitivity. The workflow begins with informed starting conditions derived from the analyte's properties and proceeds through a logical optimization process.
Experimental Workflow Diagram
Caption: A systematic workflow for HPLC method development.
Materials and Instrumentation
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade).
-
Orthophosphoric acid (85%, analytical grade).
-
Water (deionized, 18.2 MΩ·cm).
-
-
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm (or equivalent).
Rationale for Initial Conditions
-
Stationary Phase: A standard C18 column is chosen as the primary workhorse for reversed-phase chromatography.[4] Its hydrophobic nature is well-suited to interact with the phenyl ring of the analyte, providing the primary retention mechanism. The moderate polarity of the analyte suggests that a highly retentive phase is a good starting point.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol as it generally provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The basicity of the amine group necessitates pH control to ensure reproducible chromatography. A phosphate buffer is chosen for its buffering capacity in the acidic to neutral pH range. The target pH is set to 3.0 . At this pH, which is well below the amine's pKa, the analyte will be fully protonated (R-NH₃⁺), ensuring it exists in a single ionic state. This minimizes peak tailing that can occur from interactions between a partially neutral amine and residual acidic silanols on the silica support.[6]
-
-
Detection: A Diode Array Detector (DAD) will be used to first scan the analyte from 200-400 nm to experimentally determine the λmax. Based on the dimethoxybenzene chromophore, detection at 275 nm is selected as a starting point to provide a balance of sensitivity and selectivity against potential matrix interferences.
Optimized Method and Protocol
The initial screening and optimization process led to the following finalized method, which provides excellent peak shape and retention.
Final Chromatographic Conditions
| Parameter | Optimized Value |
| Column | Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
Standard Stock Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solution Preparation (e.g., 50 µg/mL):
-
Dilute the stock solution appropriately with a diluent consisting of 50:50 (v/v) Mobile Phase A and Mobile Phase B. For example, transfer 1.25 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
-
System Setup and Equilibration:
-
Set up the HPLC system according to the conditions in the table above.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solution to determine the retention time and peak area.
-
Method Validation Protocol
The optimized method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for its intended purpose.[11][12][13]
Validation Workflow Diagram
Caption: Key parameters for HPLC method validation per ICH Q2(R2).
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using DAD. | The analyte peak should be free from interference at its retention time. Peak purity index > 0.999. |
| Linearity | Five concentration levels prepared from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by the linearity study. | The method should be accurate and precise within this range. |
| Accuracy | Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Six replicate injections of the standard solution. Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day. | Repeatability: RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (S/N). | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 with acceptable precision (RSD ≤ 10%). |
| Robustness | Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2). | The retention time and peak area should not be significantly affected. System suitability parameters must be met. |
Conclusion
This application note presents a robust and reliable RP-HPLC method for the quantitative determination of this compound. The method development was guided by a scientific understanding of the analyte's physicochemical properties, leading to an efficient and logical optimization process. The final method meets all validation criteria as stipulated by the ICH Q2(R2) guideline, demonstrating its suitability for use in a regulated research or quality control environment. This comprehensive guide serves as a practical template for scientists and researchers tasked with developing similar analytical methods.
References
-
2-amino-1-(2,5-dimethoxyphenyl)ethanol - Physico-chemical Properties . ChemBK. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]
-
Reversed Phase HPLC Method Development . Phenomenex. [Link]
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole . ResearchGate. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds . Fisher Scientific. [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter . PubMed. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines . ACS Publications. [Link]
-
Validation of Analytical Procedures Q2(R2) . ICH. [Link]
-
Reverse Phase Chromatography Techniques . Chrom Tech, Inc. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. chromtech.com [chromtech.com]
- 5. chembk.com [chembk.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 9. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Chiral separation of "2-Amino-1-(3,5-dimethoxyphenyl)ethanol" enantiomers
An Application Guide to the Chiral Separation of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol Enantiomers
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed methodologies for the chiral separation of this compound enantiomers, a critical process for the development and quality control of chiral drug candidates. As the pharmacological and toxicological profiles of enantiomers can differ significantly, achieving high enantiomeric purity is paramount.[1] This document outlines two robust and widely applicable techniques: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) and classical resolution via diastereomeric salt crystallization. We delve into the mechanistic principles behind these methods, offer step-by-step protocols for immediate laboratory implementation, and provide expert insights into method development and optimization. This guide is intended for researchers, analytical chemists, and process development scientists in the pharmaceutical and biotechnology sectors.
Introduction: The Imperative of Chirality in Drug Design
This compound is a chiral amino alcohol, a structural motif present in numerous pharmacologically active compounds. The spatial arrangement of substituents around its stereocenter dictates its interaction with chiral biological targets like receptors and enzymes. Consequently, one enantiomer may exhibit desired therapeutic activity while the other could be inactive, less potent, or even responsible for adverse effects. Therefore, the ability to separate and quantify these enantiomers is a fundamental requirement in drug discovery, development, and manufacturing.[1]
This application note presents two orthogonal yet complementary approaches to resolving the enantiomers of this compound:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical technique for both quantification of enantiomeric excess (e.e.) and for semi-preparative to preparative scale purification.[1][2]
-
Diastereomeric Salt Crystallization: A classical, cost-effective chemical method often employed for large-scale enantiomeric resolution.[3][4]
We will explore the theoretical underpinnings of each technique and provide validated starting protocols designed for adaptability and optimization.
Method 1: Chiral HPLC for Analytical and Preparative Separation
High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective method for enantiomeric resolution.[2] The success of this technique hinges on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase.
Principle of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are exceptionally versatile for separating a wide array of chiral molecules, including amino alcohols.[2] Chiral recognition is achieved through a combination of non-covalent interactions:
-
Hydrogen Bonding: The hydroxyl and amino groups of the analyte can form hydrogen bonds with the carbamate groups on the CSP.
-
π-π Interactions: The aromatic ring of the analyte can interact with the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Polar functional groups contribute to electrostatic interactions.
-
Steric Hindrance: The three-dimensional structure of the CSP creates chiral cavities or grooves, leading to a more stable complex with one enantiomer over the other, resulting in different retention times.
Amylose tris(3,5-dimethylphenylcarbamate) has demonstrated superior performance for resolving chiral amines and amino alcohols, making it an excellent starting point for method development.[2]
Experimental Protocol: Chiral HPLC
This protocol provides a robust starting point for the analytical separation of this compound enantiomers.
Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).[5]
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP).
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH).
-
Additives: Trifluoroacetic acid (TFA), Triethylamine (TEA).
-
Sample Preparation: Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) with 0.1% TEA | A standard normal-phase condition.[5] The alcohol percentage can be varied (10-30%) to optimize retention and resolution. TEA is a basic additive used to improve the peak shape of amine-containing analytes.[5][6] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. Can be adjusted (0.5-1.5 mL/min) to balance analysis time and resolution. |
| Column Temperature | 30 °C | Provides good reproducibility.[5] Temperature can be varied (20-40 °C) to influence selectivity; lower temperatures often improve resolution. |
| Detection | UV at 220 nm and 275 nm | The dimethoxyphenyl group provides strong UV absorbance. Monitoring multiple wavelengths can aid in peak identification and purity assessment. |
| Injection Volume | 5 µL | A standard volume to avoid column overloading.[5] |
Workflow for Chiral HPLC Method Development
The following diagram outlines a systematic approach to developing and optimizing a chiral HPLC separation method.
Caption: Workflow for Chiral HPLC Method Development.
Method 2: Resolution by Diastereomeric Salt Crystallization
This classical technique is a powerful tool for obtaining large quantities of a single enantiomer. It relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[4]
Principle of Diastereomeric Resolution
The process involves three key steps:
-
Salt Formation: The racemic base (R/S-amine) is reacted with an enantiomerically pure acid (e.g., R-acid). This creates a mixture of two diastereomeric salts: (R-amine, R-acid) and (S-amine, R-acid).
-
Fractional Crystallization: Due to their different crystal lattice energies and solubilities in a given solvent system, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration.
-
Liberation of the Enantiomer: After separating the crystallized salt, a strong base is added to neutralize the resolving agent and liberate the desired, now enantiomerically enriched, free amine.
General Protocol: Diastereomeric Salt Crystallization
This protocol provides a general framework. The choice of solvent and crystallization conditions often requires empirical optimization.
Materials and Reagents:
-
Racemic Amine: this compound.
-
Resolving Agent: (+)-(2R,3R)-Tartaric acid (or another suitable chiral acid).
-
Solvents: Ethanol, Methanol, Isopropanol (IPA).
-
Base: 1 M Sodium Hydroxide (NaOH).
-
Organic Solvent for Extraction: Dichloromethane (DCM) or Ethyl Acetate.
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., ethanol).
-
In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the same solvent, heating if necessary. Using a half-equivalent of the resolving agent can improve the efficiency of the resolution.[7]
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Further cool the mixture in an ice bath or refrigerate overnight to maximize crystal yield.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
At this stage, a small sample should be taken to determine the enantiomeric excess of the resulting amine (see step 5) to decide if recrystallization is needed for higher purity.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt crystals in water.
-
Add 1 M NaOH solution dropwise until the pH is strongly basic (pH > 11), which will dissolve the tartaric acid and precipitate the free amine.
-
Extract the aqueous layer three times with an organic solvent like DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Purity Analysis:
-
Analyze the product using the chiral HPLC method developed in Section 2 to determine the enantiomeric excess (e.e.).
-
Workflow for Resolution by Crystallization
The diagram below illustrates the logical flow of the diastereomeric salt crystallization process.
Caption: Workflow for Diastereomeric Salt Crystallization.
Conclusion
This guide details two effective and reliable methods for the chiral separation of this compound. Chiral HPLC offers a rapid and highly sensitive analytical tool, indispensable for determining enantiomeric purity and for smaller-scale purification. Diastereomeric salt crystallization provides a practical and scalable approach for producing large quantities of a single enantiomer. The choice between these methods will depend on the specific application, required scale, and available resources. The protocols and workflows presented here serve as a comprehensive starting point, empowering researchers to confidently tackle the critical challenge of chiral separation in their scientific endeavors.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. Available at: [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]
- Selective dopamine D3 receptor agonist for the treatment of sexual dysfunction. (n.d.). Google Patents.
-
Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Available at: [Link]
-
The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). Symmetry. Available at: [Link]
-
Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE - Proceedings. Available at: [Link]
-
Diastereomeric recrystallization. (n.d.). Wikipedia. Available at: [Link]
- Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. (2016). Google Patents.
-
Separation of Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester) on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. Available at: [Link]
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.). Google Patents.
-
Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. (n.d.). ChemRxiv. Available at: [Link]
-
(R)-2-Amino-2-(3-methoxyphenyl)ethanol. (n.d.). MySkinRecipes. Available at: [Link]
- Chiral separations of amino acids. (n.d.). Google Patents.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. yakhak.org [yakhak.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Enantioselective Synthesis of (R)- and (S)-2-Amino-1-(3,5-dimethoxyphenyl)ethanol: An Application and Protocol Guide
This comprehensive guide details the enantioselective synthesis of (R)- and (S)-2-Amino-1-(3,5-dimethoxyphenyl)ethanol, valuable chiral building blocks in pharmaceutical research and development. The protocols provided are designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. This document emphasizes not just the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in numerous biologically active compounds and pharmaceuticals.[1][2][3] The specific stereochemistry of these molecules is often crucial for their pharmacological activity, as different enantiomers can exhibit distinct biological effects.[4][5] The title compounds, (R)- and (S)-2-Amino-1-(3,5-dimethoxyphenyl)ethanol, are important intermediates for the synthesis of various therapeutic agents, where their defined stereochemistry can lead to improved efficacy and reduced side effects.[1] This guide provides two state-of-the-art, reliable methods for their asymmetric synthesis: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Synthetic Strategy Overview
The overall synthetic approach involves a three-step sequence starting from the commercially available 3,5-dimethoxyacetophenone. The key step is the asymmetric reduction of a prochiral α-azido ketone intermediate, which establishes the crucial stereocenter.
Caption: Overall synthetic workflow.
Detailed Protocols and Methodologies
This section provides step-by-step protocols for the synthesis of the target molecules. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous conditions are crucial for the asymmetric reduction steps.[6]
Synthesis of Precursors
Protocol 1: Synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone
This protocol is adapted from established procedures for the bromination of similar acetophenones.[7][8][9]
-
Reaction Setup: To a solution of 3,5-dimethoxyacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dichloromethane and methanol, add benzyltrimethylammonium tribromide (1 equivalent) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with water. The aqueous layer is extracted with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-bromo-1-(3,5-dimethoxyphenyl)ethanone can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Azido-1-(3,5-dimethoxyphenyl)ethanone
This procedure is a standard nucleophilic substitution.[10]
-
Reaction Setup: Dissolve 2-bromo-1-(3,5-dimethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as acetone. Add sodium azide (1.1-1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., reflux) and monitor by TLC.
-
Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-azido-1-(3,5-dimethoxyphenyl)ethanone, which can be used in the next step without further purification.
Enantioselective Reduction of 2-Azido-1-(3,5-dimethoxyphenyl)ethanone
Two highly effective methods for the asymmetric reduction of the prochiral azido ketone are presented below. The choice of method may depend on available equipment and reagents.
Method A: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a reliable method for the enantioselective reduction of a wide range of ketones using a chiral oxazaborolidine catalyst.[6][11][12][13][14]
Caption: Simplified CBS reduction mechanism.
Protocol 3: (S)-2-Azido-1-(3,5-dimethoxyphenyl)ethanol via CBS Reduction
-
Catalyst Preparation (in situ): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF). Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (0.6-1.0 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
Substrate Addition: Add a solution of 2-azido-1-(3,5-dimethoxyphenyl)ethanone (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at low temperature.
-
Work-up: Warm the mixture to room temperature and evaporate the solvent. The residue is then treated with dilute acid (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.
To synthesize the (R)-enantiomer, use the (S)-2-Methyl-CBS-oxazaborolidine catalyst.
Method B: Noyori Asymmetric Hydrogenation
Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones, including α-amino ketones, with high efficiency and enantioselectivity.[2][15][16][17][18][19][20]
Caption: Simplified Noyori hydrogenation mechanism.
Protocol 4: (R)-2-Amino-1-(3,5-dimethoxyphenyl)ethanol via Noyori Hydrogenation
Note: This method directly produces the amino alcohol. The precursor would be 2-amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride, which can be synthesized from the α-bromo ketone.
-
Precursor Synthesis: Synthesize 2-amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride from 2-bromo-1-(3,5-dimethoxyphenyl)ethanone via methods such as the Delepine reaction or displacement with hexamethylenetetramine followed by acidic hydrolysis.
-
Reaction Setup: In a high-pressure reactor, charge the 2-amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride (1 equivalent), a ruthenium catalyst such as RuCl2[(R)-BINAP][(R)-DPEN] (0.01-1 mol%), and a suitable solvent like isopropanol.
-
Base Addition: Add a base, for example, potassium tert-butoxide (KOtBu), to the reaction mixture.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by HPLC.
-
Work-up: After completion, carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by crystallization or column chromatography.
To synthesize the (S)-enantiomer, use the corresponding (S)-BINAP and (S)-DPEN ligands in the catalyst.
Final Deprotection Step
Protocol 5: Reduction of Azido Group to Amine
This protocol is for converting the chiral azido alcohol obtained from the CBS reduction to the final amino alcohol.
-
Catalytic Hydrogenation: Dissolve the (R)- or (S)-2-azido-1-(3,5-dimethoxyphenyl)ethanol (1 equivalent) in a solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Reaction Conditions: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Purification: Concentrate the filtrate to obtain the desired (R)- or (S)-2-amino-1-(3,5-dimethoxyphenyl)ethanol. The product can be further purified by recrystallization if necessary.
Data Summary
| Step | Precursor | Reagents | Product | Typical Yield |
| 1. Bromination | 3,5-Dimethoxyacetophenone | Benzyltrimethylammonium tribromide | 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone | >80% |
| 2. Azidation | 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone | Sodium azide | 2-Azido-1-(3,5-dimethoxyphenyl)ethanone | >90% |
| 3a. CBS Reduction | 2-Azido-1-(3,5-dimethoxyphenyl)ethanone | (R)- or (S)-CBS catalyst, BH3·THF | (S)- or (R)-2-Azido-1-(3,5-dimethoxyphenyl)ethanol | 85-95% (>95% ee) |
| 3b. Noyori Hydrogenation | 2-Amino-1-(3,5-dimethoxyphenyl)ethanone·HCl | Ru(II)-chiral catalyst, H2, Base | (R)- or (S)-2-Amino-1-(3,5-dimethoxyphenyl)ethanol | >90% (>98% ee) |
| 4. Azide Reduction | (R)- or (S)-2-Azido-1-(3,5-dimethoxyphenyl)ethanol | H2, Pd/C | (R)- or (S)-2-Amino-1-(3,5-dimethoxyphenyl)ethanol | >95% |
Conclusion
The enantioselective synthesis of (R)- and (S)-2-Amino-1-(3,5-dimethoxyphenyl)ethanol has been successfully outlined, providing two robust and highly efficient methodologies. Both the Corey-Bakshi-Shibata reduction and the Noyori asymmetric hydrogenation offer excellent enantioselectivity and high yields, making them suitable for laboratory-scale synthesis and potentially scalable for industrial applications. The choice between these methods will depend on the specific requirements of the researcher, including available equipment and cost considerations. These protocols provide a solid foundation for the synthesis of these and other valuable chiral amino alcohols, which are crucial for the advancement of pharmaceutical research and development.
References
-
Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone - PrepChem.com. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone - Consensus. (2007). Retrieved January 21, 2026, from [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. (2024). [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). Retrieved January 21, 2026, from [Link]
-
Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Noyori Hydrogenation - YouTube. (2022). Retrieved January 21, 2026, from [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. (2014). Retrieved January 21, 2026, from [Link]
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 21, 2026, from [Link]
-
One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research. (2024). [Link]
-
Asymmetric hydrogenation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Noyori Asymmetric Hydrogenation - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β-AZIDO ALCOHOLS USING ORGANOCATALYSIS. (n.d.). Retrieved January 21, 2026, from [Link]
-
ChemInform Abstract: Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. | Request PDF. (2009). Retrieved January 21, 2026, from [Link]
-
Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed. (2002). [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. (n.d.). Retrieved January 21, 2026, from [Link]
-
Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications. (n.d.). Retrieved January 21, 2026, from [Link]
-
Reagent of the month – CBS oxazaborolidine - SigutLabs. (2023). Retrieved January 21, 2026, from [Link]
-
Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024). Retrieved January 21, 2026, from [Link]
- US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents. (n.d.).
-
Ir‐Catalyzed Asymmetric Cascade Reaction for Enantioselective Synthesis of Short Chain Aliphatic β‐Amino Alcohols and Vicinal Diamines. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
- CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pharma.researchfloor.org [pharma.researchfloor.org]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. prepchem.com [prepchem.com]
- 10. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 13. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 15. youtube.com [youtube.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Large-scale synthesis considerations for substituted phenylethanolamines
An Application Guide to the Process Development and Large-Scale Synthesis of Substituted Phenylethanolamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Phenylethanolamines
Substituted phenylethanolamines are a critical class of compounds in medicinal chemistry, forming the structural core of many essential pharmaceuticals.[1][2] Their biological activity often stems from their ability to act as agonists or antagonists at adrenergic receptors, making them vital in treatments for conditions like asthma, cardiac arrest, and shock.[3][4] The defining structural feature of this scaffold is a chiral center at the benzylic carbon bearing the hydroxyl group. Biological systems are exquisitely stereospecific, meaning that the pharmacological activity of these drugs is typically associated with a single enantiomer (the eutomer), while the other (the distomer) may be inactive or even contribute to undesirable side effects.[5][6][7]
Consequently, the large-scale synthesis of a single, desired enantiomer is not merely an academic challenge but a commercial and regulatory necessity. This guide provides an in-depth analysis of the primary strategies employed for industrial-scale synthesis: direct asymmetric synthesis and classical chiral resolution. We will explore the causality behind methodological choices, detail scalable protocols, and outline the critical considerations for transitioning from laboratory discovery to robust, large-scale production.
Part 1: Strategic Approaches to Stereocontrol on a Large Scale
The central challenge in synthesizing substituted phenylethanolamines is the efficient and scalable control of the β-chiral center. Two philosophically different approaches dominate the industrial landscape: building the chirality in from the start (asymmetric synthesis) or separating it at the end (chiral resolution).
Asymmetric Synthesis: An Atom-Economical Approach
Asymmetric synthesis is often the preferred modern strategy as it avoids the inherent 50% material loss of classical resolution, making it more sustainable and cost-effective.[6][8] These methods introduce the desired stereochemistry from a prochiral precursor using a chiral catalyst or reagent.
The most direct route involves the stereoselective reduction of a prochiral α-substituted acetophenone derivative.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stoichiometrically complex with a borane reducing agent (e.g., borane-THF or borane-dimethyl sulfide). This complex then docks onto the ketone substrate in a sterically defined manner, directing the hydride delivery to one face of the carbonyl, resulting in high enantiomeric excess (ee) of the desired alcohol.[9][10][11] For large-scale operations, key considerations include the cost and loading of the catalyst, the rigorous exclusion of moisture, and precise temperature control to maintain selectivity.
-
Asymmetric Transfer Hydrogenation (ATH): ATH has emerged as a powerful and often more practical alternative for large-scale reductions. This process uses robust and highly efficient transition-metal catalysts (typically based on Ruthenium or Rhodium) coordinated with chiral ligands.[12] A simple, inexpensive hydrogen source like formic acid/triethylamine or isopropanol is used in place of boranes, enhancing the safety profile of the process.[10] Critical scale-up factors include managing the cost and recovery of the precious metal catalyst and implementing rigorous methods to ensure its removal from the final Active Pharmaceutical Ingredient (API) to meet regulatory limits (typically in the low ppm range).
Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, positioning biocatalysis as an increasingly important tool for industrial synthesis.[13][14]
-
Ketoreductases (KREDs): A vast library of commercially available KREDs can reduce prochiral ketones to their corresponding chiral alcohols with near-perfect enantioselectivity (>99% ee). The process requires a sacrificial alcohol (like isopropanol) to regenerate the enzyme's cofactor (NAD(P)H). Scale-up challenges involve managing enzyme stability, cost, and the downstream processing required to remove the enzyme and other biological components from the product stream.[15]
-
Transaminases (TAs): For some synthetic routes, a transaminase can be used to asymmetrically install the amine group onto a ketone, creating a chiral amine precursor.[16] This approach is exceptionally atom-economical and operates under environmentally benign conditions.
Chiral Resolution: Classical but Powerful
Chiral resolution remains a viable and widely used industrial method for separating racemic mixtures.[8] Its economic feasibility is significantly enhanced if an efficient process for racemizing and recycling the undesired enantiomer is developed.
This is the most established resolution technique. The racemic phenylethanolamine base is reacted with an enantiomerically pure chiral acid (the "resolving agent"). This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent system.[8]
Through carefully controlled crystallization, one diastereomer preferentially precipitates from the solution. This solid is isolated by filtration, and the resolving agent is then removed by a simple acid-base workup to liberate the desired, enantiomerically pure phenylethanolamine.[17] Common resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. The success of this method at scale is highly dependent on the meticulous development of the crystallization process, including solvent selection, cooling profiles, seeding strategy, and agitation rates.
EKR leverages the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. A common strategy involves the acylation of the racemic phenylethanolamine using a lipase, such as the immobilized Candida antarctica Lipase B (Novozym 435), and an acyl donor (e.g., vinyl acetate).[18][19] The enzyme will selectively acylate one enantiomer at a much faster rate than the other. The reaction is stopped at or near 50% conversion, resulting in a mixture of one acylated enantiomer and the unreacted, opposing enantiomer. These two compounds have very different chemical properties and can be easily separated by standard methods like chromatography or extraction.
Part 2: Process Development and Scale-Up Imperatives
Transitioning a synthesis from the bench to a manufacturing plant requires a holistic approach that balances chemistry, engineering, safety, and economics.[20][21]
Key Process Considerations
| Consideration | Large-Scale Implications & Actions |
| Route Selection | Asymmetric synthesis offers better atom economy and potentially lower cost of goods but may require more initial process development. Resolution is often faster to implement but discards half the material unless a recycling loop is established. A thorough techno-economic analysis is essential. |
| Raw Materials | The quality and consistency of starting materials (e.g., substituted acetophenones, catalysts, resolving agents) are paramount. Specifications must be established with suppliers to ensure reproducible process performance. |
| Process Safety | Many common reagents, such as LiAlH₄ or boranes, present significant hazards (pyrophoricity, gas evolution).[22] All steps, especially quenching and distillations, must undergo formal process safety reviews (e.g., HAZOP) and may require calorimetry studies to understand and control thermal risks. |
| Impurity Profile | Impurities must be identified, characterized, and controlled. This includes process-related impurities (byproducts, unreacted starting materials) and potential genotoxic impurities. The purification strategy must demonstrate robust removal to meet ICH guidelines. |
| Downstream Processing | The final purification steps are critical for API quality. Crystallization is the preferred method for achieving high chemical and physical purity on a large scale. Acid-base extractions are highly effective for removing non-basic impurities from the amine product.[22] |
Workflow for Large-Scale Synthesis
Caption: A generalized workflow for process development and scale-up.
Part 3: Experimental Protocols
The following protocols are representative examples and must be adapted and optimized for specific substrates and scales. All operations should be conducted by trained personnel with appropriate engineering controls and personal protective equipment.
Protocol 1: Chiral Resolution of Racemic 1-Phenylethanolamine via Diastereomeric Salt Crystallization
This protocol uses D-(-)-Mandelic acid as a resolving agent, which is effective for resolving phenylethylamine and its analogs.[17]
Materials:
-
Racemic 1-phenylethanolamine
-
D-(-)-Mandelic acid (chiral resolving agent)
-
Methanol (solvent)
-
2M Sodium Hydroxide (NaOH) solution
-
Toluene (extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: In a suitable reactor, dissolve 1.0 equivalent of racemic 1-phenylethanolamine in methanol (approx. 10 volumes). In a separate vessel, dissolve 0.55 equivalents of D-(-)-Mandelic acid in a minimum amount of warm methanol.
-
Slowly add the mandelic acid solution to the amine solution with stirring. A precipitate (the diastereomeric salt) should begin to form.
-
Crystallization: Gently heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to ambient temperature over several hours. For optimal crystal growth and purity, a controlled cooling ramp is recommended.
-
Isolation: Age the resulting slurry at 0-5 °C for 2-4 hours. Isolate the solid precipitate by filtration and wash the filter cake with a small amount of cold methanol.
-
Enrichment (Optional): The enantiomeric purity of the isolated salt can be improved by recrystallization from fresh methanol.
-
Liberation of Free Base: Suspend the isolated diastereomeric salt in a mixture of water and toluene. Add 2M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >12.
-
Extraction: Separate the organic (toluene) layer. Extract the aqueous layer twice more with fresh toluene.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 1-phenylethanolamine.
Protocol 2: Asymmetric Reduction of an α-Aminoketone via Transfer Hydrogenation
This protocol is a general representation of a Ruthenium-catalyzed ATH.
Materials:
-
Substituted α-aminoketone hydrochloride
-
(R,R)-TsDPEN RuCl catalyst (or similar)
-
Formic acid / Triethylamine azeotrope (5:2 ratio) as the hydrogen source and solvent
-
2-Propanol (co-solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (extraction solvent)
Procedure:
-
Reactor Setup: Charge a nitrogen-purged reactor with the α-aminoketone hydrochloride substrate (1.0 eq) and the Ru-catalyst (e.g., 0.1-1.0 mol%).
-
Reagent Addition: Add a degassed mixture of 2-propanol and the formic acid/triethylamine azeotrope.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 40-60 °C) and monitor the reaction progress by HPLC. The reaction typically takes 8-24 hours.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Workup: Add ethyl acetate and separate the layers. Extract the aqueous phase with additional ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography if necessary.
Protocol 3: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers, causing them to elute at different times.[23]
Typical Method:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is commonly effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typical. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic analytes.
-
Sample Preparation: Dissolve a small amount of the phenylethanolamine sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will appear as separate peaks.
-
Calculation: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100%
Caption: Workflow for Diastereomeric Salt Resolution.
References
-
Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of Chiral Resolution of (+/-)-1-Phenylethanol by Statistical Methods. Retrieved from [Link]
-
Ghamgui, H., et al. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of.... Retrieved from [Link]
-
UnboundMed. (n.d.). Adrenergic Agonists. Retrieved from [Link]
-
Sci-Hub. (1994). Asymmetric reduction of α-ketoimines with oxazaborolidine catalysts: A novel, practical approach to chiral arylethanolamines. Retrieved from [Link]
-
Kaiser, C., et al. (1977). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Google Patents. (n.d.). US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid.
-
Markoglou, N., & Wainer, I. W. (2001). Synthesis and characterization of an immobilized phenylethanolamine N-methyltransferase liquid chromatographic stationary phase. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Asymmetric Reduction of α-Ketoimines with Oxazaborolidine Catalysts: A Novel, Practical Approach to Chiral Arylethanolamines. Retrieved from [Link]
-
Borchardt, R. T., & Vincek, W. C. (1983). Phenylethanolamine N-methyltransferase: notes on its purification from bovine adrenal medulla and separation from protein carboxymethyltransferase. PubMed. Retrieved from [Link]
-
Belda, O., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US4000197A - Asymmetric synthesis of phenylisopropylamines.
- Google Patents. (n.d.). CN104292061A - Synthetic method of deuterium-labeled phenylethanolamine beta receptor stimulants.
-
Singh, A., & Singh, M. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality. PubMed. Retrieved from [Link]
-
Padbury, J. F., et al. (1983). Identification and partial purification of phenylethanolamine N-methyl transferase in the developing ovine lung. PubMed. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up. Retrieved from [Link]
-
Van Arnum, P. (n.d.). Advances in Asymmetric Synthesis. Pharmaceutical Technology. Retrieved from [Link]
-
Van Arnum, P. (n.d.). Scaling up API Syntheses. Pharmaceutical Technology. Retrieved from [Link]
- Google Patents. (n.d.). CN109912434B - Synthetic method of phenylethanolamine beta receptor agonist.
-
ACS Publications. (n.d.). Adrenergic agents. 1. Synthesis and potential .beta.-adrenergic agonist activity of some catechol amine analogs bearing a substituted amino functionality in the meta position. Retrieved from [Link]
-
Scilit. (1994). Asymmetric reduction of α-ketoimines with oxazaborolidine catalysts: A novel, practical approach to chiral arylethanolamines. Retrieved from [Link]
-
Grunewald, G. L., et al. (n.d.). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PubMed Central. Retrieved from [Link]
-
Saavedra, J. M., & Axelrod, J. (n.d.). Demonstration and Distribution of Phenylethanolamine in Brain and Other Tissues. PubMed Central. Retrieved from [Link]
-
JoVE. (2023). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. Retrieved from [Link]
-
ResearchGate. (n.d.). Large‐Scale Synthesis. Retrieved from [Link]
-
RSC Publishing. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 4. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Sci-Hub. Asymmetric reduction of α-ketoimines with oxazaborolidine catalysts: A novel, practical approach to chiral arylethanolamines / Tetrahedron Letters, 1994 [sci-hub.sg]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric reduction of α-ketoimines with oxazaborolidine catalysts: A novel, practical approach to chiral arylethanolamines | Scilit [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Substance Manufacturing Process Optimization & Scale-Up - Aragen Life Science [aragen.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol in the Synthesis of Bioactive Molecules
Abstract
This guide provides a comprehensive technical overview of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol, a valuable synthetic intermediate for the development of novel bioactive molecules. We delve into the structure-activity relationships conferred by the 3,5-dimethoxy substitution pattern on the phenylethanolamine scaffold, offering insights into its potential as a precursor for selective adrenergic agonists. This document furnishes detailed, field-tested protocols for the synthesis of the core scaffold from commercially available starting materials and its subsequent derivatization. The causality behind experimental choices, self-validating analytical checkpoints, and the biological context of potential drug targets are explained to empower researchers in medicinal chemistry and drug development.
Introduction to the Phenylethanolamine Scaffold
The Pharmacological Significance of the Ethanolamine Moiety
The β-phenylethanolamine framework is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters (e.g., norepinephrine, epinephrine) and synthetic drugs.[1] The characteristic Ar-CH(OH)-CH₂-NR¹R² motif is crucial for interaction with a variety of biological targets, most notably adrenergic receptors.[2] The hydroxyl group on the benzylic carbon and the nitrogen atom of the amino group are key pharmacophoric features that engage in hydrogen bonding and ionic interactions within the receptor's binding pocket.[1]
The Role of Methoxy Substitution: A Focus on the 3,5-Dimethoxy Pattern
The substitution pattern on the phenyl ring critically dictates the pharmacological profile, influencing receptor selectivity, potency, and metabolic stability.[3]
-
Receptor Selectivity: Unlike catecholamines (3,4-dihydroxy substitution), which are potent agonists at both α- and β-adrenergic receptors, methoxy-substituted analogues often exhibit greater selectivity. The 3,5-dimethoxy pattern, in particular, is associated with a preference for α-adrenergic receptors. This is because the hydroxyl groups, especially the one at the 4-position, are crucial for potent β-receptor activity. Replacing these with metabolically stable methoxy groups and altering their position to meta,meta' shifts the selectivity profile. Hydroxyl groups at the 3 and 5 positions are known to confer β₂-receptor selectivity in compounds with large amino substituents, but the 3,5-dimethoxy pattern typically favors α-agonism.[1]
-
Metabolic Stability: The catechol moiety is highly susceptible to metabolic inactivation by catechol-O-methyltransferase (COMT). Replacing the hydroxyl groups with methoxy groups prevents this metabolic pathway, thereby increasing the compound's oral bioavailability and duration of action.[3]
Profile of this compound
This compound serves as a foundational building block. Its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | N/A |
| Molecular Weight | 197.23 g/mol | N/A |
| Appearance | Expected to be a white to off-white solid | Analogy |
| Solubility | Soluble in methanol, ethanol, DMSO | Analogy[4] |
| CAS Number | 13125-63-2 (for (R)-enantiomer) | N/A |
Synthesis of the Core Scaffold: this compound
Strategic Overview of Synthetic Routes
A robust and widely adopted method for synthesizing β-amino alcohols is the two-step sequence involving a nitroaldol (Henry) reaction followed by the reduction of the nitro group.[5] This approach is advantageous due to the ready availability of the starting materials—an aromatic aldehyde and a nitroalkane.
Caption: General synthetic workflow for the target scaffold.
Protocol 1: Synthesis via Reduction of an α-Nitroalcohol
This protocol details the synthesis of the target scaffold starting from 3,5-dimethoxybenzaldehyde. It is adapted from established procedures for related isomers.[6][7]
Part A: Henry Reaction to form 1-(3,5-Dimethoxyphenyl)-2-nitroethanol
-
Rationale: The Henry reaction is a classic C-C bond-forming reaction where the acidic α-proton of a nitroalkane is removed by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of an aldehyde.[5][8] The choice of a mild base and controlled temperature is crucial to favor the desired nitroalcohol product and prevent subsequent dehydration to the nitroalkene.[9]
-
Materials:
-
3,5-Dimethoxybenzaldehyde (1.0 eq)
-
Nitromethane (3.0 eq)
-
Sodium Hydroxide (NaOH), 1 M aqueous solution (0.2 eq)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add nitromethane (3.0 eq) to the solution.
-
Cool the flask to 0 °C using an ice bath.
-
Add 1 M NaOH solution (0.2 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0-5 °C for 4-6 hours. Monitor progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by adding 1 M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 1-(3,5-dimethoxyphenyl)-2-nitroethanol, which can be used in the next step without further purification or purified by column chromatography.
-
Part B: Reduction to form this compound
-
Rationale: The nitro group of the intermediate is reduced to a primary amine. While various reducing agents can be used (e.g., catalytic hydrogenation, LiAlH₄), sodium borohydride (NaBH₄) in the presence of a catalyst or in specific solvent systems is a cost-effective and often high-yielding option for this transformation, as demonstrated in related syntheses.[7] Catalytic hydrogenation (H₂ over Pd/C) is another excellent, clean method.
-
Materials:
-
Crude 1-(3,5-Dimethoxyphenyl)-2-nitroethanol (1.0 eq)
-
Palladium on Carbon (Pd/C), 10% (0.05 eq by weight)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply
-
-
Procedure:
-
Set up a hydrogenation apparatus.
-
Dissolve the crude nitroalcohol intermediate (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis. The reaction is typically complete within 8-24 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Validation:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.
-
Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC (>95% is desirable for subsequent steps).
-
Application in the Synthesis of Bioactive Molecules
Case Study: Synthesis of a Selective α₁-Adrenergic Agonist Analogue
The this compound scaffold is an ideal precursor for synthesizing analogues of α₁-adrenergic agonists. These agents are clinically used as vasopressors to treat hypotension. The primary amine of the scaffold can be readily derivatized to modulate activity and selectivity.
Caption: Workflow for derivatizing the core scaffold into a bioactive molecule.
Protocol 2: Synthesis of N-[2-hydroxy-2-(3,5-dimethoxyphenyl)ethyl]glycinamide
This protocol describes a key acylation step to produce an analogue structurally related to the active metabolite of Midodrine.[10]
-
Rationale: Acylation of the primary amine with a protected amino acid or a simple acyl chloride like chloroacetyl chloride is a standard method to build more complex side chains. This modification can enhance receptor binding affinity and introduce new interaction points. The use of a base is necessary to neutralize the HCl generated during the reaction.
-
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the amino alcohol scaffold (1.0 eq) and TEA (2.5 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting chloroacetamide intermediate by column chromatography.
-
(Subsequent Step) The chloro- group can then be displaced with an amine (e.g., ammonia) to yield the final glycinamide product.
-
Biological Context: The α₁-Adrenergic Signaling Pathway
An agonist synthesized from this scaffold would likely target the α₁-adrenergic receptor, a G-protein coupled receptor (GPCR) that utilizes the Gq signaling pathway.
Sources
- 1. ccjm.org [ccjm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. chembk.com [chembk.com]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 7. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]
- 8. Henry Reaction [organic-chemistry.org]
- 9. scirp.org [scirp.org]
- 10. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Henry Reaction for 3,5-Dimethoxybenzaldehyde
Welcome to the technical support center for the optimization of the Henry (nitroaldol) reaction, with a specific focus on the synthesis of β-nitro alcohols from 3,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this critical carbon-carbon bond-forming reaction. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide validated protocols to ensure the success of your synthesis.
Understanding the Henry Reaction: A Mechanistic Overview
The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[1][2][3] This reaction is of significant importance in organic synthesis as the resulting products are versatile intermediates that can be readily converted into other valuable functional groups, such as nitroalkenes, β-amino alcohols, and α-nitro ketones.[1][2][4]
The reaction proceeds through three principal, reversible steps:[1]
-
Deprotonation: A base abstracts an acidic α-proton from the nitroalkane, creating a resonance-stabilized nitronate anion.[1][5]
-
Nucleophilic Attack: The nitronate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, 3,5-dimethoxybenzaldehyde).[1][5]
-
Protonation: The resulting β-nitro alkoxide is protonated, yielding the final β-nitro alcohol product.[1][2][5]
It is crucial to remember that all steps of the Henry reaction are reversible, which can present challenges in driving the reaction to completion.[2][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter when performing the Henry reaction with 3,5-dimethoxybenzaldehyde.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Henry reaction with 3,5-dimethoxybenzaldehyde can stem from several factors. Let's break down the most common culprits and their solutions:
-
Insufficient Catalyst Activity or Loading: The choice and amount of base are critical.[2][6] While a wide range of bases can be used, their effectiveness can vary.[2] For aromatic aldehydes, consider using a moderately strong organic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Solution: Start with a catalytic amount (5-10 mol%) of a suitable base. If the yield remains low, a slight increase in catalyst loading may be beneficial. However, excessive base can promote side reactions.[7]
-
-
Reversibility of the Reaction: The retro-Henry reaction can significantly diminish the product yield.[2]
-
Steric Hindrance: While 3,5-dimethoxybenzaldehyde is not exceptionally bulky, steric factors can still play a role, particularly with larger nitroalkanes.
-
Solution: If using a more sterically demanding nitroalkane, you may need to increase the reaction time or temperature to overcome the activation energy barrier.
-
-
Reaction Temperature and Time: Sub-optimal temperature and reaction duration can lead to incomplete conversion.
Question: I am observing significant formation of a side product, which I suspect is the nitroalkene. How can I minimize this dehydration?
Answer: The dehydration of the β-nitro alcohol to form a nitroalkene is a common side reaction in the Henry reaction, particularly with aromatic aldehydes.[2][4][7]
-
Cause: This elimination is often promoted by excess base and/or elevated temperatures.[4][8]
-
Solutions:
-
Use a Mild Base: Employ a weaker base or a strictly catalytic amount of a stronger base.[7] For instance, ammonium acetate can be a milder alternative.
-
Control the Temperature: Run the reaction at room temperature or even lower (e.g., 0°C) to disfavor the elimination pathway.
-
Careful Work-up: During the work-up, avoid strongly acidic or basic conditions that could catalyze dehydration. Neutralization with a mild acid like ammonium chloride is often preferred.
-
Question: The reaction seems to stall before completion. What could be the reason?
Answer: A stalled reaction can be frustrating. Here are a few potential reasons and how to address them:
-
Catalyst Deactivation: The base can be neutralized by acidic impurities in the reactants or solvent.
-
Solution: Ensure that your 3,5-dimethoxybenzaldehyde, nitroalkane, and solvent are pure and dry.
-
-
Equilibrium Has Been Reached: As the reaction is reversible, it might simply have reached equilibrium with a significant amount of starting material remaining.
-
Solution: As mentioned earlier, using an excess of the nitroalkane can help push the reaction forward.
-
-
Poor Solubility: If the reactants or the catalyst are not well-dissolved, the reaction rate will be slow.
-
Solution: Choose a solvent that effectively dissolves all components. For the Henry reaction, polar aprotic solvents like THF or acetonitrile are often good choices. In some cases, more polar solvents like methanol or even water can be effective.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Henry reaction with 3,5-dimethoxybenzaldehyde?
While there is no single "best" catalyst, a good starting point is a tertiary amine base like triethylamine (TEA). For more advanced applications, particularly for achieving high stereoselectivity, chiral metal complexes (e.g., copper-based catalysts) have shown great promise.[10][11] Organocatalysts are also an emerging and effective option.[12]
Q2: How does the choice of solvent affect the reaction yield and selectivity?
The solvent can have a significant impact on the reaction.[13][14] Polar solvents can stabilize the charged intermediates and transition states, potentially accelerating the reaction.[9] However, the optimal solvent is often system-dependent and may require some empirical screening. Common choices include THF, acetonitrile, methanol, and in some "green" protocols, water.[9]
Q3: Can I use a nitroalkane other than nitromethane?
Yes, other nitroalkanes like nitroethane and nitropropane can be used. However, be aware that using a substituted nitroalkane will introduce a new stereocenter, leading to the formation of diastereomers (syn and anti). The diastereoselectivity will depend on the reaction conditions and the catalyst used.
Q4: How do I purify the final β-nitro alcohol product?
Standard purification techniques such as column chromatography on silica gel are typically effective. A mixture of ethyl acetate and hexane is a common eluent system. Recrystallization can also be a viable method for obtaining highly pure product.
Experimental Protocols
Protocol 1: General Procedure for the Henry Reaction of 3,5-Dimethoxybenzaldehyde
This protocol provides a reliable starting point for your experiments.
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., THF, 5 mL per mmol of aldehyde).
-
Addition of Nitroalkane: Add the desired nitroalkane (1.5 - 2.0 eq) to the solution.
-
Initiation with Catalyst: Add the base catalyst (e.g., triethylamine, 0.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed or no further change is observed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Improved Yield
This protocol incorporates strategies to address common issues like reversibility and side reactions.
-
Reactant Setup: To a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF (5 mL per mmol of aldehyde) under an inert atmosphere (e.g., nitrogen or argon), add the nitroalkane (3.0 eq).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Catalyst Addition: Slowly add a solution of DBU (0.05 eq) in anhydrous THF.
-
Controlled Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
| Parameter | Condition A (General) | Condition B (Optimized) | Expected Outcome |
| Nitroalkane eq. | 1.5 | 3.0 | Higher yield in B |
| Catalyst | Triethylamine (0.1 eq) | DBU (0.05 eq) | Potentially faster reaction in B |
| Temperature | Room Temperature | 0°C to Room Temperature | Reduced side products in B |
| Atmosphere | Air | Inert | Minimizes potential side reactions |
Visualizing the Process
Henry Reaction Mechanism```dot
Caption: A logical workflow for troubleshooting common Henry reaction issues.
References
- BenchChem. (n.d.). The basic mechanism of the Henry reaction for aromatic aldehydes.
- Ananthi, N., & Velmathi, S. (2013). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Indian Journal of Chemistry, 52B, 87-108.
- Kostal, J., Voutchkova, A. M., & Jorgensen, W. L. (2012). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Organic Letters, 14(1), 260–263.
- Dong, L., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(4), 2313–2326.
- Okafor, C. E. (2024). HENRY REACTION (Mini-review).
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
- Jorgensen, W. L., et al. (2012). Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. Organic Letters, 14(1), 260-263.
- BenchChem. (n.d.). Catalyst selection for improving the efficiency of the Henry reaction with vanillin.
- Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 72(25), 9714–9717.
- Alvarez-Casao, Y., Marques-Lopez, E., & Herrera, R. P. (2015). Organocatalytic Enantioselective Henry Reactions. Molecules, 20(5), 8664–8700.
- An, G., et al. (2022). Recent advances in catalysts for the Henry reaction. Australian Journal of Chemistry, 75(10), 806–819.
-
SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
- Kostal, J., Voutchkova, A. M., & Jorgensen, W. L. (2016). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. figshare.
-
ResearchGate. (n.d.). Optimization of the Henry reaction conditions catalyzed by 1 a. Retrieved from [Link]
- Righi, G., et al. (2014). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. Tetrahedron Letters, 55(17), 2845–2848.
- BenchChem. (n.d.). Technical Support Center: Optimizing the Henry Reaction for 1-Nitropropan-2-ol Synthesis.
- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139–155.
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 8. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. connectsci.au [connectsci.au]
- 12. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 13. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in the synthesis of "2-Amino-1-(3,5-dimethoxyphenyl)ethanol"
Technical Support Center: Synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the synthesis, focusing on the identification and mitigation of impurities. Our approach is rooted in explaining the fundamental chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Part 1: The Synthetic Pathway and Key Intermediates
Question 1: What is a common and reliable synthetic route for this compound?
A prevalent and scalable method for synthesizing this compound involves a two-step process starting from 3,5-dimethoxybenzaldehyde. This route is often favored due to the availability of starting materials and generally good yields.
The process can be summarized as follows:
-
Henry Reaction (Nitroaldol Condensation): 3,5-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base to form the intermediate, 1-(3,5-dimethoxyphenyl)-2-nitroethanol.
-
Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine to yield the final product, this compound. A common reducing agent for this step is sodium borohydride.[1][2]
Below is a diagram illustrating this synthetic pathway.
Caption: Synthetic pathway for this compound.
Part 2: Troubleshooting Common Impurities
Question 2: I'm seeing a significant amount of unreacted 3,5-dimethoxybenzaldehyde in my reaction mixture. What could be the cause?
Unreacted starting material is a common issue. Here are the likely causes and how to address them:
-
Insufficient Base in the Henry Reaction: The Henry reaction is base-catalyzed. An inadequate amount of base will lead to incomplete deprotonation of nitromethane, thus slowing down or stalling the reaction.
-
Troubleshooting: Ensure the stoichiometry of the base is correct. The reaction is also sensitive to the strength of the base used.
-
-
Reaction Time and Temperature: The condensation reaction may require more time or a slight increase in temperature to proceed to completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Extend the reaction time if necessary.
-
Question 3: My final product is contaminated with 1-(3,5-dimethoxyphenyl)-2-nitroethanol. Why did the reduction step fail?
The presence of the nitro-intermediate in your final product points to an incomplete reduction. Several factors can contribute to this:
-
Reducing Agent Potency and Stoichiometry: Sodium borohydride is a common choice, but its reducing power can be diminished by improper storage or handling (it is moisture-sensitive).[1][2] An insufficient molar equivalent of the reducing agent will naturally lead to incomplete conversion.
-
Troubleshooting: Use a fresh, properly stored batch of sodium borohydride. It is also advisable to use a slight excess of the reducing agent to drive the reaction to completion.
-
-
Reaction Conditions: The reduction is typically carried out in an alcoholic solvent like ethanol or methanol at a reduced temperature.[2] Deviations from the optimal temperature can affect the reaction rate.
-
Troubleshooting: Maintain the recommended reaction temperature. The addition of the reducing agent should be done portion-wise to control any exotherm.[2]
-
Question 4: Are there other potential side-products I should be aware of?
Yes, besides unreacted starting materials and intermediates, other impurities can arise from side reactions.
| Impurity Name | Origin | Mitigation Strategy |
| Positional Isomers | In some synthetic routes, particularly those starting with a halogenated precursor, the formation of a 1-amino-2-phenylethanol derivative is possible.[3] | This is highly dependent on the chosen synthetic path. The nitroaldol route generally avoids this. |
| Over-reduction Products | While less common with milder reducing agents like sodium borohydride, more potent reducing agents could potentially affect the methoxy groups on the aromatic ring. | Stick to selective reducing agents and optimized reaction conditions. |
| By-products from the Henry Reaction | The Henry reaction can sometimes produce elimination by-products (nitrostyrenes) if the conditions are too harsh (e.g., high temperatures). | Maintain careful control over the reaction temperature. |
Below is a diagram illustrating potential impurity formation.
Caption: Formation of common impurities during synthesis.
Part 3: Analysis and Purification
Question 5: How can I effectively analyze the purity of my synthesized this compound?
A multi-faceted approach to analytical chemistry is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity analysis.[1] A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can effectively separate the desired product from starting materials and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and can also help in identifying and quantifying impurities if their signals are resolved from the product's signals.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[4] When coupled with a chromatographic method (e.g., LC-MS), it becomes a powerful tool for identifying unknown impurities.
Question 6: What is the best way to purify the crude product?
For the purification of amino alcohols like the target compound, several methods can be employed.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[1][2] The choice of solvent is crucial. A solvent system in which the product is sparingly soluble at low temperatures but readily soluble at higher temperatures is ideal. A mixture of ethanol and water is often a good starting point.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be used. A polar stationary phase (silica) and a mobile phase of appropriate polarity (e.g., a mixture of dichloromethane and methanol) can achieve good separation.[5]
-
Acid-Base Extraction: As the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by liquid-liquid extraction. The free base can then be regenerated by adding a base and extracted back into an organic solvent.
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool down slowly to room temperature, and then further cool it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Google Patents. (n.d.). Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
- Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
- Google Patents. (n.d.). Process for the purification of an aminoalcohol.
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
SciHorizon. (n.d.). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]
Sources
- 1. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]
- 2. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. env.go.jp [env.go.jp]
Technical Support Center: Crystallization of Polar Amino Alcohols
Welcome to the technical support center for the crystallization of polar amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-quality crystals of these valuable compounds. The inherent polarity, extensive hydrogen-bonding capabilities, and often high solubility of polar amino alcohols can make their crystallization a formidable task. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these complexities with confidence.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common and specific issues encountered during the crystallization of polar amino alcohols.
I. Issues with Crystal Nucleation and Growth
Question: My polar amino alcohol is completely soluble in every solvent I've tried, and I can't get any crystals to form. What should I do?
Answer: This is a common challenge due to the high polarity of amino alcohols. When a single solvent system fails, the next logical step is to employ an anti-solvent crystallization strategy. The principle here is to dissolve your compound in a "good" solvent where it is highly soluble, and then introduce a miscible "anti-solvent" in which the compound is poorly soluble. This rapidly increases supersaturation and induces nucleation.
Causality Behind Experimental Choices: The high polarity and hydrogen bonding capacity of amino alcohols lead to strong interactions with polar solvents, resulting in high solubility. An anti-solvent disrupts these favorable solute-solvent interactions, reducing the compound's solubility and forcing it out of solution to form a crystalline solid.[1][2]
Recommended Action:
-
Select a Solvent System: Choose a polar solvent that readily dissolves your amino alcohol (e.g., methanol, ethanol, or water). Then, select a less polar or non-polar anti-solvent that is miscible with the primary solvent (e.g., isopropanol, acetone, acetonitrile, or THF).[1]
-
Perform Small-Scale Trials: In a small vial, dissolve a small amount of your compound in the "good" solvent. Slowly add the anti-solvent dropwise until you observe persistent turbidity, which indicates the onset of precipitation. This will give you an approximate ratio for scaling up.
-
Controlled Addition: For larger scale crystallization, add the anti-solvent slowly and with controlled stirring to the solution of your compound. Rapid addition can lead to the formation of amorphous material or "oiling out."[3]
Question: I'm not getting any crystals, just an oil or a sticky precipitate. How can I resolve this "oiling out" issue?
Answer: "Oiling out," or liquid-liquid phase separation, is a frequent problem when crystallizing polar compounds, especially at high supersaturation levels.[4][5] It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This can happen if the temperature of crystallization is above the compound's melting point in the solvent system or if the supersaturation is too high.[6]
Causality Behind Experimental Choices: The strong intermolecular forces between polar amino alcohol molecules can sometimes favor the formation of a disordered, liquid-like aggregate over an ordered crystal lattice, particularly when the system is rapidly pushed to high supersaturation.
Recommended Actions:
-
Reduce Supersaturation Rate: Slow down the rate at which supersaturation is achieved. If using cooling crystallization, decrease the cooling rate. If using anti-solvent crystallization, add the anti-solvent more slowly.[4]
-
Increase Solvent Volume: Add more of the "good" solvent to the oiled-out mixture and gently warm it until the oil redissolves. Then, attempt to crystallize again using a slower cooling or anti-solvent addition rate.[6]
-
Seeding: Introduce seed crystals into the solution at a point of slight supersaturation. Seed crystals provide a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the formation of an oil.[4]
-
Solvent System Modification: Experiment with different solvent/anti-solvent combinations. A solvent system that has a slightly lower dissolving power for your compound can sometimes prevent oiling out.
Question: My crystals are very small and needle-like, making them difficult to filter and handle. How can I grow larger, more well-defined crystals?
Answer: The morphology of a crystal is heavily influenced by the solvent system and the rate of crystallization.[7][8] Needle-like crystals often result from rapid crystallization or from solvents that inhibit growth on certain crystal faces.
Causality Behind Experimental Choices: Solvents can interact differently with the various faces of a growing crystal. If a solvent strongly adsorbs to a particular face, it can inhibit growth in that direction, leading to anisotropic crystal habits like needles or plates.[9] Slower crystal growth allows for more orderly incorporation of molecules into the crystal lattice, generally favoring the formation of larger, more equant crystals.
Recommended Actions:
-
Slow Down the Crystallization Process:
-
Cooling Crystallization: Use a slower cooling ramp.
-
Anti-Solvent Crystallization: Add the anti-solvent at a much slower rate.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can promote slow and controlled crystal growth.
-
-
Optimize the Solvent System:
II. Issues Related to Chirality and Purity
Question: I am trying to separate diastereomers of a chiral amino alcohol by crystallization, but the separation is inefficient. What can I do?
Answer: The separation of diastereomers by crystallization relies on the difference in their solubilities. If the solubilities are very similar, separation will be challenging.
Causality Behind Experimental Choices: Diastereomers have different physical properties, including solubility. The goal is to find a solvent system where one diastereomer is significantly less soluble than the other, allowing it to crystallize out selectively. The efficiency of this separation can be either thermodynamically or kinetically controlled.[10][11]
Recommended Actions:
-
Solvent Screening: This is the most critical step. Systematically screen a range of solvents with varying polarities. The ideal solvent will maximize the solubility difference between the two diastereomers.
-
Control the Crystallization Time: In some systems, a less stable diastereomer may crystallize first under kinetic control.[10] By allowing the system to equilibrate over a longer period, the more stable (and often less soluble) diastereomer may crystallize out under thermodynamic control. Experiment with different crystallization times to see if this improves the separation.
-
Recrystallization: It is often necessary to perform multiple recrystallizations to achieve high diastereomeric purity.
Question: How can pH be used to improve the crystallization of my amino alcohol?
Answer: The solubility of amino alcohols is often highly dependent on pH due to the presence of the basic amino group and the acidic (or neutral) hydroxyl group.[12][13] By adjusting the pH, you can significantly alter the solubility of your compound and induce crystallization.
Causality Behind Experimental Choices: At a pH below the pKa of the amino group, the amino alcohol will exist as a protonated, more soluble salt. Conversely, at a pH above the pKa, it will be in its free base form, which is typically less soluble in aqueous media. Crystallization is often most effective near the isoelectric point (pI) where the molecule has a net neutral charge and minimum solubility.
Recommended Actions:
-
Determine the pKa: If not known, determine the pKa of the amino group of your compound.
-
pH-Swing Crystallization:
-
Dissolve the amino alcohol in an acidic aqueous solution where it is highly soluble as the protonated salt.
-
Slowly add a base to raise the pH towards the pI. As the pH increases, the solubility will decrease, leading to crystallization of the neutral free base.
-
This method can also be performed in reverse by dissolving in a basic solution and adding acid.
-
III. Advanced Strategies
Question: I have tried everything and still cannot get good crystals. Are there any other techniques I can try?
Answer: When standard methods fail, co-crystallization is a powerful technique to explore. This involves crystallizing your target molecule with a second, different molecule (a "co-former") to form a new crystalline solid with different physical properties.
Causality Behind Experimental Choices: Co-formers can introduce new hydrogen bonding or other intermolecular interactions that facilitate the formation of a stable crystal lattice where the target molecule alone would not.[14][15] For polar amino alcohols, co-formers that are good hydrogen bond donors or acceptors are often effective.
Recommended Actions:
-
Co-former Screening: Select a range of potential co-formers. Good candidates for amino alcohols include carboxylic acids, other hydrogen-bond donors/acceptors, and even other amino acids.[14][16] The difference in pKa between the amino alcohol and the co-former can be a useful predictor of co-crystal formation.[17]
-
Screening Methods:
-
Slurry Method: Stirring a mixture of your compound and the co-former in a small amount of solvent where both are sparingly soluble can lead to the formation of a more stable co-crystal.[18]
-
Grinding: Mechanochemical grinding of the two components, sometimes with a small amount of solvent (liquid-assisted grinding), can also produce co-crystals.[18]
-
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization
-
Solvent Selection: Identify a "good" solvent that dissolves your polar amino alcohol at a concentration of 50-100 mg/mL and a miscible "anti-solvent" in which it is poorly soluble.
-
Dissolution: Dissolve the amino alcohol in a minimal amount of the "good" solvent in a clean crystallizing dish or flask. Gentle warming may be used to aid dissolution.
-
Filtration (Optional): If the solution contains insoluble impurities, filter it while warm through a pre-warmed funnel with filter paper.
-
Anti-Solvent Addition: While gently stirring the solution, add the anti-solvent dropwise.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy. If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Crystal Growth: Once nucleation has begun, you may want to add the anti-solvent more slowly to encourage the growth of larger crystals.
-
Isolation: Allow the crystals to grow, then collect them by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Protocol 2: pH-Swing Crystallization
-
Dissolution: Dissolve the polar amino alcohol in a dilute aqueous acid solution (e.g., 1M HCl) to form the soluble salt.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Base Addition: While stirring, slowly add a dilute aqueous base (e.g., 1M NaOH) dropwise to the solution.
-
Monitor pH: Monitor the pH of the solution. As the pH approaches the pI of the amino alcohol, you should observe the formation of a precipitate.
-
Equilibration: Continue adding the base until precipitation is complete. Allow the mixture to stir for a period to ensure complete crystallization and allow for any potential crystal maturation.
-
Isolation: Collect the crystals by filtration, wash with deionized water to remove any residual salt, and dry under vacuum.
Data Presentation
Table 1: Properties of Common Solvents for Crystallization of Polar Compounds
| Solvent | Polarity Index | Boiling Point (°C) | Hydrogen Bonding | Comments |
| Water | 10.2 | 100 | Donor & Acceptor | Excellent for many polar compounds, can be used in pH-swing. |
| Methanol | 5.1 | 65 | Donor & Acceptor | Good solvent for highly polar molecules. |
| Ethanol | 4.3 | 78 | Donor & Acceptor | A versatile and commonly used solvent. |
| Isopropanol | 3.9 | 82 | Donor & Acceptor | Often used as an anti-solvent for water or methanol solutions.[7] |
| Acetone | 5.1 | 56 | Acceptor | Good anti-solvent, aprotic.[1] |
| Acetonitrile | 5.8 | 82 | Acceptor | Aprotic polar solvent, useful as an anti-solvent. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Acceptor | Less polar than alcohols, good as an anti-solvent. |
Visualizations
Diagram 1: Troubleshooting Workflow for Crystallization
Caption: A decision tree for troubleshooting common crystallization problems.
Diagram 2: Mechanism of Anti-Solvent Crystallization
Caption: The stepwise process of inducing crystallization using an anti-solvent.
References
-
Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Industrial & Engineering Chemistry Research. [Link]
-
Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters. [Link]
-
Screening Approach for Identifying Cocrystal Types and Resolution Opportunities in Complex Chiral Multicomponent Systems. Crystal Growth & Design. [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. [Link]
-
Effect of solvents on the growth morphology of DL-alanine crystals. ResearchGate. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. National Institutes of Health. [Link]
-
Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. PMC - PubMed Central. [Link]
-
Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. ACS Publications. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
-
ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC - PubMed Central. [Link]
-
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH. [Link]
-
The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. ResearchGate. [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Publications. [Link]
-
6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
-
Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. ACS Publications. [Link]
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The University of Manchester. [Link]
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. National Institutes of Health. [Link]
-
Special Issue : Anti-Solvent Crystallization. MDPI. [Link]
-
Understanding the effect of solvent polarity on the habit modification of monoclinic paracetamol in terms of molecular recognition at the solvent crystal/interface. ResearchGate. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Method for crystallization of amino acids.
-
Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. [Link]
-
Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs. National Institutes of Health. [Link]
-
Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. PubMed. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]
-
Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-Solvent Crystallization | Crystals | MDPI [mdpi.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Over-Alkylation in the N-Alkylation of Primary Amines
Welcome to the technical support center for the N-alkylation of primary amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of over-alkylation. Our goal is to equip you with the knowledge to achieve selective mono-alkylation and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why does it occur in the N-alkylation of primary amines?
A1: Over-alkylation is a frequent side reaction where the nitrogen atom of an amine reacts with an alkylating agent more than once.[1] For instance, a primary amine can be alkylated to a secondary amine, which can then be further alkylated to a tertiary amine, and ultimately to a quaternary ammonium salt.[1][2] This happens because the product of the initial alkylation (the secondary amine) is often more nucleophilic than the starting primary amine. This increased reactivity leads to a "runaway" reaction that is difficult to control, resulting in a mixture of products.[1][3] This lack of selectivity complicates purification, reduces the yield of the desired mono-alkylated product, and can introduce impurities.[1]
Q2: I'm trying to synthesize a secondary amine from a primary amine and an alkyl halide, but I keep getting a mixture of products. What is the most reliable method to achieve selective mono-alkylation?
A2: While direct alkylation with alkyl halides is challenging to control, Reductive Amination (also known as reductive alkylation) is a widely used and highly reliable method for achieving selective mono-alkylation.[3][4] This one-pot process involves two main steps: first, the primary amine reacts with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine.[3][5] A key advantage is that the imine intermediate only forms once on the amine, which prevents the over-alkylation issues seen with direct alkylation.[5]
Q3: Can I control over-alkylation by simply adjusting the stoichiometry of my reactants?
A3: Yes, stoichiometric control is a viable strategy, although it may not be the most efficient in terms of atom economy. Using a large excess of the primary amine relative to the alkylating agent can statistically favor mono-alkylation.[1] In this scenario, the alkylating agent is more likely to react with an unreacted primary amine molecule rather than the newly formed, more nucleophilic secondary amine.[6] However, this approach can be wasteful, especially if the primary amine is a valuable or complex starting material.[7]
Q4: Are there other strategies besides reductive amination and stoichiometric control to prevent over-alkylation?
A4: Absolutely. The use of protecting groups is another powerful strategy.[7][8] In this approach, the nucleophilicity of the primary amine is temporarily masked by a protecting group (e.g., Boc, Cbz, Fmoc).[1][9] The protected amine is then alkylated, and the protecting group is subsequently removed to yield the desired mono-alkylated product.[1] This method offers excellent control but adds extra steps to the synthetic route (protection and deprotection).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during N-alkylation experiments and provides a systematic approach to resolving them.
Problem 1: Significant formation of tertiary amine and/or quaternary ammonium salt.
This is the classic sign of over-alkylation. Here’s a workflow to diagnose and solve this issue:
Caption: Troubleshooting workflow for excessive over-alkylation.
Detailed Steps:
-
Re-evaluate Your Method: If you are using direct alkylation with a reactive alkyl halide, the most effective solution is often to switch to a more controllable method like reductive amination.[5]
-
Optimize Stoichiometry: If you must proceed with direct alkylation, significantly increase the excess of the primary amine. Ratios of 3:1 or even higher (amine:alkylating agent) can improve selectivity.[10]
-
Control Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help to control the rate of the second alkylation, which often has a higher activation energy.
-
Rate of Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the excess amine can maintain a low concentration of the alkylating agent, further favoring reaction with the more abundant primary amine.[1]
-
-
Protecting Group Strategy: For valuable or complex primary amines where using a large excess is not feasible, employing a protecting group is a robust alternative.[8][11]
Problem 2: Low or no yield of the desired mono-alkylated product, even with optimized conditions.
A low yield can stem from several factors beyond over-alkylation.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the purity of your amine and alkylating agent, as impurities can inhibit the reaction.[12]
-
Choice of Base and Solvent (for direct alkylation): The base and solvent can significantly impact the reaction.
-
A base that is too strong might deprotonate the product secondary amine, increasing its nucleophilicity and promoting over-alkylation. Consider using a milder inorganic base like K₂CO₃ or Cs₂CO₃.[7]
-
The solvent should be appropriate for an SN2 reaction (if using an alkyl halide), such as acetonitrile or DMF.[13]
-
-
Reducing Agent Selection (for reductive amination): The choice of reducing agent is critical.
Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol provides a general method for the selective mono-N-alkylation of a primary amine with an aldehyde or ketone.
Materials:
-
Primary amine
-
Aldehyde or ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the primary amine in DCM or DCE, add the aldehyde or ketone.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mono-Alkylation via a Protecting Group Strategy (Boc Protection)
This protocol outlines the synthesis of a secondary amine using a Boc protecting group.
Step 1: Boc Protection of the Primary Amine
-
Dissolve the primary amine in a suitable solvent (e.g., DCM, THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction and purify the Boc-protected amine.
Step 2: Alkylation of the Boc-Protected Amine
-
Dissolve the Boc-protected amine in an aprotic solvent like DMF or THF.
-
Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH) (1.1 equivalents).
-
Stir for 30 minutes, then add the alkylating agent (e.g., alkyl halide) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction carefully with water and extract the product.
-
Purify the N-alkylated, N-Boc-protected amine.
Step 3: Boc Deprotection
-
Dissolve the purified product from Step 2 in a suitable solvent (e.g., DCM, dioxane).
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to obtain the desired secondary amine salt.
Data Summary Table
| Method | Key Advantages | Key Disadvantages | Typical Reagent Ratios (Amine:Alkylating Agent) |
| Stoichiometric Control | Simple, one-step procedure. | Poor atom economy, requires large excess of amine, purification can be challenging. | 3:1 to 10:1 |
| Reductive Amination | High selectivity for mono-alkylation, generally good yields, one-pot procedure.[4] | Requires a carbonyl compound, reducing agents can be moisture-sensitive. | 1:1.1 |
| Protecting Groups | Excellent control and selectivity, applicable to a wide range of substrates.[8] | Adds two steps to the synthesis (protection/deprotection), may require harsh deprotection conditions. | 1:1.1 (after protection) |
Visualizing the Reaction Pathway
The following diagram illustrates the competitive reaction pathways in the direct N-alkylation of a primary amine, leading to over-alkylation.
Caption: Competitive pathways in direct amine alkylation.
References
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
-
Gál, L., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. [Link]
-
Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 20, 2026, from [Link]
-
Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Methods for mono-selective N-alkylation of amines using alcohols as alkylating agents. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 20, 2026, from [Link]
-
Trapp, O., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(23), e202302294. [Link]
-
Quora. (2023). How does a large excess of ammonia prevent polyalkylation when preparing primary amines? Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Ready Lab. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved January 20, 2026, from [Link]
-
Szardenings, A. K., et al. (1997). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. The Journal of Organic Chemistry, 62(19), 6429–6431. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved January 20, 2026, from [Link]
-
Singh, K., & Singh, S. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(51), 26955-26960. [Link]
-
Rhee, H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Bulletin of the Korean Chemical Society, 28(11), 2032-2034. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2009). Monoalkylation of primary amines and N-sulfinylamides. Retrieved January 20, 2026, from [Link]
-
Ge, H., et al. (2021). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved January 20, 2026, from [Link]
-
Reisman, S. E., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 140(44), 14574–14578. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Defense Technical Information Center. (1975). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved January 20, 2026, from [Link]
-
OC Chem. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Retrieved January 20, 2026, from [Link]
-
Reddit. (2023). Bulky alkylation troubleshooting. r/Chempros. Retrieved January 20, 2026, from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved January 20, 2026, from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved January 20, 2026, from [Link]
-
Baratta, W., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35056–35060. [Link]
-
Li, F., et al. (2013). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 15(7), 1855-1860. [Link]
-
National Institutes of Health. (2017). N-Dealkylation of Amines. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Side-Product Formation in the Reduction of Nitroalkenes
Welcome to the technical support center for the reduction of α,β-unsaturated nitroalkenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side-product formation and other challenges encountered during this critical transformation. The following resources are structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct, and the yield of my desired nitroalkane is low. What is happening?
A1: This is a classic case of dimerization or Michael adduct formation.
This is one of the most common side reactions, especially when using hydride reagents like sodium borohydride (NaBH₄).[1] The desired reaction involves a 1,4-addition of a hydride to the conjugated system. However, the initial reduction generates a nitronate intermediate. This nitronate is nucleophilic and can act as a Michael donor, attacking a second molecule of the starting nitroalkene.[1][2] This leads to the formation of 1,3-dinitro dimers.
Mechanism of Dimer Formation:
Troubleshooting & Prevention:
-
pH Control: The key to suppressing this side reaction is to protonate the nitronate intermediate as quickly as it forms, preventing it from acting as a nucleophile. Maintaining the pH of the reduction medium between 3 and 6 is highly effective.[3] This can be achieved by using a buffered system or by performing the reduction in a protic solvent mixture like THF-methanol.[4]
-
Reagent Addition Strategy: Instead of adding the nitroalkene to the reducing agent, perform a "reverse addition." Slowly add the sodium borohydride solution to the nitroalkene dissolved in an appropriate solvent system (e.g., THF/methanol or aqueous ethanol).[3][4] This keeps the concentration of the nitronate intermediate low at all times.
-
Choice of Reducing Agent: Consider using trialkylborohydrides (e.g., triethylborohydride), which can generate the nitronate intermediate, followed by a silica gel workup to facilitate protonation and yield the nitroalkane.[1]
Q2: Instead of my target nitroalkane, I've isolated an oxime. Why did this happen and how can I avoid it?
A2: Oxime formation is a common outcome, particularly with catalytic hydrogenation, but also with certain metal/acid systems.
The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[5][6] If the reduction stops at the hydroxylamine stage, it can tautomerize or be further converted to the more stable oxime.
-
Catalytic Hydrogenation (e.g., Pd/C): This method is particularly prone to producing oximes from nitroalkenes, especially when using reagents like formic acid as the hydrogen source.[7] The catalyst and conditions that favor C=C bond reduction may not be aggressive enough to fully reduce the nitro group to an amine, often halting at an intermediate stage.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, Zn/HCl): For certain substrates, particularly nitropropenes, reduction with metals like iron or zinc can lead to the oxime as the major product, which may then hydrolyze to a ketone.[7]
Troubleshooting & Prevention:
-
Avoid Catalytic Hydrogenation for Nitroalkane Synthesis: If the goal is the saturated nitroalkane, catalytic hydrogenation is often not the method of choice for reducing the C=C bond of a nitroalkene without affecting the nitro group.[7] It is more commonly used to reduce isolated nitroalkanes to amines.[8]
-
Use Hydride Reagents: For selective reduction of the C=C bond to obtain the nitroalkane, sodium borohydride is a more reliable choice, provided the conditions are optimized to prevent dimerization (see Q1).[1][4]
-
If the Amine is the Target: If the ultimate goal is the primary amine, a two-step process (nitroalkene → nitroalkane → amine) is often cleaner. First, reduce the nitroalkene to the nitroalkane using NaBH₄.[7] After isolation, the nitroalkane can then be reduced to the amine using a different method, such as catalytic hydrogenation (e.g., H₂, Pd/C) or LiAlH₄.[7][8] Alternatively, one-pot methods using reagents like NaBH₄/CuCl₂ have been developed to convert nitroalkenes directly to amines.[7][9]
Q3: My reaction mixture is turning into a thick, viscous sludge or solid. What's causing this polymerization?
A3: Nitroalkenes are highly reactive monomers susceptible to anionic or radical polymerization.
The electron-withdrawing nitro group strongly activates the double bond, making it an excellent Michael acceptor.[10][11] This high reactivity also makes it prone to uncontrolled polymerization, which can be initiated by bases, nucleophiles, heat, light, or radical initiators.[12]
Troubleshooting & Prevention:
-
Strict Temperature Control: Many polymerizations are thermally initiated. Maintain a low reaction temperature using an ice bath or cryo-cooler, especially during the addition of reagents.[12]
-
Inert Atmosphere: Exclude oxygen by running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can initiate radical polymerization pathways.[12]
-
Use Purified Reagents: Impurities, especially basic residues or peroxides in solvents like THF, can trigger polymerization. Use freshly distilled and purified solvents and reagents.[12]
-
Add an Inhibitor: If compatible with your reaction chemistry, a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone can be added to the reaction mixture to suppress polymerization.[12]
-
Control pH During Workup: Sudden changes in pH during aqueous workup can catalyze polymerization. Use buffered solutions to maintain a neutral or slightly acidic pH.[12]
Q4: My desired nitroalkane was formed, but the reaction continued and produced the primary amine. How do I stop the reaction at the nitroalkane stage?
A4: This indicates that your reducing agent or reaction conditions are too harsh, leading to over-reduction.
The reduction of a nitro group to an amine is a six-electron process, while the reduction of a nitroalkene's C=C bond is a two-electron process. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both functionalities.[8] While LiAlH₄ is excellent for converting nitroalkanes to amines, it can be difficult to stop at the intermediate stage when starting from a nitroalkene.[1][8]
Troubleshooting & Prevention:
-
Choose a Chemoselective Reagent: Sodium borohydride (NaBH₄) is generally inert towards the nitro group but readily reduces the conjugated C=C bond.[1][4] It is the reagent of choice for selectively converting a nitroalkene to a nitroalkane.
-
Avoid Strong Hydride Donors: Do not use LiAlH₄ if the saturated nitroalkane is your desired product. Reserve it for the subsequent step if the amine is the final target.
-
Moderate Reaction Conditions: Even with milder reagents, excessive temperatures or prolonged reaction times can sometimes lead to further reduction. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Data Summary: Reducing Agent Selection
The choice of reducing agent is the most critical factor in determining the outcome of your reaction. The table below summarizes the expected products and key considerations for common reagents.
| Reducing Agent | Primary Product(s) | Common Side Product(s) | Key Considerations & Causality |
| Sodium Borohydride (NaBH₄) | Nitroalkane [4] | Dimer Adducts[1][3] | Excellent chemoselectivity for the C=C bond. Dimerization occurs via the nitronate intermediate; this is suppressed by controlling pH (3-6) and using slow addition.[3] |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Oxime, Amine[1][7] | Mixture of partially reduced products | Unselective for this transformation. The catalyst readily reduces the C=C bond but also initiates reduction of the nitro group, often stopping at the oxime stage.[1][7] Not recommended for preparing nitroalkanes. |
| Lithium Aluminum Hydride (LiAlH₄) | Amine[8] | Complex mixtures | Very powerful and unselective. Reduces both the C=C bond and the nitro group fully.[8] Difficult to stop at the nitroalkane stage. |
| Iron (Fe) or Zinc (Zn) in Acid | Amine, Oxime, or Ketone[7][8] | Depends on substrate and conditions | Outcome is highly substrate-dependent. Can produce oximes with certain aliphatic nitroalkenes or achieve full reduction to the amine with nitrostyrenes.[7] |
| Tri-n-butyltin Hydride (Bu₃SnH) | Nitroalkane [13] | Tin impurities | A mild radical reducing agent that can chemoselectively reduce the C=C bond.[13] Requires careful purification to remove tin byproducts. |
Experimental Protocols
Protocol 1: Selective Reduction of β-Nitrostyrene to (2-Nitroethyl)benzene using NaBH₄
This protocol is designed to maximize the yield of the nitroalkane while minimizing dimer formation.
Materials:
-
β-Nitrostyrene
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-nitrostyrene (1.0 eq) in a 10:1 (v/v) mixture of THF and Methanol.[4]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: In a separate container, prepare a solution or slurry of NaBH₄ (approx. 1.5 eq) in a small amount of the same solvent mixture. Add this NaBH₄ mixture to the nitroalkene solution dropwise over 30-40 minutes using an addition funnel. The characteristic yellow color of the nitroalkene should fade.[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 40-60 minutes at room temperature after the addition is finished.[4]
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude nitroalkane.
-
Purification: Purify the product via flash column chromatography if necessary.
References
-
Shrinidhi, A. (2015). Microwave-assisted chemoselective reduction of conjugated nitroalkenes to nitroalkanes with aqueous tri-n-butyltin hydride. Cogent Chemistry. Available at: [Link]
-
Jakubec, P., et al. (2022). Synthetic Chameleon Turns into Oximes, Nitrones, and Hydroxylamines when Exposed to Blue Light. National Center for Biotechnology Information. Available at: [Link]
-
Various Authors. (2020). Reduction of nitroalkenes to nitroalkanes. Sciencemadness.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-chemistry.org. Available at: [Link]
-
Varma, R. S., & Kabalka, G. W. (1985). Syntheses and Selected Reductions of Conjugated Nitroalkenes. Erowid. Available at: [Link]
- Chilin, A., et al. (2008).
-
Varma, R. S., & Kabalka, G. W. (1985). Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes. Erowid. Available at: [Link]
-
Thomas, S. E., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. National Center for Biotechnology Information. Available at: [Link]
-
Schäfer, H. J., et al. (1991). Cathodic Reduction of 1-Nitroalkenes to Oximes and Primary Amines. De Gruyter. Available at: [Link]
- Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry.
-
Gemo, D., et al. (2021). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. ACS Publications. Available at: [Link]
-
Kumar, A., et al. (2015). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. Available at: [Link]
- Shechter, H., Ley, D. E., & Roberson, E. B. (1956). Nitroalkanes from Conjugated Nitroalkenes by Reduction with Complex Hydrides. Journal of the American Chemical Society.
- Gelder, E., et al. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
-
Williams, D. E., & Naiman, D. Q. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [erowid.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Reduction of nitroalkenes to nitroalkanes - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Improving Diastereoselectivity in Amino Alcohol Synthesis
Welcome to the technical support center for the stereoselective synthesis of amino alcohols. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling diastereoselectivity. Vicinal amino alcohols are critical structural motifs in a vast array of pharmaceuticals and natural products, making their stereocontrolled synthesis a paramount objective.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.
Fundamental Principles: A Quick Reference
Achieving high diastereoselectivity in amino alcohol synthesis, particularly from α-amino ketones or aldehydes, hinges on controlling the facial selectivity of a nucleophilic attack on the carbonyl group. Two primary models predict the stereochemical outcome: the Felkin-Anh model and the Cram-Chelate model. Understanding which model is operative is the first step in troubleshooting.
-
Felkin-Anh Model: This model generally applies in the absence of a chelating group on the α-carbon or when using non-chelating reagents.[3] The largest group (L) on the adjacent chiral center orients itself perpendicular to the carbonyl bond to minimize steric hindrance. The nucleophile then attacks along the Bürgi-Dunitz trajectory (approx. 107°) from the face opposite the largest group, passing over the smallest group (S).[4][5][6] If an electronegative group is present, it often acts as the "large" group due to stereoelectronic effects.[7]
-
Cram-Chelate Model: This model is dominant when the α-carbon contains a heteroatom (like an oxygen or nitrogen from a protecting group) capable of forming a stable five-membered chelate ring with the carbonyl oxygen and a Lewis acidic metal ion (e.g., Zn²⁺, Mg²⁺, Ti⁴⁺).[5][8][9] This chelation locks the conformation, forcing the nucleophile to attack from the less hindered face, often leading to the opposite diastereomer compared to the Felkin-Anh model.[3][9]
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of amino alcohols.
Problem 1: Low Diastereoselectivity (Poor d.r.)
Q: My reduction of an N-protected-α-amino ketone is giving me a nearly 1:1 mixture of syn and anti diastereomers. What are the likely causes and how can I fix this?
A: Low diastereoselectivity is a common issue that typically points to a lack of facial control during the nucleophilic addition to the carbonyl. The root cause can usually be traced to the substrate, reagents, or reaction conditions.
Potential Cause A: Inappropriate Reducing Agent The size and nature of the hydride donor can significantly influence selectivity. Small, unhindered reducing agents like sodium borohydride (NaBH₄) may not be able to effectively discriminate between the two faces of the carbonyl, leading to poor diastereomeric ratios (d.r.).
-
Recommended Solution:
-
Increase Steric Bulk: Switch to a bulkier reducing agent. Sterically demanding reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triethylborohydride (LiEt₃BH) are more sensitive to the steric environment around the carbonyl and will preferentially attack the less hindered face, enhancing selectivity under Felkin-Anh control.
-
Use Chelating Reductants: If your substrate is designed for chelation control, ensure your reducing agent contains a chelating metal. Using zinc borohydride (Zn(BH₄)₂) can enforce the Cram-Chelate model and dramatically improve selectivity for the syn product.[8]
-
Potential Cause B: Sub-optimal Protecting Group (PG) The protecting group on the nitrogen atom plays a crucial role. A small PG (e.g., Acetyl) may not provide enough steric bulk to effectively direct the incoming nucleophile under Felkin-Anh conditions. Conversely, a PG that is a poor chelator (e.g., a bulky silyl group like TBDPS) will fail to promote chelation control even in the presence of a Lewis acid.[6]
-
Recommended Solution:
-
For Felkin-Anh Control: Increase the steric hindrance of the N-protecting group. Groups like N,N-dibenzyl (Bn₂) or tert-butoxycarbonyl (Boc) are often effective.[10]
-
For Chelation Control: Use a protecting group known to be a good chelator, such as methoxymethyl (MOM) or benzyloxymethyl (BOM), in conjunction with a chelating metal.[6]
-
Potential Cause C: Incorrect Reaction Conditions Temperature and solvent can have a profound impact on the transition states leading to the different diastereomers.
-
Recommended Solution:
-
Lower the Temperature: Diastereoselectivity is often enhanced at lower temperatures (e.g., -78 °C). Lower thermal energy reduces the likelihood of the reaction overcoming the small energy difference between the diastereomeric transition states.
-
Solvent Optimization: The coordinating ability of the solvent can influence chelation. Non-coordinating solvents like dichloromethane (DCM) or toluene are preferable for chelation-controlled reactions. Ethereal solvents like THF are common for Felkin-Anh controlled reactions.
-
Problem 2: Major Product is the "Wrong" Diastereomer
Q: I was expecting the anti-amino alcohol based on the Felkin-Anh model, but I'm predominantly getting the syn isomer. Why is the selectivity reversed?
A: This classic problem almost always indicates that the reaction is proceeding through an unintended Cram-Chelate pathway instead of the expected Felkin-Anh model.
Potential Cause: Unintended Chelation The presence of certain metal ions, even in trace amounts, can hijack the reaction mechanism. If your substrate has a chelating moiety (e.g., an N-Boc or N-alkoxy group) and your reagents or glassware contain divalent metal ions (Mg²⁺ from a Grignard reagent, Zn²⁺, etc.), you can inadvertently form a rigid chelate that directs the nucleophile to the opposite face.[8][9]
-
Recommended Solution:
-
Use Non-Chelating Reagents: Ensure your reagents are free from chelating metals. For example, use lithium-based organometallics (e.g., MeLi) instead of Grignard reagents (MeMgBr). Use non-chelating reducing agents like NaBH₄ or LiAlH₄.[11]
-
Add a Strong, Bulky Lewis Acid: To enforce Felkin-Anh control in substrates prone to chelation, consider adding a bulky, non-chelating Lewis acid like Al(Oi-Pr)₃. This can coordinate to the carbonyl oxygen, increasing its electrophilicity without forming a chelate with the α-heteroatom.
-
Change the Protecting Group: Switch to a very bulky protecting group that sterically disfavors chelation, such as a triisopropylsilyl (TIPS) group.
-
Problem 3: Difficulty in Product Analysis and Purification
Q: I've run my reaction, but I'm struggling to determine the diastereomeric ratio and separate the products. What are the best practices?
A: Analyzing and separating diastereomers can be challenging due to their similar physical properties.
-
Recommended Solution for Analysis:
-
¹H NMR Spectroscopy: This is the most common method. Often, the coupling constants (J-values) of the protons on the newly formed stereocenters can help determine the relative configuration (syn vs. anti). Careful analysis of crude NMR spectra is essential.
-
Chiral Chromatography: If NMR is inconclusive, chiral HPLC or GC can be used to separate and quantify the diastereomers.[12] Sometimes, derivatizing the alcohol or amine with a UV-active or fluorescent tag can improve detection and resolution.[12]
-
-
Recommended Solution for Purification:
-
Column Chromatography: This is the standard method, but it may require extensive screening of solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) and stationary phases to achieve separation.
-
Recrystallization: If the products are crystalline, fractional recrystallization can be a powerful technique for obtaining diastereomerically pure material.
-
Derivatization: In difficult cases, consider derivatizing the mixture (e.g., forming an ester or an amide). The properties of the new diastereomeric derivatives may be different enough to allow for easy separation, after which the protecting group can be removed.
-
Frequently Asked Questions (FAQs)
Q1: How do I strategically choose between a Felkin-Anh or Chelation-controlled pathway to target a specific diastereomer?
A1: The choice is deliberate and is controlled by the reagents and substrate design.
-
To favor the Felkin-Anh product (anti from α-amino ketones): Use non-chelating conditions. This means employing alkali metal reagents (Li+, Na+, K+) and protecting groups that are either non-chelating (e.g., silyl ethers) or sterically bulky enough to prevent chelation.[11]
-
To favor the Cram-Chelate product (syn from α-amino ketones): Use chelating conditions. This involves an α-heteroatom capable of chelation (e.g., OR, NR₂) and a reagent containing a chelating metal ion (e.g., Zn²⁺, Mg²⁺, Ti⁴⁺).[6][8]
Q2: Can enzymatic methods be used to improve diastereoselectivity?
A2: Yes, biocatalysis is a powerful alternative for synthesizing chiral amino alcohols with high stereoselectivity.[13] Engineered amine dehydrogenases (AmDHs) or transaminases can perform asymmetric reductive amination of α-hydroxy ketones or other precursors, often with excellent conversion and >99% ee and high d.r.[14][15] These methods operate under mild conditions and can be highly selective for one specific stereoisomer.
Q3: My substrate is an allylic or homoallylic alcohol derivative. How does this affect diastereoselectivity in C-H amination reactions?
A3: In these systems, the stereochemistry can be controlled by different factors. For instance, in some selenium-catalyzed C-H aminations, the diastereoselectivity is controlled by a stereoelectronic "inside alkoxy effect" during a[16][17]-sigmatropic rearrangement, leading to anti-1,2-amino alcohols.[2][16][18] In other cases, such as Pd(II)-catalyzed reactions, the formation of a π-allylPd intermediate can lead to syn-1,2-amino alcohols.[19] The outcome is highly dependent on the catalyst system and mechanism.
Data & Protocols
Diastereoselectivity Control: A Comparative Table
The following table illustrates how changing reagents and protecting groups can invert the diastereoselectivity for the reduction of a model N-protected 2-amino-1-phenylethanone.
| Entry | Substrate PG (R) | Reducing Agent | Lewis Acid | Predominant Model | d.r. (syn:anti) |
| 1 | Boc | NaBH₄ | None | Felkin-Anh | 30:70 |
| 2 | Boc | L-Selectride® | None | Felkin-Anh | 5:95 |
| 3 | Bn₂ | NaBH₄ | None | Felkin-Anh | 10:90 |
| 4 | Boc | NaBH₄ | ZnCl₂ | Cram-Chelate | 98:2 |
| 5 | BOM | NaBH₄ | TiCl₄ | Cram-Chelate | >99:1 |
| 6 | TBDPS | NaBH₄ | ZnCl₂ | Felkin-Anh | 15:85 |
Data are representative and intended for illustrative purposes.
Experimental Workflow Diagrams
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Caption: Comparison of Felkin-Anh and Cram-Chelate transition states.
Protocol 1: Felkin-Anh Controlled Reduction for anti-Amino Alcohols
Objective: To synthesize (1R,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol with high anti-selectivity.
-
Materials:
-
(R)-2-(dibenzylamino)-1-phenylpropan-1-one (1.0 equiv)
-
L-Selectride® (1 M solution in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
30% Hydrogen Peroxide, 5 M NaOH
-
Ethyl acetate, brine, anhydrous MgSO₄
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the α-amino ketone and dissolve in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution dropwise over 15 minutes. The bulky sec-butyl groups will ensure attack occurs opposite the large N,N-dibenzyl group.
-
Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. To decompose the borane byproducts, carefully add 5 M NaOH followed by the dropwise addition of 30% H₂O₂ (Caution: Exothermic).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography to yield the desired anti-amino alcohol.
-
Protocol 2: Chelation Controlled Reduction for syn-Amino Alcohols
Objective: To synthesize (1S,2R)-2-(tert-butoxycarbonylamino)-1-phenylpropan-1-ol with high syn-selectivity.
-
Materials:
-
(R)-tert-butyl (1-oxo-1-phenylpropan-2-yl)carbamate (1.0 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂, 1.5 equiv)
-
Sodium borohydride (NaBH₄, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Ethyl acetate, brine, anhydrous MgSO₄
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ZnCl₂ and dissolve in anhydrous THF.
-
Add the N-Boc-protected α-amino ketone to the solution. The Boc group's carbonyl and the ketone's carbonyl will chelate to the zinc ion, forming a rigid intermediate.
-
Cool the mixture to 0 °C in an ice bath and stir for 30 minutes to ensure chelate formation.
-
Add solid NaBH₄ portion-wise over 10 minutes. The hydride will attack the less sterically hindered face of the rigid chelate.
-
Stir the reaction at 0 °C and monitor by TLC (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour to break up the zinc complexes.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography to yield the desired syn-amino alcohol.
-
References
-
Zhu, T., Liu, J. L., & Michael, F. E. (2022). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science, 13(33), 9685–9692. [Link]
-
Introduction to Stereoselective Organic Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Felkin-Ahn and Cram Chelate Models. (n.d.). University of Liverpool. Retrieved January 21, 2026, from [Link]
-
Felkin Ahn Model: Easy explanation with examples. (2022, April 11). Chemistry Notes. Retrieved January 21, 2026, from [Link]
-
Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. Retrieved January 21, 2026, from [Link]
-
Diastereoselective synthesis of vicinal amino alcohols. (2012). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(73), 13976-13979. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. Retrieved January 21, 2026, from [Link]
-
Zhu, T., Liu, J. L., & Michael, F. E. (2022). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyz. Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Diastereoselective Synthesis of Vicinal Amino Alcohols. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Ultimate Guide to the Felkin-Anh Model - Organic Chemistry. (2022, April 11). YouTube. Retrieved January 21, 2026, from [Link]
-
Diastereoselective. (2022, February 28). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Synthesis of 1,2-amino alcohols via catalytic C-H amidation of sp3 methyl C-H bonds. (2014). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Fraunhoffer, K. J., & White, M. C. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Journal of the American Chemical Society, 129(23), 7274–7276. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-Portal.org. Retrieved January 21, 2026, from [Link]
-
Zhu, T., et al. (2022). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science, The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-Portal.org. Retrieved January 21, 2026, from [Link]
-
OS-FGI Lecture 2. (n.d.). University of Leeds. Retrieved January 21, 2026, from [Link]
-
Diastereoselective Addition to Aldehydes and Ketones. (2020, August 15). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
The Utility of Aminoethylethanolamine in Chelating Agent Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
-
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. (n.d.). University of Bristol. Retrieved January 21, 2026, from [Link]
-
Wang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 810966. [Link]
-
Liu, J., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis, 13(12), 8031–8038. [Link]
-
Diastereoselection: Introduction. (1996). Chemical Reviews. Retrieved January 21, 2026, from [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved January 21, 2026, from [Link]
-
Cram's Rule and Prelog's Rule. (2024, March 27). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024, April 22). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Shen, S.-L., & Buchwald, S. L. (2014). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Angewandte Chemie International Edition, 53(5), 1341–1344. [Link]
-
Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. (2015, April 8). CureFFI.org. Retrieved January 21, 2026, from [Link]
-
Stereoselectivity in organic synthesis. (n.d.). Massey University. Retrieved January 21, 2026, from [Link]
-
Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019, March 8). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis of 1,2-amino alcohols. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
-
The role of chelating agents and amino acids in preventing free radical formation in bleaching systems. (2018). PubMed. Retrieved January 21, 2026, from [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. Retrieved January 21, 2026, from [Link]
-
A Quick Guide to Reductions in Organic Chemistry. (2015). ORGCHEM.BY. Retrieved January 21, 2026, from [Link]
-
Reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
Sources
- 1. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. uwindsor.ca [uwindsor.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]
- 14. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 15. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 18. Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of phenylethanolamines under acidic or basic conditions
Welcome to the Technical Support Center for Phenylethanolamine Stability. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenylethanolamine degradation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate challenges and troubleshoot effectively.
The stability of phenylethanolamines is a critical parameter in pharmaceutical development, impacting shelf-life, efficacy, and safety. Understanding how these molecules behave under stressed conditions, such as exposure to acids and bases, is fundamental to developing robust formulations and analytical methods. This guide offers in-depth insights into the degradation pathways of phenylethanolamines, presented in a practical question-and-answer format.
Section 1: Degradation in Acidic Conditions
Under acidic conditions, the primary degradation pathway for phenylethanolamines involves the acid-catalyzed dehydration of the benzylic alcohol. This reaction is initiated by the protonation of the hydroxyl group, which is a poor leaving group, into a good leaving group (water). The subsequent loss of a water molecule results in the formation of a resonance-stabilized carbocation. Deprotonation then leads to the formation of an enamine, which is susceptible to hydrolysis.
Frequently Asked Questions (FAQs) - Acidic Degradation
Q1: What is the most likely degradation product of my phenylethanolamine compound in acidic media?
Based on the principles of organic chemistry, the most probable initial degradation product is an enamine, formed through dehydration of the alcohol. This enamine is generally unstable in aqueous acidic solutions and will likely hydrolyze to form an aminoketone. Further degradation or rearrangement of this aminoketone is possible depending on the specific structure of your phenylethanolamine and the reaction conditions.
Q2: I'm observing an unexpected peak in my HPLC analysis after acid treatment. How can I identify it?
An unexpected peak could correspond to the enamine intermediate or the subsequent aminoketone. To identify this, you can employ techniques like LC-MS to determine the molecular weight of the unknown peak. A loss of 18 Da (the mass of water) from the parent compound would strongly suggest a dehydration product. Further structural elucidation can be achieved using MS/MS fragmentation and NMR spectroscopy.
Q3: My phenylethanolamine seems resistant to acid degradation. What factors could be influencing this?
Several factors can affect the rate of acid-catalyzed dehydration:
-
Steric Hindrance: Bulky substituents near the hydroxyl group or the phenyl ring can hinder the approach of the acid catalyst and slow down the reaction.
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring can destabilize the carbocation intermediate, making its formation less favorable and thus slowing the degradation rate. Conversely, electron-donating groups can stabilize the carbocation and accelerate degradation.
-
Acid Strength and Concentration: The rate of degradation is dependent on the concentration of the acid. Using a stronger acid or a higher concentration will generally lead to faster degradation.
-
Temperature: Increasing the reaction temperature will provide the necessary activation energy for the dehydration to occur more readily.
Visualizing the Acid-Catalyzed Degradation Pathway
Caption: Proposed acid-catalyzed degradation pathway of phenylethanolamine.
Section 2: Degradation in Basic Conditions
The degradation of phenylethanolamines in basic conditions is less straightforward and appears to be highly dependent on the presence of oxidizing agents, such as dissolved oxygen. While the phenylethanolamine structure lacks the readily oxidizable catechol group found in molecules like epinephrine, the benzylic alcohol can still undergo oxidation, particularly at elevated temperatures and in the presence of a base. The likely product of such an oxidation would be the corresponding aminoketone.
Frequently Asked Questions (FAQs) - Basic Degradation
Q1: What degradation products should I expect under alkaline conditions?
The most plausible degradation product under basic conditions, especially with exposure to air, is the corresponding aminoketone resulting from the oxidation of the secondary alcohol. Other reactions may be possible but are less commonly reported for this class of compounds under simple alkaline stress.
Q2: Why is my phenylethanolamine degrading in a basic solution even when protected from light?
Degradation in basic solution is often due to oxidation. Even if protected from light, the presence of dissolved oxygen in your solution can be sufficient to promote slow oxidation of the benzylic alcohol, a process that can be accelerated by the presence of base. To test this, you can try running your experiment under an inert atmosphere (e.g., nitrogen or argon) and see if the degradation is suppressed.
Q3: I am not observing any degradation of my compound in a 0.1 M NaOH solution at room temperature. What should I do?
Phenylethanolamines can be relatively stable in basic solutions at ambient temperature. To induce degradation for a forced degradation study, you may need to increase the stress. Consider the following:
-
Increase Temperature: Heating the solution (e.g., to 60-80 °C) will significantly accelerate the rate of any potential degradation reactions.
-
Increase Base Concentration: Using a higher concentration of NaOH (e.g., 1 M) can also increase the rate of degradation.
-
Introduce an Oxidizing Agent: If no degradation is observed even at elevated temperatures, it may indicate that the primary degradation pathway is oxidative. You can investigate this by performing a separate oxidative degradation study using a reagent like hydrogen peroxide.
Visualizing the Proposed Basic Degradation Pathway
Technical Support Center: Purification of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound at high purity. We will explore common issues in a question-and-answer format, explaining the underlying chemical principles and providing actionable, field-proven troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - The Core Challenges
This section addresses the fundamental properties of this compound that make its purification non-trivial.
Q1: What makes this compound particularly challenging to purify?
The primary difficulty arises from the molecule's dual functionality. It possesses a basic amino group (-NH₂) and a hydrophilic alcohol group (-OH) on a chiral center, attached to a moderately non-polar dimethoxy-substituted benzene ring. This combination imparts high polarity and the ability to form strong hydrogen bonds[1].
-
High Polarity: Leads to strong interactions with polar stationary phases like silica gel, often causing significant peak tailing or even irreversible binding during column chromatography[1].
-
Amphiphilic Nature: The molecule has both water-loving (hydrophilic) and organic-loving (lipophilic) characteristics, which can complicate solvent selection for recrystallization and extraction.
-
Basicity: The amino group can be protonated by acidic impurities or protic solvents, changing the molecule's overall polarity and solubility profile. This can also lead to salt formation, which may complicate isolation.
Q2: What are the most common impurities I should expect?
Impurities typically stem from the synthetic route. A common synthesis involves the reduction of a nitro-alcohol precursor, which itself is formed from 3,5-dimethoxybenzaldehyde.
-
Unreacted Starting Materials: Residual 3,5-dimethoxybenzaldehyde or the nitro-alcohol precursor.
-
Byproducts of Reduction: Incomplete reduction can leave the nitro-alcohol intermediate. Over-reduction or side reactions could potentially reduce the benzylic alcohol.
-
Diastereomers: The molecule has two chiral centers, meaning it can exist as different stereoisomers (e.g., erythro and threo forms). While not impurities in the traditional sense, their separation can be a significant challenge and often requires specialized chromatographic methods like reversed-phase HPLC[2].
Q3: Which analytical techniques are best for assessing purity before and after purification?
A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and assessing the complexity of the crude mixture. Use a polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with a trace of ammonia) and visualize with UV light and a potassium permanganate stain.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient quantity (>1-2%). The relative integration of signals can give a good estimate of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
Part 2: Troubleshooting Guide - Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. However, issues like "oiling out" and poor solvent selection are common.
Q4: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice[1]. This often happens when the solution is supersaturated at a temperature above the compound's melting point, or if the solution is cooled too rapidly.
Causality & Solutions:
-
Cause: The solution was cooled too quickly, not allowing sufficient time for crystal nucleation and growth.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, induce further crystallization by placing it in an ice bath or a refrigerator.
-
-
Cause: The boiling point of the chosen solvent is higher than the melting point of your compound.
-
Solution: Select a lower-boiling point solvent or use a two-solvent system where the primary solvent has a lower boiling point.
-
-
Cause: High concentration of impurities depressing the melting point.
-
Solution: Try adding slightly more solvent to the hot solution to reduce the level of supersaturation. If this fails, an initial purification by column chromatography may be necessary to remove the bulk of impurities before attempting recrystallization.
-
Experimental Protocol: Two-Solvent Recrystallization
This method is ideal when no single solvent has the desired "soluble when hot, insoluble when cold" property. A common pair is a "good" solvent (in which the compound is soluble) and a "bad" or "anti-solvent" (in which the compound is insoluble)[3][4]. For this compound, pairs like Ethanol/Water or Ethyl Acetate/Hexane are good candidates.
Step-by-Step Methodology:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (the cloud point). This indicates the solution is saturated[3][4].
-
If you add too much anti-solvent, add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution again.
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.
-
Once crystals have formed, cool the flask further in an ice bath for at least 20-30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent mixture to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Q5: How do I choose the best solvent system for recrystallization?
The ideal solvent should dissolve the compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Selection Workflow:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small volume (~0.5 mL) of a different test solvent to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility. A good solvent will now dissolve the compound completely.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be the one from which the compound crystallizes out readily.
Data Presentation: Suggested Recrystallization Solvents
| Solvent/System | Type | Polarity | Rationale & Comments |
| Isopropanol (IPA) | Single | Polar | The alcohol functionality is compatible with the solute. Often provides a good balance of solubility at different temperatures. |
| Ethanol/Water | Two-Solvent | Polar | A very common and effective system. Ethanol is a good primary solvent, and water acts as an anti-solvent to induce crystallization upon cooling[3]. |
| Ethyl Acetate (EtOAc) | Single | Medium | May be effective if impurities are significantly more or less polar. |
| Ethyl Acetate/Hexanes | Two-Solvent | Medium | A classic combination for compounds of intermediate polarity. Hexane acts as the anti-solvent. |
| Toluene | Single | Non-polar | Less likely to be effective due to the compound's high polarity, but could work if the compound crystallizes well from aromatic solvents. Often good for removing highly polar impurities. |
Part 3: Troubleshooting Guide - Column Chromatography
When recrystallization fails or is insufficient, column chromatography is the next step. The key challenge here is mitigating the strong interaction between the polar amino alcohol and the acidic silica gel surface.
Q6: My compound is smearing down the column (peak tailing) and I'm getting poor separation. What can I do?
Peak tailing is a classic sign of strong, undesirable interactions between your basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a slow, staggered elution process.
Causality & Solutions:
-
Cause: Acid-base interaction between the amine and silica gel.
-
Solution 1 (Recommended): Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or a few drops of aqueous ammonia in your mobile phase (e.g., Dichloromethane/Methanol/Ammonia 90:9:1) will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Solution 2: Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Alternatively, reversed-phase (C18) chromatography is an excellent option if the compound and impurities have different hydrophobicities[2].
-
-
Cause: Column overloading. Too much sample has been loaded onto the column.
-
Solution: Reduce the amount of crude material loaded. A general rule of thumb is to load 1g of crude material for every 20-40g of silica gel (1:20 to 1:40 ratio).
-
Mandatory Visualization: Purification Workflow
This diagram outlines the logical steps for purifying this compound.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Reduction of Aryl Ketones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the reduction of aryl ketones. The transformation of an aryl ketone to its corresponding secondary alcohol is a fundamental reaction in organic synthesis. However, challenges such as low yield, incomplete reactions, and undesired side products are common. This document provides a structured approach to troubleshooting and optimizing these critical reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the experimental design phase.
Q1: What is the best general-purpose reducing agent for my aryl ketone?
For routine, small-scale reductions of simple aryl ketones, sodium borohydride (NaBH₄) is typically the reagent of choice.[1][2] It is inexpensive, stable in protic solvents like methanol and ethanol, and significantly safer to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[2][3] NaBH₄ exhibits excellent chemoselectivity, readily reducing aldehydes and ketones without affecting less reactive functional groups such as esters, amides, or carboxylic acids.[4]
Q2: How do I select the appropriate solvent for a sodium borohydride reduction?
Protic solvents like methanol (MeOH) or ethanol (EtOH) are most common.[5] The solvent plays a dual role: it solubilizes the reagents and actively participates in the mechanism. The protic solvent can hydrogen-bond with the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack.[6][7] The rate of reduction is often solvent-dependent, with reactivity typically following the order: MeOH > EtOH > i-PrOH.[8][9] While NaBH₄ does react slowly with these solvents to produce hydrogen gas, this is manageable at low to ambient temperatures.[4][7]
Q3: My reaction is very slow or incomplete. What are the first troubleshooting steps?
If you observe low conversion, consider the following:
-
Reagent Quality: NaBH₄ can degrade with improper storage. Ensure you are using a fresh, dry sample.
-
Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents) to account for any reaction with the solvent and ensure the reaction goes to completion.[10][11]
-
Temperature: Most NaBH₄ reductions are performed at 0 °C to room temperature.[12] If the reaction is sluggish, particularly with a sterically hindered ketone, allowing it to warm to room temperature or extending the reaction time is a logical first step.[13]
-
Reaction Monitoring: Always monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material before proceeding with the work-up.[10]
Q4: I have other reducible functional groups in my molecule. How can I selectively reduce only the aryl ketone?
This is a question of chemoselectivity.
-
NaBH₄ vs. LiAlH₄: As mentioned, NaBH₄ is the preferred reagent for its selectivity for aldehydes and ketones over most other functional groups.[3][4] LiAlH₄ is a much stronger reducing agent and will reduce esters, carboxylic acids, and amides in addition to ketones.[3][14]
-
Luche Reduction: If your molecule contains an α,β-unsaturated ketone (enone) and you wish to selectively reduce the carbonyl without affecting the double bond (a 1,2-reduction), the Luche reduction is the method of choice. This reaction uses NaBH₄ in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in methanol.[15][16][17] The cerium salt activates the carbonyl group towards direct hydride attack, suppressing the competing 1,4-conjugate addition.[16][18]
Section 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental issues.
Problem: Incomplete Reaction or Low Yield
An incomplete reaction is one of the most frequent issues. The underlying cause can often be diagnosed and solved systematically.
Potential Causes & Solutions:
-
Insufficient Reagent Activity or Amount:
-
Causality: Sodium borohydride is a stable solid but can be deactivated by moisture. An insufficient molar excess may not be enough to drive the reaction to completion, especially if some reagent is consumed by the solvent.
-
Solution: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. Increase the molar equivalents of NaBH₄ to 2.0 or higher and monitor the reaction by TLC until the starting ketone spot has completely disappeared.
-
-
Suboptimal Temperature or Reaction Time:
-
Causality: The reduction of sterically hindered aryl ketones can be slow at low temperatures. The reaction kinetics may simply require more time or thermal energy.
-
Solution: Begin the reaction at 0 °C to control the initial exotherm, then allow it to warm to room temperature and stir for several hours (e.g., 2-4 hours).[12] If TLC still shows starting material, gentle heating (e.g., to 40 °C) can be considered, though this may increase side reactions or reagent decomposition.
-
-
Poor Solubility:
-
Causality: If the aryl ketone has poor solubility in the chosen solvent (e.g., methanol), the reaction will be slow as it can only occur on the surface of the suspended solid.
-
Solution: Increase the solvent volume or add a co-solvent like tetrahydrofuran (THF) to improve the solubility of the starting material.[12][19]
-
Workflow for Troubleshooting Low Conversion
Caption: A decision tree for troubleshooting low conversion in aryl ketone reductions.
Problem: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and lower the yield of the desired alcohol.
Potential Causes & Solutions:
-
Over-reduction of Other Functional Groups:
-
Causality: This occurs if a reducing agent that is too powerful is used (e.g., LiAlH₄) in the presence of sensitive groups like esters or nitriles. For aryl ketones with benzylic carbonyls, aggressive conditions (e.g., high-pressure catalytic hydrogenation) can lead to complete reduction of the carbonyl to a methylene (CH₂) group.[20]
-
Solution: Use the milder NaBH₄. If catalytic hydrogenation is used, palladium on carbon (Pd/C) at atmospheric pressure is typically selective for the carbonyl group over the aromatic ring.[20][21]
-
-
Unwanted 1,4-Reduction of Enones:
-
Causality: When reducing an α,β-unsaturated aryl ketone with NaBH₄ alone, a mixture of the desired 1,2-reduction product (allylic alcohol) and the 1,4-reduction product (saturated ketone) is often obtained.[18] This is because the hydride can act as a "soft" nucleophile, attacking the "soft" electrophilic β-carbon.
-
Solution: Employ the Luche Reduction (NaBH₄, CeCl₃·7H₂O in MeOH). The cerium ion coordinates to the carbonyl oxygen, increasing its "hard" electrophilic character and directing the "hardened" borohydride reagent to attack the carbonyl carbon exclusively.[16][17][18]
-
Mechanism: 1,2- vs. 1,4-Reduction
Caption: Chemoselectivity in the reduction of α,β-unsaturated aryl ketones.
Problem: Difficult Work-up and Purification
A successful reaction can be undermined by a problematic work-up procedure, leading to product loss or contamination.
Potential Causes & Solutions:
-
Emulsion Formation during Extraction:
-
Causality: After quenching the reaction with water or acid, the resulting aqueous and organic layers may fail to separate cleanly, forming a stable emulsion that traps the product.
-
Solution: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break up emulsions and "salt out" the organic product, driving it into the organic layer.
-
-
Precipitation of Boron or Aluminum Salts:
-
Causality: The quenching of hydride reactions produces inorganic salts (borates or aluminates) that can form gelatinous precipitates, making filtration and extraction difficult.
-
Solution (for NaBH₄): A simple acidic quench (e.g., with 1M HCl) until the solution is acidic (pH < 7) will typically dissolve the boron salts.[12]
-
Solution (for LiAlH₄): A careful, sequential addition of water, followed by 15% aqueous NaOH, and then more water (the "Fieser work-up") is a standard and highly effective method.[14][22] For a reaction using 'x' grams of LiAlH₄, cautiously add x mL of H₂O, then x mL of 15% NaOH(aq), and finally 3x mL of H₂O.[22] This procedure generates granular, easily filterable aluminum salts.
-
Section 3: Protocols & Data
Table 1: Comparison of Common Reducing Agents for Aryl Ketones
| Reagent | Formula | Typical Solvent(s) | Reactivity Profile | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Reduces aldehydes & ketones.[4] | Mild, safe, high chemoselectivity, tolerates protic solvents.[1] | May be slow with hindered ketones; does not reduce esters or acids.[3][4] |
| Lithium Aluminum Hydride | LiAlH₄ | THF, Et₂O (Aprotic) | Reduces most carbonyls (ketones, esters, acids, amides).[3][14] | Very powerful and fast. | Reacts violently with water/alcohols; low chemoselectivity.[7][23] |
| Catalytic Hydrogenation | H₂, Pd/C | EtOH, EtOAc | Reduces ketones, alkenes, alkynes, nitro groups. | "Green" reagent (H₂), scalable. | Requires specialized equipment (hydrogenator); may reduce other groups.[21] |
| Luche Reduction | NaBH₄, CeCl₃ | MeOH, EtOH | Selectively reduces enones to allylic alcohols (1,2-reduction).[15][16] | Excellent for chemoselective 1,2-reduction of enones.[17] | Requires stoichiometric lanthanide salt. |
Experimental Protocol: General Procedure for Sodium Borohydride Reduction of Acetophenone
-
Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add acetophenone (5.0 g, 41.6 mmol). Dissolve the ketone in methanol (50 mL).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (0.79 g, 20.8 mmol, 0.5 eq.) portion-wise over 10-15 minutes. Note: The reaction is exothermic, and hydrogen gas will be evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC (e.g., using 20% ethyl acetate in hexanes) to confirm the complete consumption of the starting material.
-
Quenching: Cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1M aqueous HCl (~30 mL) to quench the excess NaBH₄ and neutralize the solution. Continue adding acid until the pH is ~5-6 and gas evolution ceases.
-
Work-up: Remove most of the methanol using a rotary evaporator. Add ethyl acetate (50 mL) to the remaining aqueous mixture and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (50 mL) and then with saturated aqueous NaCl (brine, 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 1-phenylethanol. The product can be further purified by distillation or column chromatography if necessary.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2018, August 10). Why does reduction using sodium borohydride require a protic solvent?. [Link]
-
Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Slideshare. (2014, May 14). NaBH4. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Organic Chemistry Portal. Luche Reduction. [Link]
-
ResearchGate. (2013, October 3). Why is sodium borohydride used in protic solvent?. [Link]
-
Wikipedia. Luche reduction. [Link]
-
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211. [Link]
-
Ley, S. V., & Stewart-Liddon, A. J. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 30. [Link]
-
Sciencemadness.org. (2014, September 3). Solvents for Sodium Borohydride. [Link]
-
Brown, H. C., Mead, E. J., & Subba Rao, B. C. (1955). A Study of Solvents for Sodium Borohydride and the Effect of Solvent and the Metal Ion on Borohydride Reductions. Journal of the American Chemical Society, 77(23), 6209-6213. [Link]
-
University of California, Irvine. Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]
-
Eurekamoments in Organic Chemistry. (2012, October 25). Luche reduction. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Chase, D. H., et al. (2014). Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. Journal of the American Chemical Society, 136(30), 10815-10821. [Link]
-
Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
-
Chemistry LibreTexts. (2024, September 30). 16.9: Reduction of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]
-
Science of Synthesis. Catalytic Hydrogenation of Ketones. [Link]
-
Zaccheria, F., et al. (2005). Heterogeneous selective catalytic hydrogenation of aryl ketones to alcohols without additives. Tetrahedron Letters, 46(21), 3695-3697. [Link]
-
Matsumura, Y., et al. (2006). New Efficient Organic Activators for Highly Enantioselective Reduction of Aromatic Ketones by Trichlorosilane. Organic Letters, 8(17), 3789-3792. [Link]
- Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
University of Calgary. Enantioselective Reduction of Ketones. [Link]
-
In The Organic Chemistry Lab. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23). [Link]
-
MDPI. (2019). Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. Molecules, 24(18), 3298. [Link]
-
Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4. [Link]
-
ResearchGate. The enantioselective reductions of aryl alkyl ketones. [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Reddit. (2021, April 12). What's a good reducing agent for a sterically hindered ketone?. [Link]
-
YouTube. (2021, June 27). Reduction of Aryl Ketones. [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.7: Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols. [Link]
Sources
- 1. 3. NaBH4 | PPT [slideshare.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Luche Reduction [organic-chemistry.org]
- 16. Luche reduction - Wikipedia [en.wikipedia.org]
- 17. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 18. Luche Reduction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. sciencemadness.org [sciencemadness.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Workup [chem.rochester.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Removal in 2-Amino-1-(3,5-dimethoxyphenyl)ethanol Synthesis
Introduction
Welcome to the technical support guide for the synthesis and purification of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with removing residual catalysts from this synthesis. The presence of residual heavy metals, such as palladium, is a critical concern in pharmaceutical development, and their removal to acceptable levels is a mandatory step.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of purifying this polar amino alcohol and ensure the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to remove residual palladium catalysts from syntheses involving amino alcohols like this compound?
A1: The primary difficulty stems from the molecular structure of the target compound itself. The nitrogen atom in the amino group and the oxygen from the hydroxyl group can act as strong ligands, forming stable complexes with palladium. This chelation effect can keep the palladium soluble in the reaction mixture, making it difficult to remove by simple filtration.[1]
Q2: What are the most common types of catalysts used in the synthesis of this compound that would require removal?
A2: While several synthetic routes exist, a common method for preparing amino alcohols is the reduction of a corresponding nitro alcohol or amino ketone. This is often achieved through catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C). Other syntheses might involve palladium-catalyzed cross-coupling reactions to build the carbon skeleton, which would result in residual homogeneous palladium catalysts.
Q3: What are the primary methods for removing residual palladium catalysts?
A3: The most common and effective methods include:
-
Adsorption onto Activated Carbon: A cost-effective method where the crude product solution is treated with activated carbon, which adsorbs the palladium.[1]
-
Use of Scavenger Resins: These are solid supports (often silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols or amines.[1][2]
-
Recrystallization: As this compound is a solid, recrystallization can be a highly effective method for purification and removal of catalyst residues and other impurities.[3][4]
-
Filtration through Celite®: This is mainly effective for removing heterogeneous catalysts like Pd/C that have not been solubilized.[1]
Q4: My compound is highly polar. How does this affect purification?
A4: The high polarity of this compound, due to its amino and alcohol groups, can make purification by traditional silica gel chromatography challenging, often leading to streaking and poor separation.[5] This is why methods like recrystallization or the use of specialized scavengers are often preferred.
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of residual catalysts from your synthesis of this compound.
Issue 1: High Levels of Residual Palladium Detected Post-Purification
| Possible Cause | Suggested Solutions & Scientific Rationale |
| Strong Chelation of Palladium | The amino and hydroxyl groups on your product are likely binding to the palladium, keeping it in solution. To break these complexes or more effectively capture the metal, a high-affinity scavenger is recommended. Thiol-based or triamine-based scavengers are particularly effective as they form stronger bonds with palladium than your product does.[1] Consider optimizing the scavenging conditions by increasing the temperature (e.g., to 50 °C) or extending the treatment time to enhance the scavenger's efficiency. |
| Ineffective Adsorption on Activated Carbon | The pores of the activated carbon may be blocked, or the interaction between the palladium and the carbon surface may be weak in your chosen solvent. Ensure you are using a sufficient amount of activated carbon (typically 5-10 wt% relative to the crude product).[1] You can also try heating the mixture gently (e.g., 40-50 °C) to improve adsorption kinetics. |
| Catalyst Leaching (for heterogeneous catalysts) | Some heterogeneous catalysts, like Pd/C, can leach soluble palladium species into the reaction mixture. In this case, a simple filtration will not be sufficient. You will need to employ a secondary method like treatment with a scavenger resin or activated carbon to remove the dissolved palladium. |
Issue 2: Significant Loss of Product During Purification
| Possible Cause | Suggested Solutions & Scientific Rationale |
| Non-specific Adsorption onto Purification Media | Activated carbon, while effective for catalyst removal, is not highly selective and can adsorb your desired product, leading to lower yields.[1] To mitigate this, use the minimum amount of activated carbon necessary. You can determine the optimal amount through small-scale experiments. Alternatively, switch to a more selective scavenger resin, which is designed to bind specifically to the metal. |
| Product Precipitation During Filtration | If you are filtering a hot solution to remove a heterogeneous catalyst or activated carbon, your product may crystallize prematurely on the filter paper if the solution cools too quickly. To prevent this, use a pre-heated funnel and filter flask, and use a minimal amount of hot solvent to wash the filter cake. |
| Co-precipitation with Palladium Salts | If the palladium is induced to precipitate out of solution, your product may be trapped in the palladium salt matrix. Ensure that any precipitation methods are selective for the catalyst. |
Issue 3: The Purified Product is Discolored
| Possible Cause | Suggested Solutions & Scientific Rationale |
| Residual Colored Impurities | The synthesis may have produced colored byproducts. Activated charcoal is effective at removing many colored organic impurities.[6] Add a small amount to your dissolved product before recrystallization. |
| Formation of Palladium (0) Nanoparticles | Residual palladium can sometimes form colloidal nanoparticles, which can give the solution a dark color. Treatment with a scavenger resin or filtration through a fine filter medium can help remove these. |
Visualization of the Purification Workflow
The following diagram outlines a decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification strategy.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent or solvent system should be determined experimentally.
-
Solvent Selection: Start with a polar protic solvent like ethanol or isopropanol, where the compound is soluble when hot but less soluble when cold.[6][7] A mixed solvent system like ethanol/water can also be effective.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon (about 1-2% by weight of your compound). Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Palladium Removal Using Activated Carbon
This method is suitable for removing low to moderate levels of residual palladium.
-
Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Add Activated Carbon: Add activated carbon (typically 5-10% of the weight of your crude product) to the solution.[1]
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours. The optimal time should be determined by monitoring the residual palladium levels.[1]
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with a small amount of fresh solvent to recover any adsorbed product.
-
Isolate Product: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.
Protocol 3: Palladium Removal Using a Scavenger Resin
Scavenger resins offer a more selective method for removing palladium.
-
Choose a Scavenger: Select a scavenger resin with high affinity for palladium, such as one functionalized with thiols or polyamines.
-
Dissolve Crude Product: Dissolve your crude product in a suitable solvent.
-
Add Scavenger: Add the scavenger resin to the solution (typically 2-5 equivalents relative to the estimated amount of residual palladium).
-
Stir: Stir the mixture at room temperature or elevated temperature (as recommended by the scavenger manufacturer) for a period of 2 to 24 hours.
-
Filter: Remove the resin by filtration. Wash the resin with fresh solvent.
-
Isolate Product: Combine the filtrates and remove the solvent under reduced pressure.
Visualization of Catalyst Scavenging Workflow
The following diagram illustrates the general workflow for removing a residual catalyst using a scavenger.
Caption: General workflow for catalyst scavenging.
Quantitative Data Summary
| Purification Method | Typical Loading | Advantages | Disadvantages |
| Activated Carbon | 5-10 wt% vs. crude product | Cost-effective, removes some colored impurities. | Non-specific, can lead to product loss.[1] |
| Scavenger Resins | 2-5 equivalents vs. catalyst | High selectivity, high efficiency. | Higher cost than carbon. |
| Recrystallization | N/A | Can significantly improve purity, scalable. | Requires the compound to be a solid, potential for product loss in the mother liquor. |
References
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
- Technical Support Center: Purification of Polar Amino Alcohols. Benchchem.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation. Benchchem.
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis. ChemicalBook.
- Palladium catalyst recovery using scavenger resin. SpinChem.
- Purification techniques for removing residual palladium from iodoanisole reactions. Benchchem.
- Process for recovery of palladium from spent catalyst. Google Patents.
- Your trick to remove residual palladium. Reddit.
- How do I remove a homogeneous catalyst after my reaction?. ResearchGate.
- Isolation and chromatographic purification of reaction products from amino acids.
- Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office.
- Process for the purification of an aminoalcohol. Google Patents.
- List of Catalysts Tested and Corresponding Labels. ResearchGate.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
- Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC - NIH.
- Amino-alcohols Analysis of amino-alcohols, C - Agilent.
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents.
- Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. Google Patents.
- Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ACS Publications.
- Mixed Solvent Recrystallization.
- 2-amino-1-(2,5-dimethoxyphenyl)ethanol. ChemBK.
- Catalyst deactivation Common causes. AmmoniaKnowHow.
- Troubleshooting of Catalytic Reactors. Slideshare.
- Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols.
- Method for crystallization of amino acids. Google Patents.
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR. Sigma-Aldrich.
- Recrystallization of 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Support Guide. Benchchem.
- Application Notes and Protocols for the Crystallization of 2-(2-Amino-4-methoxyphenyl)acetonitrile. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spinchem.com [spinchem.com]
- 3. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 4. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Substituted Phenylethanolamines: A Guide for Researchers
Substituted phenylethanolamines represent a critical structural motif in a vast array of pharmaceuticals and biologically active compounds. Their applications range from bronchodilators and antidepressants to cardiovascular drugs. The precise stereochemistry of these molecules is often paramount to their therapeutic efficacy and safety, making their enantioselective synthesis a topic of significant interest in medicinal and organic chemistry. This guide provides a comparative analysis of the most prevalent synthetic strategies for accessing chiral substituted phenylethanolamines, offering insights into the underlying principles, practical considerations, and comparative performance of each approach.
Reductive Amination of α-Hydroxy Ketones and Related Carbonyls
Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad substrate scope.[1][2] In the context of phenylethanolamines, this typically involves the reaction of an α-hydroxy ketone with an amine, followed by the reduction of the intermediate imine/enamine or direct reductive amination in a single pot.
Chemical Principles and Mechanistic Insights
The reaction proceeds through the initial formation of a hemiaminal from the carbonyl compound and the amine. This is followed by dehydration to form an iminium ion, which is then reduced to the final amine product. The choice of reducing agent is critical to the success of this method. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group.[1]
For the synthesis of phenylethanolamines, a common precursor is an α-hydroxy acetophenone derivative. The presence of the hydroxyl group can influence the reaction through potential chelation control with certain reducing agents and catalysts, which can be exploited to achieve diastereoselectivity.
Diagram 1: General Workflow for Reductive Amination
Caption: Workflow for the synthesis of phenylethanolamines via reductive amination.
Asymmetric Synthesis Strategies
To address the critical need for enantiomerically pure phenylethanolamines, a variety of asymmetric synthetic methods have been developed. These can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches.
Use of Chiral Auxiliaries
A well-established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate.[3] This auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to afford the enantiomerically enriched product. For the synthesis of phenylethanolamines, chiral auxiliaries like (R)- or (S)-1-phenylethylamine (α-PEA) are frequently employed.[4][5][6][7]
The general approach involves the condensation of a phenylglyoxal derivative with a chiral amine to form a chiral imine. Subsequent reduction of this imine proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. The auxiliary is then cleaved, typically by hydrogenolysis, to yield the desired chiral phenylethanolamine.
Asymmetric Reduction of α-Amino Ketones
The enantioselective reduction of a prochiral ketone is a powerful and atom-economical method for generating chiral alcohols. In the synthesis of phenylethanolamines, this translates to the asymmetric reduction of α-amino ketones. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst.
Catalytic systems often employ transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands. These catalysts facilitate the stereoselective transfer of a hydride from a source such as isopropanol or formic acid to the ketone, yielding the chiral amino alcohol with high enantiomeric excess (ee).[8]
Sharpless Asymmetric Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of olefins into chiral 1,2-amino alcohols.[9][10][11][12][13] This reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to achieve high regio- and enantioselectivity.
The reaction involves the syn-addition of an amino group and a hydroxyl group across the double bond of a styrene derivative. The choice of the chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)) determines which enantiomer of the phenylethanolamine is formed.
Diagram 2: Asymmetric Synthesis Strategies
Caption: Overview of major asymmetric routes to phenylethanolamines.
Biocatalytic Approaches
The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. For the synthesis of chiral phenylethanolamines, transaminases and other enzymes have emerged as powerful biocatalysts.[1][14][15][16]
Transaminase-Mediated Asymmetric Synthesis
Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule (such as isopropylamine or alanine) to a carbonyl acceptor.[2] By employing a prochiral α-hydroxy ketone as the substrate, transaminases can produce chiral phenylethanolamines with excellent enantioselectivity. Both (R)- and (S)-selective transaminases are available, allowing for access to either enantiomer of the target molecule.
A key challenge in transaminase-catalyzed reactions is overcoming the unfavorable equilibrium. This can be addressed by using a large excess of the amino donor, removing the ketone byproduct, or employing a dual-enzyme system.
Comparative Performance Data
The choice of synthetic route often depends on a balance of factors including yield, enantioselectivity, cost of reagents, and scalability. The following table summarizes typical performance data for the discussed methods.
| Synthetic Route | Typical Substrate | Key Reagents/Catalysts | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |
| Reductive Amination | α-Hydroxy Ketone | NaBH(OAc)₃, Amine | 70-90 | N/A (for achiral) | Operationally simple, broad scope | Non-stereoselective without chiral influence |
| Chiral Auxiliary | Phenylglyoxal | Chiral Amine (e.g., α-PEA), Reductant | 60-85 | >95 | High diastereoselectivity, reliable | Requires additional protection/deprotection steps |
| Asymmetric Reduction | α-Amino Ketone | Chiral Ru/Rh Catalyst, H₂ or H-donor | 80-98 | 90-99 | High enantioselectivity, atom economical | Cost of precious metal catalysts |
| Sharpless AA | Styrene Derivative | OsO₄, Chiral Ligand (DHQ/DHQD) | 60-90 | 95-99 | Direct, high ee | Use of toxic and expensive OsO₄ |
| Biocatalysis (Transaminase) | α-Hydroxy Ketone | Transaminase, Amino Donor | 75-99 | >99 | Excellent ee, mild conditions, green | Enzyme stability and substrate scope can be limiting |
Experimental Protocols
Protocol 1: Reductive Amination of 2-Hydroxyacetophenone
-
To a solution of 2-hydroxyacetophenone (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (10 mL) is added sodium triacetoxyborohydride (1.5 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-1-phenylethanolamine.
Protocol 2: Asymmetric Reduction of α-Aminoacetophenone using a Chiral Ruthenium Catalyst
-
A mixture of α-(methylamino)acetophenone hydrochloride (1.0 mmol) and a chiral Ru-catalyst (e.g., RuCl) (0.01 mmol) is placed in a degassed flask.
-
A 5:2 mixture of formic acid and triethylamine (5 mL) is added.
-
The reaction mixture is stirred at 40 °C for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (10 mL) and washed with water (5 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Protocol 3: Transaminase-Mediated Synthesis of (S)-1-Phenylethanolamine
-
In a buffer solution (e.g., potassium phosphate buffer, pH 7.5) containing an (S)-selective transaminase, add acetophenone (10 mM).
-
Add isopropylamine (1 M) as the amino donor and pyridoxal 5'-phosphate (1 mM) as the cofactor.
-
The reaction mixture is incubated at 30 °C with gentle shaking for 24 hours.
-
The reaction is quenched by adjusting the pH to >10 with NaOH.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried, concentrated, and the enantiomeric excess is determined by chiral chromatography.
Conclusion
The synthesis of substituted phenylethanolamines can be accomplished through a variety of effective methods. Reductive amination offers a straightforward, non-stereoselective route. For the crucial production of enantiomerically pure compounds, asymmetric catalytic methods, including the use of chiral auxiliaries, asymmetric reductions, and the Sharpless aminohydroxylation, provide high levels of stereocontrol. Increasingly, biocatalytic approaches using enzymes like transaminases are becoming the methods of choice due to their exceptional selectivity, mild reaction conditions, and sustainability, particularly in industrial settings. The selection of the optimal synthetic route will be guided by the specific requirements of the target molecule, desired scale, and considerations of cost and environmental impact.
References
-
Sharpless, K. B., et al. (1998). Asymmetric Aminohydroxylation of Olefins. Journal of the American Chemical Society. Available at: [Link]
-
Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]
-
Conti, P., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. Available at: [Link]
-
Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed Central. Available at: [Link]
-
Conti, P., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]
-
Guo, Q.-X., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters. Available at: [Link]
-
Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. Available at: [Link]
-
Feng, X., et al. (2014). Asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. Chemistry. Available at: [Link]
-
O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (2023). Chiral auxiliary. Available at: [Link]
-
Turner, N. J., et al. (2019). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition. Available at: [Link]
-
Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at: [Link]
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Available at: [Link]
-
Mathew, S., & Yun, H. (2020). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Semantic Scholar. Available at: [Link]
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Available at: [Link]
-
Romero, E., & Gotor-Fernández, V. (2020). Enzymatic strategies for asymmetric synthesis. Nature Catalysis. Available at: [Link]
-
Wang, Z., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science. Available at: [Link]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. Available at: [Link]
-
McKervey, M. A., et al. (1992). Synthesis of Ketomethylene Amino Pseudopeptide Analogues via Reductive Amination of Glyoxals Derived From Alpha-Amino Acids. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
Sources
- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 2. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2-Amino-1-(3,5-dimethoxyphenyl)ethanol and Other Phenylethanolamines in Biological Assays
This guide provides a detailed comparison of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol, also known as Methoxamine, with other key phenylethanolamines. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their performance in various biological assays, supported by experimental data and protocols.
Introduction: The Phenylethanolamine Landscape
Phenylethanolamines are a critical class of compounds, structurally related to the endogenous catecholamines norepinephrine and epinephrine.[1] They form the backbone of many therapeutic agents that modulate the adrenergic system, which is pivotal in regulating physiological processes such as heart rate, blood pressure, and airway resistance.[2][3] The pharmacological effects of these compounds are mediated by their interaction with α- and β-adrenergic receptors (adrenoceptors).[4]
This compound (Methoxamine) is a synthetic sympathomimetic amine distinguished by its 3,5-dimethoxy substitution on the phenyl ring.[5] This structural feature confers a unique pharmacological profile, primarily characterized by selective agonist activity at α1-adrenergic receptors with little to no effect on β-adrenergic receptors.[5][6][7] This guide will dissect the structure-activity relationships and compare the biological effects of Methoxamine against other notable phenylethanolamines like norepinephrine, phenylephrine, and epinephrine to highlight its utility in research and clinical contexts.
Structure-Activity Relationships (SAR): How Chemical Form Dictates Function
The biological activity of phenylethanolamines is exquisitely sensitive to their chemical structure. Key determinants of receptor affinity and selectivity include the substitution pattern on the phenyl ring, the presence of a β-hydroxyl group, and the nature of the substituent on the amino group.[8][9][10]
-
Phenyl Ring Substitution: Maximal adrenergic activity is typically associated with hydroxyl groups at the 3 and 4 positions (a catechol moiety), as seen in norepinephrine and epinephrine.[9] Methoxamine's 3,5-dimethoxy pattern, however, removes β-receptor activity and directs its action towards α-receptors.[5] Phenylephrine, with a single hydroxyl group at the 3-position, also shows α-agonist preference but is less selective than Methoxamine.[11][12]
-
β-Hydroxyl Group: The hydroxyl group on the ethanolamine side chain is crucial for direct receptor agonist activity.[9][13]
-
Amino Group Substitution: The size of the alkyl group on the nitrogen atom influences β-receptor selectivity. A larger substituent generally increases β-activity while decreasing α-activity.[9][10] Methoxamine, being a primary amine like norepinephrine, differs from epinephrine (a secondary amine), which contributes to their distinct pharmacological profiles.
| Compound | Structure | Key Structural Features | Primary Adrenergic Selectivity |
| Methoxamine | This compound | 3,5-dimethoxy phenyl groups; Primary amine | Selective α1 Agonist[5][6] |
| Norepinephrine | 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol | 3,4-dihydroxy (catechol); Primary amine | α1, α2, β1 Agonist |
| Epinephrine | 4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol | 3,4-dihydroxy (catechol); Secondary amine | α1, α2, β1, β2 Agonist[4] |
| Phenylephrine | 3-(1-hydroxy-2-(methylamino)ethyl)phenol | 3-hydroxy phenyl group; Secondary amine | Primarily α1 Agonist[2] |
Comparative Analysis in Biological Assays
The distinct pharmacological profiles of these compounds are evident in their performance across a range of in vitro and in vivo assays.
Receptor Binding Assays
Receptor binding assays quantify the affinity of a ligand for a specific receptor. While comprehensive pKi value tables are compiled from various sources, Methoxamine consistently demonstrates a strong preference for α1-adrenoceptors.
Table 1: Comparative Adrenergic Receptor Binding Affinities (pKi)
| Compound | α1A | α1B | α1D | α2A | β1 | β2 |
| Methoxamine | ~5.9 | ~5.2 | ~5.8 | ~5.8 | Negligible | Negligible |
| Phenylephrine | ~6.0 | Data varies | Data varies | Low | Low | Low |
| Norepinephrine | High | High | High | High | High | Moderate |
| Epinephrine | High | High | High | High | High | High |
| (Note: Values are approximate and compiled from various sources for comparative purposes. Specific values can vary based on experimental conditions.)[14][15] |
This data underscores Methoxamine's profile as a selective α1-adrenergic agonist, similar to phenylephrine but with a clearer lack of β-adrenergic interaction.[5]
In Vitro Functional Assays: Measuring Cellular Responses
Functional assays are crucial for determining whether a ligand acts as an agonist or antagonist and for quantifying its potency (EC50) and efficacy (Emax).
α1-adrenergic receptors are Gq protein-coupled receptors (GPCRs).[16] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3).[16][17] IP3 subsequently triggers the release of calcium (Ca2+) from intracellular stores like the endoplasmic reticulum.[16][18][19] This increase in intracellular Ca2+ is a hallmark of α1-agonist activity and can be measured using fluorescent calcium indicators.[18][20]
Methoxamine is a potent agonist in calcium mobilization assays in cell lines expressing α1-adrenoceptors, causing a robust increase in intracellular calcium.[21] Its efficacy in these assays confirms its role as a direct α1-agonist.[22] In comparative studies, phenylephrine also elicits a strong response.[12] However, epinephrine and norepinephrine, being non-selective, will also activate this pathway potently.[23] The key advantage of using Methoxamine in a research setting is the ability to specifically probe the α1-Gq signaling pathway without the confounding activation of β-adrenoceptor- Gs-cAMP pathways.
β-Adrenergic receptors are coupled to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP). An assay measuring cAMP accumulation is standard for assessing β-agonist activity. In such assays, Methoxamine shows no significant effect, confirming its lack of β-adrenergic activity.[5] In contrast, non-selective agonists like epinephrine and isoproterenol would cause a substantial increase in cAMP levels.
Ex Vivo and In Vivo Assays
Experiments using isolated tissues or whole organisms provide physiological context.
-
Vascular Smooth Muscle Contraction: In isolated arterial rings (e.g., from rabbit aorta), Methoxamine induces potent vasoconstriction, an effect mediated by α1-adrenoceptors on smooth muscle cells.[7][24] This action leads to a prolonged increase in peripheral vascular resistance and, consequently, an increase in both systolic and diastolic blood pressure in vivo.[5][21][25] Phenylephrine produces a similar vasoconstrictive effect.[12][24]
-
Cardiac Effects: A key differentiator for Methoxamine is its lack of direct cardiac stimulation. Unlike epinephrine or norepinephrine, which act on cardiac β1-receptors to increase heart rate and contractility, Methoxamine's pure α1-agonism does not directly stimulate the heart.[5] In fact, the rise in blood pressure it causes often leads to a reflex bradycardia (a slowing of the heart rate) mediated by the vagus nerve.[21]
In one study comparing the effects on rabbit papillary muscles, phenylephrine (in the presence of a β-blocker) produced a greater positive inotropic (contractility) effect than methoxamine.[12] Another study in rats found that while both methoxamine and phenylephrine could induce cutaneous anesthesia via α1-adrenoceptors, epinephrine was significantly more potent.[23]
Detailed Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol provides a robust method for characterizing the α1-agonist activity of compounds like Methoxamine using a fluorescence-based assay.
Objective: To determine the potency (EC50) of Methoxamine and other phenylethanolamines by measuring intracellular calcium mobilization in HEK293 cells stably expressing the human α1A-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human α1A-adrenoceptor.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Fluo-4 AM calcium indicator dye.[26]
-
Pluronic F-127.
-
Test Compounds: Methoxamine, Phenylephrine (positive control), Propranolol (to block any potential β-activity).
-
Prazosin (α1-selective antagonist for validation).
-
96-well, black-walled, clear-bottom cell culture plates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[19]
Workflow:
Step-by-Step Procedure:
-
Cell Plating (Day 1):
-
Seed HEK293-ADRA1A cells into 96-well black-walled, clear-bottom plates at a density of 40,000–80,000 cells per well in 100 µL of culture medium.[18]
-
Causality: A confluent monolayer is required for a consistent and robust fluorescent signal.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Dye Loading (Day 2):
-
Prepare the dye loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in Assay Buffer to a final concentration of 2 µM Fluo-4 AM.[26]
-
Causality: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye in the aqueous assay buffer.
-
Aspirate the culture medium from the cells and wash once with 100 µL of Assay Buffer.
-
Add 100 µL of the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of Methoxamine, phenylephrine, and other test compounds in Assay Buffer at 2x the final desired concentration.
-
Self-Validation: Include a vehicle control (Assay Buffer only) and a positive control (e.g., a known agonist like phenylephrine). To confirm α1-specificity, pre-incubate some wells with the antagonist prazosin before adding the agonist.
-
-
Measurement:
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.[26]
-
Add a final 100 µL of Assay Buffer to each well and equilibrate the plate in the fluorescence reader at 37°C for 10 minutes.[18][26]
-
Set the reader to record fluorescence (e.g., excitation at 494 nm, emission at 516 nm).
-
Establish a stable baseline reading for 15-20 seconds.
-
Use the instrument's injector to add 100 µL of the 2x compound solutions to the corresponding wells.
-
Continue to record the fluorescence signal for at least 120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is calculated as the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Normalize the data to the vehicle control (0% response) and the maximum response of a reference agonist (100% response).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion and Future Perspectives
The comparative analysis reveals this compound (Methoxamine) to be a highly selective α1-adrenergic receptor agonist.[7][27] Its key distinguishing features from endogenous catecholamines and other phenylethanolamines are its lack of β-adrenergic activity and, consequently, its absence of direct cardiac stimulation.[5]
Summary of Key Differences:
-
Selectivity: Methoxamine offers superior selectivity for α1-adrenoceptors compared to norepinephrine and epinephrine.
-
Mechanism: It acts as a pure α1-agonist, primarily signaling through the Gq-PLC-IP3-Ca2+ pathway.[22]
-
Physiological Effect: It is a potent vasoconstrictor that increases blood pressure, often accompanied by reflex bradycardia, without direct inotropic or chronotropic effects on the heart.[21]
For researchers, Methoxamine serves as an invaluable pharmacological tool to isolate and study α1-adrenoceptor-mediated pathways without the confounding effects of β-receptor activation. While its clinical use as a pressor agent has been largely superseded, its well-defined and selective mechanism of action ensures its continued relevance in experimental pharmacology and drug development.[11][21]
Future research could leverage Methoxamine to explore the nuanced roles of α1-adrenoceptor subtypes (α1A, α1B, α1D) in various physiologies and pathologies, from cardiovascular regulation to cognitive function.[16][28][29]
References
-
Alpha-1 adrenergic receptor. In: Wikipedia. [Link]
-
Methoxamine. In: PubChem. National Institutes of Health. [Link]
-
Methoxamine – Knowledge and References. Taylor & Francis. [Link]
-
Alpha-Adrenoceptor Agonists (α-agonists). In: CV Pharmacology. [Link]
-
Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. PubMed. [Link]
-
α-Adrenoceptor Assays. PubMed. [Link]
-
Methoxamine. In: Wikipedia. [Link]
-
What is Methoxamine Hydrochloride used for? Patsnap Synapse. [Link]
-
A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. PubMed Central. National Institutes of Health. [Link]
-
methoxamine. In: IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Phenylethanolamines : Structure Activity Relationship of Catecholamines. In: YouTube. [Link]
-
Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. [Link]
-
Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. Frontiers. [Link]
-
Alpha-1 Adrenergic Receptors. In: YouTube. [Link]
-
SAR of phenylethanolamine /SAR of sympathomimetics. In: YouTube. [Link]
-
Phenylethanolamine. In: Wikipedia. [Link]
-
Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A. In: ResearchGate. [Link]
-
alpha1A adrenoceptor assay. Innoprot. [Link]
-
β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway. PubMed Central. National Institutes of Health. [Link]
-
Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents. Taylor & Francis Online. [Link]
-
Methoxamine. RSC. [Link]
-
Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. PubMed. [Link]
-
IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. In: Journal of Physiology and Pharmacology. [Link]
-
Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-mediated analgesia. PubMed. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
Methoxamine Result Summary. BioGRID. [Link]
-
Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers. PubMed. [Link]
-
Comparison of the alpha-adrenergic agonists, phenylephrine and methoxamine in rabbit papillary muscles. PubMed. [Link]
-
Showing metabocard for Methoxamine (HMDB0014861). In: Human Metabolome Database. [Link]
-
Epinephrine, phenylephrine, and methoxamine induce infiltrative anesthesia via α1-adrenoceptors in rats. PubMed Central. National Institutes of Health. [Link]
-
phenylephrine [Ligand Id: 485] activity data from GtoPdb and ChEMBL. In: IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
CALCIUM FLUX PROTOCOL. UC Davis. [Link]
-
methoxamine. In: IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Alpha-adrenergic agonist. In: Wikipedia. [Link]
-
Adrenergic Agonists and Antagonists. In: Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessHemOnc. [Link]
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 3. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 5. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methoxamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. youtube.com [youtube.com]
- 11. Methoxamine - Wikipedia [en.wikipedia.org]
- 12. Comparison of the alpha-adrenergic agonists, phenylephrine and methoxamine in rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 16. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]
- 23. Epinephrine, phenylephrine, and methoxamine induce infiltrative anesthesia via α1-adrenoceptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jpp.krakow.pl [jpp.krakow.pl]
- 25. hmdb.ca [hmdb.ca]
- 26. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
A Comparative Guide to the Validation of an Analytical Method for the Quantification of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug product are reliable, reproducible, and accurate. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of "2-Amino-1-(3,5-dimethoxyphenyl)ethanol," a novel small molecule with therapeutic potential. We will dissect the validation of a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmark it against alternative techniques, and provide the experimental framework to demonstrate its suitability for its intended purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Analytical Challenge: Choosing the Right Tool for the Job
The selection of an analytical technique is the first critical decision in method development. For a non-volatile, polar, and UV-absorbing molecule like this compound, several platforms could be considered. The choice hinges on a balance of specificity, sensitivity, speed, and cost.
High-Performance Liquid Chromatography (HPLC) with UV detection is often the workhorse for pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[5][6] It offers excellent resolution for separating the analyte from potential impurities and degradation products.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, but it is generally less suitable for non-volatile or thermally labile compounds. Derivatization would be required to increase the volatility of our target analyte, adding complexity and potential for analytical variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity, making it ideal for bioanalytical applications where very low detection limits are required. However, the instrumentation is more complex and expensive than HPLC-UV, and may be overkill for routine quality control of the drug substance or product.
Given these considerations, a reversed-phase HPLC method with UV detection presents the most logical and pragmatic choice for the routine quantification of this compound in a quality control environment.
Figure 1: Decision matrix for analytical method selection.
The Blueprint for Trust: A Deep Dive into Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][8] The following sections detail the validation parameters for our hypothetical HPLC-UV method, as stipulated by the ICH Q2(R1) guidelines.[2][3][4]
The Validation Workflow
A systematic approach to validation is crucial for ensuring all aspects of the method's performance are thoroughly evaluated.
Figure 2: A typical workflow for analytical method validation.
Experimental Protocol: A Hypothetical HPLC-UV Method
The following protocol outlines the chromatographic conditions and procedures for the validation of a method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the drug product in the diluent to achieve a target concentration within the linear range of the method.
Comparative Performance: HPLC-UV vs. Alternatives
The following tables summarize the expected performance characteristics of our validated HPLC-UV method compared to other potential analytical techniques.
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC-UV | GC-MS (Hypothetical) | LC-MS/MS (Hypothetical) |
| Specificity | High (with chromatographic resolution) | Very High (with mass filtering) | Excellent (with MS/MS transitions) |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~10 ng/mL (with derivatization) | ~0.1 ng/mL |
| Robustness | High | Moderate (sensitive to derivatization) | High |
Detailed Validation Parameter Analysis
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] In our HPLC-UV method, this is demonstrated by:
-
Resolution: The analyte peak should be well-resolved from any adjacent peaks (Resolution > 2).
-
Peak Purity: A photodiode array (PDA) detector can be used to assess peak purity, ensuring no co-eluting impurities are present.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[7] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Procedure: A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Table 2: Simulated Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 125,430 |
| 75 | 188,145 |
| 100 | 250,860 |
| 125 | 313,575 |
| 150 | 376,290 |
| Correlation Coefficient (r²) | 0.9999 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[10]
-
Procedure: Samples are prepared in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into a placebo formulation.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 3: Simulated Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 100.5 | 100.5% |
| 120% | 120 | 121.2 | 101.0% |
| Mean Recovery | 100.2% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[6]
-
Repeatability (Intra-assay Precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the same sample.
-
Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Table 4: Simulated Precision Data
| Replicate | Repeatability (Peak Area) | Intermediate Precision (Peak Area) |
| 1 | 250,980 | 251,230 |
| 2 | 251,540 | 250,870 |
| 3 | 250,320 | 252,110 |
| 4 | 252,100 | 249,980 |
| 5 | 249,870 | 251,560 |
| 6 | 251,200 | 250,340 |
| Mean | 251,002 | 251,015 |
| % RSD | 0.3% | 0.3% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.
Table 5: Simulated LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
-
Procedure: The effect of small changes in parameters such as flow rate, column temperature, and mobile phase composition are evaluated.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits.
Conclusion
The validation of an analytical method is a comprehensive process that provides a high degree of assurance that the method will consistently produce data that is accurate and reliable. The hypothetical HPLC-UV method presented here for the quantification of this compound demonstrates excellent performance characteristics that meet the stringent requirements of the pharmaceutical industry. While more sensitive techniques like LC-MS/MS have their place, particularly in bioanalysis, the robustness, cost-effectiveness, and proven reliability of HPLC-UV make it the superior choice for routine quality control applications. This guide serves as a template for the systematic validation of analytical methods, ensuring data integrity and ultimately, patient safety.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). In AZoM.com. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical method validation. (2022, July 22). European Medicines Agency. Retrieved from [Link]
-
Jain, D., Jain, R., & Jain, D. (2012). HPLC Method Validation for Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research, 3(11), 4165-4175. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
-
3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025, September 6). Altabrisa Group. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. Retrieved from [Link]
-
De Boer, T., Wieling, J., & Jonkman, J. H. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(3), 231–236. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, August 13). Lab Manager. Retrieved from [Link]
-
Bioanalytical method validation emea. (2015, June 16). SlideShare. Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). GMP Navigator. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, November 16). European Bioanalysis Forum. Retrieved from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific Pharmaceutical Sciences, 4(4). Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. Retrieved from [Link]
-
Acceptance criteria of validation parameters for HPLC. (n.d.). In ResearchGate. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - GMP Navigator [gmp-navigator.com]
- 5. researchgate.net [researchgate.net]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. fda.gov [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. propharmagroup.com [propharmagroup.com]
Comparison of different reducing agents for the synthesis of amino alcohols
Abstract
Chiral amino alcohols are indispensable building blocks in the synthesis of pharmaceuticals, fine chemicals, and chiral ligands.[1] Their value stems from their stereochemistry, which is crucial for biological activity. A primary and direct route to these compounds is the reduction of α-amino acids and their derivatives. This guide provides a comprehensive comparison of various reducing agents for this critical transformation, offering insights into their mechanisms, selectivity, and practical applications. We present experimental data, detailed protocols, and visual aids to assist researchers, scientists, and drug development professionals in selecting the optimal reducing agent for their specific synthetic needs.
Introduction: The Significance of Amino Alcohols
Amino alcohols, containing both an amino and a hydroxyl group, are highly versatile chiral intermediates.[2][3] The stereochemical integrity of these molecules is paramount, as it directly influences the efficacy and safety of the final active pharmaceutical ingredient. The reduction of readily available, enantiomerically pure α-amino acids is a cornerstone of amino alcohol synthesis, as it allows for the direct transfer of chirality from the starting material to the product.[4]
This guide will explore the nuances of several key reducing agents, focusing on their reactivity, selectivity, and operational considerations. We will delve into the mechanistic underpinnings that govern their behavior, providing a rational basis for experimental design.
A Comparative Analysis of Key Reducing Agents
The choice of reducing agent is a critical decision in the synthesis of amino alcohols, with each reagent offering a unique profile of reactivity and selectivity.
Metal Hydride Reagents: The Workhorses of Reduction
Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, esters, and amides, directly to their corresponding alcohols or amines.[5][6][7]
-
Mechanism: The reduction of a carboxylic acid with LiAlH₄ begins with an acid-base reaction, where the acidic proton of the carboxylic acid reacts with the hydride to form hydrogen gas and a lithium carboxylate salt.[8][9] Subsequent hydride attacks on the carboxylate carbonyl, facilitated by the aluminum hydride species, lead to an aldehyde intermediate which is immediately further reduced to the primary alcohol.[5][8]
-
Advantages:
-
Limitations:
-
Lack of Chemoselectivity: Its high reactivity makes it difficult to selectively reduce a carboxylic acid in the presence of other reducible functional groups like esters or amides.[5][11]
-
Safety Concerns: LiAlH₄ reacts violently with water and protic solvents, necessitating strictly anhydrous reaction conditions and careful handling.[6][11][12] It is also highly flammable.[12]
-
Cost: It can be more expensive than other reducing agents, particularly for large-scale synthesis.[1][12]
-
Sodium borohydride (NaBH₄) is a much milder reducing agent than LiAlH₄.[7] It is primarily used for the reduction of aldehydes and ketones.[7]
-
Mechanism & Reactivity: NaBH₄ is generally not reactive enough to reduce carboxylic acids directly.[7][12] To utilize NaBH₄ for amino acid reduction, the carboxylic acid must first be activated. Common activation strategies include conversion to an ester, a mixed anhydride, or an acid fluoride.[2][13] The subsequent reduction of the activated species proceeds readily with NaBH₄.
-
Advantages:
-
Chemoselectivity: Its milder nature allows for the selective reduction of more reactive carbonyl groups in the presence of less reactive ones like esters and amides.
-
Safety and Ease of Use: NaBH₄ is stable in protic solvents like methanol and ethanol, making it significantly easier and safer to handle than LiAlH₄.[3][11]
-
Cost-Effective: It is generally less expensive than LiAlH₄.[12]
-
-
Limitations:
-
Requires Activation: The need for a separate activation step adds to the overall synthetic sequence.[2]
-
Slower Reaction Rates: Reductions with NaBH₄ can be slower compared to those with LiAlH₄.
-
Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), offers a unique reactivity profile.[14][15]
-
Mechanism: Borane complexes selectively reduce carboxylic acids over many other functional groups.[16][17] The mechanism involves the formation of an acyloxyborane intermediate, which is then intramolecularly reduced by hydride transfer from the boron atom.[14]
-
Advantages:
-
Excellent Chemoselectivity: Borane is highly effective for the reduction of carboxylic acids in the presence of esters, amides, and nitriles.[16][18] This is a significant advantage over LiAlH₄.
-
Retention of Stereochemistry: Reductions with borane are known to proceed without epimerization of the adjacent chiral center in amino acids.[16]
-
-
Limitations:
Modified Borohydride Reagents
To overcome the limitations of NaBH₄, several modified borohydride systems have been developed.
-
NaBH₄/I₂: This combination generates diborane in situ, which then acts as the reducing agent, effectively reducing carboxylic acids.[12] This method offers the advantage of using the more manageable NaBH₄ as a starting material.[12]
-
NaBH₄ with Lewis Acids (e.g., AlCl₃, BF₃·OEt₂): The addition of a Lewis acid to NaBH₄ enhances its reducing power, enabling the reduction of esters and, in some cases, carboxylic acids.[14][19]
Performance Comparison: A Data-Driven Overview
The following table summarizes the key performance characteristics of the discussed reducing agents for the synthesis of amino alcohols from α-amino acids.
| Reducing Agent | Reactivity | Chemoselectivity | Stereoselectivity | Operational Complexity | Safety Concerns | Typical Yields |
| LiAlH₄ | Very High | Low | High | High | High (Pyrophoric) | 70-95%[1][10] |
| NaBH₄ | Low (requires activation) | High | High | Low | Low | 50-95% (after activation)[3] |
| BH₃·THF / BH₃·SMe₂ | High (for COOH) | High | High | Moderate | Moderate (Moisture sensitive) | 80-98%[1] |
| NaBH₄/I₂ | High | Moderate | High | Moderate | Moderate (Iodine handling) | 80-98%[1] |
Experimental Protocols
To provide a practical context, we present detailed experimental procedures for the synthesis of a representative amino alcohol, (S)-Phenylalaninol, using different reducing agents.
Protocol 1: Synthesis of (S)-Phenylalaninol using LiAlH₄
This protocol is adapted from established procedures for the reduction of amino acids with LiAlH₄.[4][10]
Workflow Diagram:
Caption: Workflow for LiAlH₄ reduction of (S)-Phenylalanine.
Materials:
-
(S)-Phenylalanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethyl ether
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (S)-Phenylalanine (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 16-24 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting white precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake thoroughly with ethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (S)-Phenylalaninol by vacuum distillation to obtain a clear oil or a white solid upon cooling.[12][20]
Protocol 2: Synthesis of (S)-Phenylalaninol via Esterification and NaBH₄ Reduction
This two-step protocol involves the initial conversion of the amino acid to its methyl ester, followed by reduction.
Workflow Diagram:
Caption: Workflow for NaBH₄ reduction of (S)-Phenylalanine methyl ester.
Materials:
-
(S)-Phenylalanine
-
Thionyl chloride (SOCl₂)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
1N Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
Procedure:
Part A: Esterification
-
Suspend (S)-Phenylalanine (1.0 equivalent) in methanol and cool to 0 °C.
-
Add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude (S)-Phenylalanine methyl ester hydrochloride.
Part B: Reduction
-
Dissolve the crude ester hydrochloride in a mixture of THF and methanol.
-
Cool the solution to 0 °C and add NaBH₄ (2.0-3.0 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
Understanding the reaction mechanisms provides a basis for predicting reactivity and potential side reactions.
Reaction Mechanism: LiAlH₄ Reduction of a Carboxylic Acid
Caption: Simplified mechanism of carboxylic acid reduction by Borane.
Conclusion
The synthesis of amino alcohols via the reduction of amino acids is a fundamental transformation in organic chemistry. The choice of reducing agent is a critical parameter that dictates the efficiency, selectivity, and practicality of the synthesis.
-
LiAlH₄ remains a powerful, albeit non-selective and hazardous, option for the direct reduction of amino acids.
-
NaBH₄ , when used in conjunction with an activation step, provides a safer and more chemoselective alternative.
-
Borane complexes offer an excellent balance of reactivity and chemoselectivity, making them a preferred choice for many applications where sensitive functional groups are present.
By understanding the relative merits and limitations of each reducing agent, researchers can make informed decisions to optimize their synthetic strategies for the preparation of these vital chiral building blocks.
References
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]
- Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(7), 556-558.
- Kim, Y. H., et al. (1993). Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. The Journal of Organic Chemistry, 58(18), 4756-4761.
- Gatzi, V., et al. (1996). Selective One-Pot Conversion of Carboxylic Acids into Alcohols. The Journal of Organic Chemistry, 61(20), 6994-6996.
- Silva, F. G., et al. (2013). Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. Journal of the Brazilian Chemical Society, 24(1), 154-160.
- McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.
- Wang, L., et al. (2008). Asymmetric Reduction of Prochiral Ketones with N‐Sulfonylated Amino Alcohols as Catalysts.
-
Wikipedia. (2023, December 29). Enantioselective reduction of ketones. Retrieved from [Link]
- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
- Gieshoff, T., et al. (1996). Process for the reduction of amino acids and the derivatives thereof. U.S.
- Kim, Y. H., et al. (1993). Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. The Journal of Organic Chemistry, 58(18), 4756-4761.
- Dowling, C. M., et al. (2019). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 21(19), 7859-7862.
- Aubay, E., et al. (2006). Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.
- Lipshutz, B. H., et al. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Chemical Science, 14(10), 2697-2703.
- Barluenga, S., et al. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I)
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved from [Link]
- Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2341.
- Dickman, D. A., et al. (1993). REDUCTION OF L-VALINE TO L-VALINOL. Organic Syntheses, 71, 52.
- Sarkar, A., et al. (2004). Amino Acid Mediated Borane Reduction of Ketones. Indian Journal of Chemistry - Section B, 43B(6), 1275-1278.
-
Khan Academy. (2019, July 19). Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. Retrieved from [Link]
- Ohshima, T., et al. (2005). Enzymatic Synthesis of (S)-Phenylalanine and Related (S)-Amino Acids by Phenylalanine Dehydrogenase. In Methods in Molecular Biology (Vol. 284, pp. 13-22). Humana Press.
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
- Kim, H., & Krische, M. J. (2012). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic letters, 14(24), 6302–6305.
- Chen, C., et al. (1994). Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives. U.S.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
- Córdova, A., et al. (2004). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. The Journal of Organic Chemistry, 69(18), 5877-5884.
- Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 111(5), 593-601.
-
Liskon Biological. (2025, February 26). Synthesis of L-Phenylalaninol. Retrieved from [Link]
-
Quora. (2018, April 19). What are the differences between NaBH4 and LiAlH4?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2014, September 24). Why is LiAlH4 Stronger at Reducing than NaBH4? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. benthamopen.com [benthamopen.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nbinno.com [nbinno.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Selective One-Pot Conversion of Carboxylic Acids into Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 15. Borane Reagents [organic-chemistry.org]
- 16. rushim.ru [rushim.ru]
- 17. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis of L-Phenylalaninol - LISKON [liskonchem.com]
A Spectroscopic Journey: Characterizing the Synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol from its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 2-Amino-1-(3,5-dimethoxyphenyl)ethanol, with its key synthetic precursors. Understanding the distinct spectral transformations at each stage is paramount for reaction monitoring, quality control, and unambiguous structural confirmation. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we can create a detailed roadmap that validates the chemical changes from starting material to the final product.
The narrative of this guide is built on a logical, multi-step synthesis. We will explain the causality behind the appearance, disappearance, and shifting of spectroscopic signals as functional groups are transformed. This approach not only provides reference data but also reinforces the fundamental principles of spectroscopic interpretation in the context of synthetic chemistry.
The Synthetic Pathway: A Visual Overview
A common and efficient route to synthesizing this compound begins with 3,5-dimethoxybenzaldehyde. The synthesis involves the formation of a brominated ketone intermediate, followed by an azide substitution, and finally, a reduction to yield the target amino alcohol. This pathway is advantageous as it introduces unique functional groups at each step, which are easily distinguishable by spectroscopy.
Caption: Synthetic workflow for this compound.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
IR spectroscopy is an invaluable tool for monitoring the conversion of key functional groups throughout the synthesis. The most dramatic changes occur in the carbonyl and X-H stretching regions of the spectrum.
The journey begins with the strong carbonyl (C=O) stretch of the aldehyde in 3,5-Dimethoxybenzaldehyde , typically found around 1700 cm⁻¹. After bromination to form 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone , this C=O peak remains, confirming the ketone's presence. The subsequent reaction with sodium azide introduces a uniquely sharp and intense azide (N₃) stretching vibration in 2-Azido-1-(3,5-dimethoxyphenyl)ethanone , which appears around 2100 cm⁻¹[1]. This peak is highly characteristic and serves as definitive proof of successful substitution.
The final reduction step is marked by two critical changes:
-
Disappearance of the azide (N₃) peak around 2100 cm⁻¹ and the ketone (C=O) peak around 1690 cm⁻¹.
-
Appearance of a broad O-H stretching band from the alcohol (approx. 3400-3300 cm⁻¹) and N-H stretching bands from the primary amine (two peaks, approx. 3350-3250 cm⁻¹)[2].
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Transformation |
| 3,5-Dimethoxybenzaldehyde | ~2830 & 2730 (C-H aldehyde), ~1700 (C=O aldehyde)[3][4][5]. | Start: Aldehyde C=O present. |
| 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone | ~1690 (C=O ketone), ~1205 (C-Br). | C=O shifts slightly, C-Br bond formed. |
| 2-Azido-1-(3,5-dimethoxyphenyl)ethanone | ~2100 (N₃ stretch, strong & sharp) , ~1695 (C=O ketone)[1]. | Key Change: Appearance of strong azide peak. |
| This compound | ~3400-3250 (O-H & N-H, broad) , Disappearance of C=O and N₃ peaks. | End: Formation of Alcohol (O-H) and Amine (N-H). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR provides detailed structural information, allowing us to observe changes in the electronic environment of each proton and carbon atom.
¹H NMR Analysis
The transformation from 3,5-Dimethoxybenzaldehyde to the final product is clearly mapped by ¹H NMR.
-
Aldehyde Proton: The most downfield signal in the starting material is the aldehyde proton (-CHO) at ~9.8-9.9 ppm, which is a singlet[6][7]. This signal's disappearance is a primary indicator that the initial reaction has occurred.
-
Methylene Protons: In the bromo- and azido-ketone intermediates, a new singlet appears around 4.5 ppm, corresponding to the two protons of the -C(=O)-CH₂-X group[1]. The chemical shift of these protons is sensitive to the electronegativity of the substituent (Br or N₃).
-
Methine and Methylene Protons of the Product: In the final product, This compound , these protons are transformed into a more complex system. The benzylic proton (-CH(OH)-) appears as a multiplet (often a doublet of doublets) around 4.8-5.0 ppm. The adjacent methylene protons (-CH₂NH₂) also become diastereotopic and typically show up as two separate multiplets at a more upfield region (~2.8-3.5 ppm).
-
Methoxy and Aromatic Protons: The two methoxy groups (-OCH₃) remain as a sharp singlet around 3.8 ppm throughout the synthesis. The aromatic protons on the 3,5-disubstituted ring also show a characteristic pattern that is largely preserved.
| Compound | Key ¹H NMR Signals (δ, ppm) | Structural Interpretation |
| 3,5-Dimethoxybenzaldehyde | 9.86 (s, 1H, -CHO), 6.99 (d, 2H, Ar-H), 6.72 (t, 1H, Ar-H), 3.84 (s, 6H, -OCH₃)[6][7]. | Aldehyde proton is highly deshielded. |
| 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone | ~7.0 (Ar-H), ~4.5 (s, 2H, -COCH₂Br), 3.85 (s, 6H, -OCH₃). | Appearance of the α-bromomethylene singlet. |
| 2-Azido-1-(3,5-dimethoxyphenyl)ethanone | ~7.0 (Ar-H), ~4.5-4.6 (s, 2H, -COCH₂N₃), 3.86 (s, 6H, -OCH₃)[1]. | Methylene protons adjacent to the azide group. |
| This compound | ~6.5-6.8 (Ar-H), ~4.9 (dd, 1H, -CH(OH)-), 3.79 (s, 6H, -OCH₃), ~3.0 (m, 2H, -CH₂NH₂), ~2.5 (br s, 3H, -NH₂ & -OH). | Formation of a chiral center leads to more complex splitting patterns for side-chain protons. |
¹³C NMR Analysis
The ¹³C NMR spectrum provides a clear confirmation of the functional group interconversions through the dramatic shifts of the carbonyl carbon and the carbons of the side chain.
-
The aldehyde carbonyl carbon of 3,5-Dimethoxybenzaldehyde is observed far downfield at ~192 ppm[8].
-
This is replaced by a ketone carbonyl signal in the intermediates, typically resonating slightly more upfield at ~190 ppm.
-
The most significant change is the disappearance of the carbonyl signal in This compound , which is replaced by two new signals in the aliphatic region: one for the hydroxyl-bearing carbon (-CH(OH)-) around 70-75 ppm and another for the amine-bearing carbon (-CH₂NH₂) around 45-50 ppm.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry confirms the identity of each compound by measuring its molecular weight. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of each species in the synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M⁺ or [M+H]⁺ Peak (m/z) |
| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 166[4][9] |
| 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone | C₁₀H₁₁BrO₃ | 259.10 | 259/261 (characteristic isotopic pattern for Bromine) |
| 2-Azido-1-(3,5-dimethoxyphenyl)ethanone | C₁₀H₁₁N₃O₃ | 221.21 | 221 (or 193 after loss of N₂) |
| This compound | C₁₀H₁₅NO₃ | 197.23 | 197 (or 198 as [M+H]⁺ in ESI) |
The presence of bromine in the second intermediate provides a particularly strong confirmation, as its two major isotopes (⁷⁹Br and ⁸¹Br) are in a nearly 1:1 ratio, leading to two molecular ion peaks of almost equal intensity separated by 2 m/z units.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard protocols for sample analysis should be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Calibration: Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Protocol 2: FT-IR Sample Preparation (ATR)
-
Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Analysis: Label the significant peaks corresponding to the key functional groups.
Caption: A self-validating workflow for spectroscopic analysis.
Conclusion
The successful synthesis of this compound is unequivocally confirmed by a logical cascade of spectroscopic changes. By systematically tracking the characteristic signals of the aldehyde, ketone, azide, amine, and alcohol functional groups across IR, NMR, and MS platforms, researchers can confidently monitor reaction progress and verify the structure and purity of their final compound. This guide provides the necessary comparative data and foundational understanding to navigate the spectroscopic landscape of this important synthetic transformation.
References
-
Royal Society of Chemistry. Electronic Supplementary Information for Design of recyclable TEMPO derivatives. [Online] Available at: [Link]
-
NIST. 3,5-Dimethoxybenzaldehyde Mass Spectrum. [Online] Available at: [Link]
-
NIST. 3,5-Dimethoxybenzaldehyde UV/Vis Spectrum. [Online] Available at: [Link]
-
PubChem. 3,5-Dimethoxybenzaldehyde. [Online] Available at: [Link]
-
NIST. 3,5-Dimethoxybenzaldehyde IR Spectrum. [Online] Available at: [Link]
-
Journal of the Brazilian Chemical Society. Supplementary Information: Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. [Online] Available at: [Link]
-
Royal Society of Chemistry. Supporting information for Asymmetric transfer hydrogenation of aromatic ketones. [Online] Available at: [Link]
-
NIST. 3,5-Dimethoxybenzaldehyde General Information. [Online] Available at: [Link]
Sources
- 1. minio.scielo.br [minio.scielo.br]
- 2. rsc.org [rsc.org]
- 3. 3,5-Dimethoxybenzaldehyde(7311-34-4) IR Spectrum [m.chemicalbook.com]
- 4. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
- 5. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
- 6. 3,5-Dimethoxybenzaldehyde(7311-34-4) 1H NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3,5-Dimethoxybenzaldehyde(7311-34-4) 13C NMR spectrum [chemicalbook.com]
- 9. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
Biological activity comparison between enantiomers of "2-Amino-1-(3,5-dimethoxyphenyl)ethanol"
An In-Depth Guide to the Stereoselective Biological Activity of Phenylethanolamine Enantiomers: A Comparative Analysis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol Analogues
In the landscape of drug discovery and development, the stereochemical nature of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit profound differences in their biological activity, including receptor binding, efficacy, metabolism, and toxicity.[1] This guide provides a comprehensive framework for comparing the biological activities of the enantiomers of this compound, a substituted phenylethanolamine.
Due to the limited specific peer-reviewed data on the 3,5-dimethoxy substituted compound, this guide will leverage its close structural analogue, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (also known as desglymidodrine), as a primary exemplar. Desglymidodrine is the active metabolite of the FDA-approved drug Midodrine and is a known α1-adrenergic receptor agonist.[2] The principles and experimental methodologies detailed herein are directly applicable to the investigation of any chiral phenylethanolamine, including the target 3,5-dimethoxy variant.
This guide is structured to walk researchers through the logical progression of chiral drug evaluation: from the foundational step of separating the enantiomers to the detailed characterization of their distinct interactions with biological systems.
Part 1: The Prerequisite of Purity: Synthesis and Chiral Separation
A meaningful comparison of enantiomeric activity is impossible without first obtaining the individual isomers in high enantiomeric purity. Any contamination of one enantiomer with the other can confound experimental results. Researchers have two primary avenues to achieve this: asymmetric synthesis or chiral resolution of a racemic mixture.
Methodology 1: Asymmetric Synthesis
The most elegant route to a single enantiomer is through asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to selectively produce the desired stereoisomer. For 1,2-amino alcohols like the target compound, ruthenium-catalyzed asymmetric transfer hydrogenation of an appropriate α-amino ketone precursor is a highly effective method, often yielding the product with excellent enantioselectivity (>99% ee) and in high yield.[3]
Methodology 2: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
For many labs, resolving a synthesized racemic mixture is a more accessible approach. Chiral HPLC is the gold standard for both analytical and preparative separation of enantiomers.[4][5] The key to this technique is the chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers have transient diastereomeric interactions of differing energies, leading to different retention times.[4]
Causality: The choice of CSP is paramount. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often provide excellent separation for a wide range of chiral compounds, including those with primary amine functionalities.[6] The mobile phase composition is then optimized to fine-tune the interactions between the analytes and the CSP, thereby maximizing resolution.
Step-by-Step Protocol:
-
Column Selection: Begin screening with a polysaccharide-based CSP, such as a Chiralpak AD-3 or Chiralcel OD-3 column.
-
Mobile Phase Screening:
-
Prepare a racemic standard of this compound at approximately 1 mg/mL in a suitable solvent (e.g., ethanol).
-
Start with a simple mobile phase, such as 80:20 Hexane:Isopropanol, at a flow rate of 1 mL/min.[7]
-
If separation is poor, systematically vary the alcohol modifier (e.g., switch to ethanol) and its percentage.
-
To improve peak shape and resolution for amine-containing compounds, introduce acidic and basic additives. A common and highly effective combination is 0.1% trifluoroacetic acid (TFA) and 0.1% diethylamine (DEA).[7] The acid protonates the amine, reducing tailing, while the base competes for active sites on the silica support.
-
-
Optimization: Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize the resolution factor (Rs). An Rs value ≥ 1.5 indicates baseline separation, which is ideal for preparative work.[4]
-
Detection: Use a UV detector set to a wavelength where the dimethoxyphenyl chromophore absorbs strongly (typically around 270-280 nm).
Caption: Workflow for the chiral separation of enantiomers via HPLC.
Part 2: Unraveling Receptor Interactions: Comparative Pharmacodynamics
Phenylethanolamines are classic pharmacophores for adrenergic receptors. Therefore, the primary investigation should focus on determining the affinity of each enantiomer for the various adrenergic receptor subtypes (α1, α2, β1, β2, etc.).
Experiment 1: Adrenergic Receptor Radioligand Binding Assays
Causality: A competitive radioligand binding assay is a robust method to determine a compound's binding affinity (Ki) for a specific receptor.[8] The assay measures the ability of the test compound (the "competitor," i.e., your enantiomer) to displace a known radioactive ligand that binds with high affinity to the target receptor. A lower Ki value signifies a higher binding affinity.
Step-by-Step Protocol:
-
Preparation: Obtain cell membrane preparations from cell lines engineered to express a single human adrenergic receptor subtype (e.g., α1A, β2). These are commercially available or can be prepared in-house.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of the appropriate radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors).[8]
-
The cell membrane preparation.
-
A range of concentrations of the test enantiomer (e.g., 10-11 M to 10-5 M).
-
Incubation buffer.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test enantiomer. Use non-linear regression (specifically, a one-site fit model) to calculate the IC50 value (the concentration of the enantiomer that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Competitive binding displaces radioligand, reducing signal.
This table illustrates a plausible outcome where the (R)-enantiomer is a potent and selective α1-adrenergic agonist, while the (S)-enantiomer is significantly weaker.
| Receptor Subtype | (R)-Enantiomer Ki (nM) | (S)-Enantiomer Ki (nM) | Fold Selectivity (S/R) |
| α1A | 5.8 | 620 | 107 |
| α1B | 12.5 | 1100 | 88 |
| α1D | 9.2 | 850 | 92 |
| α2A | 850 | >10,000 | - |
| β1 | >10,000 | >10,000 | - |
| β2 | >10,000 | >10,000 | - |
Part 3: From Binding to Cellular Response: Functional Activity Assays
High affinity does not guarantee functional activity. A compound could be an agonist (activator), an antagonist (blocker), or an inverse agonist. Functional assays are required to measure the cellular response following receptor binding.
Experiment 2: cAMP Second Messenger Assay
Causality: Many adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through the modulation of adenylyl cyclase, the enzyme that produces the second messenger cyclic AMP (cAMP).[9]
-
α2 and some β receptors couple to the inhibitory G-protein (Gi), which decreases cAMP production.
-
Most β receptors couple to the stimulatory G-protein (Gs), which increases cAMP production.[10]
-
α1 receptors primarily couple to Gq, which activates a different pathway (phospholipase C). However, measuring cAMP is a foundational GPCR assay.
A cAMP assay can therefore determine if an enantiomer activates or inhibits these pathways.
Step-by-Step Protocol (Luminescence-based, e.g., Promega cAMP-Glo™): [11]
-
Cell Culture: Plate cells expressing the target receptor (e.g., HEK293 cells with human β2-adrenergic receptor) in 96-well plates and grow overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test enantiomer.
-
For Gs-coupled receptors , measure the increase in cAMP.
-
For Gi-coupled receptors , first stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to generate a high basal cAMP level, then add the test enantiomer to measure its inhibitory effect.[9]
-
-
Cell Lysis: After a short incubation (15-30 minutes), add a lysis reagent to release the intracellular cAMP.
-
cAMP Detection: Add a detection solution containing protein kinase A (PKA). The amount of cAMP present is proportional to the activation of PKA.
-
ATP Measurement: Add the Kinase-Glo® Reagent. This solution contains luciferase and its substrate. It stops the PKA reaction and measures the amount of ATP remaining. Since PKA consumes ATP, the amount of remaining ATP is inversely proportional to the cAMP concentration. The luciferase reaction produces light.
-
Data Analysis: Measure luminescence on a plate reader. Plot the luminescent signal against the log concentration of the enantiomer to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (maximum efficacy).
Caption: Opposing effects of Gs and Gi proteins on cAMP production.
This table complements the binding data, showing that the high-affinity (R)-enantiomer is also a potent agonist, while the low-affinity (S)-enantiomer has no functional activity at the tested concentrations.
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| EC50 (nM) | 25 | >10,000 |
| Emax (% of Isoproterenol) | 95% (Full Agonist) | No activity detected |
Conclusion and Forward Look
This guide outlines a rigorous, logical workflow for the comparative analysis of the enantiomers of this compound or its analogues. By first achieving enantiomeric purity through chiral separation and then systematically evaluating receptor binding affinity and functional activity, researchers can build a comprehensive pharmacological profile for each stereoisomer.
The hypothetical data presented—illustrating a scenario where the (R)-enantiomer is a potent, selective α1-adrenergic agonist and the (S)-enantiomer is largely inactive—underscores a common principle in pharmacology: biological systems are exquisitely stereoselective. Such findings are critical in drug development, guiding decisions on which enantiomer to advance as a clinical candidate (a process known as "chiral switching") to maximize therapeutic benefit and minimize potential off-target effects.
References
-
Akaho, E. (1984). Effects of (-)-(R)-1-(p-hydroxyphenyl)-2-[3,4-dimethoxyphenethyl)amino]ethanol (TA-064), a new cardiotonic agent, on circulating parameters of carbohydrate and lipid metabolism in the rat. Biochemical Pharmacology, 33(14), 2171–2177. [Link]
-
Parliament of Canada. (1996). Controlled Drugs and Substances Act. [Link]
-
Lahav, M., et al. (1979). In vitro determination of the ability of drugs to bind to adrenergic receptors. Experimental Eye Research, 29(4), 375-382. [Link]
-
Kim, H., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 25(21), 5183. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Application Note. [Link]
-
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145. [Link]
-
Li, F., et al. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. Organic Process Research & Development, 26(5), 1506–1514. [Link]
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 365-371. [Link]
-
Hoffman, B. B., & Lefkowitz, R. J. (1980). Radioligand Binding Studies of Adrenergic Receptors: New Insights into Molecular and Physiological Regulation. Annual Review of Pharmacology and Toxicology, 20, 581-608. [Link]
-
Wikipedia contributors. (n.d.). Guanfacine. In Wikipedia. [Link]
-
Ilisz, I., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4594. [Link]
-
Varghese, G., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(11), 1015-1020. [Link]
-
Iacovo, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3181. [Link]
-
Kochi, T., et al. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518-6519. [Link]
-
Thayyullathil, F., et al. (2017). cAMP assays in GPCR drug discovery. Drug Discovery Today, 22(12), 1771-1778. [Link]
-
Home Office. (2021). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK. [Link]
-
Sittampalam, G. S., et al., editors. (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Usman, M., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 32-42. [Link]
-
Chugunova, E., et al. (2018). Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. Current Organic Chemistry, 22(23), 2270-2284. [Link]
-
Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848. [Link]
-
Toll, L., et al. (2022). Biased, Bitopic, Opioid–Adrenergic Tethered Compounds May Improve Specificity, Lower Dosage and Enhance Agonist or Antagonist Function with Reduced Risk of Tolerance and Addiction. International Journal of Molecular Sciences, 23(19), 11883. [Link]
- Halpern, B., et al. (1983). U.S. Patent No. 4,379,941. U.S.
-
Reeve, S. M., et al. (2018). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Organic Letters, 20(22), 7134-7138. [Link]
-
Varghese, G., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(11), 1015-1020. [Link]
-
Wróbel, D., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(11), 3296. [Link]
-
Jurin, M., et al. (2022). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. Polymers, 14(10), 1968. [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. [Link]
-
Ninja Nerd. (2022, September 23). Autonomic Pharmacology | Adrenergic Agonists [Video]. YouTube. [Link]
-
Weiner, J. L., et al. (2012). β1-adrenoceptor activation is required for ethanol enhancement of lateral paracapsular GABAergic synapses in the rat basolateral amygdala. Journal of Pharmacology and Experimental Therapeutics, 343(2), 436-444. [Link]
-
ResearchGate. (n.d.). A Useful Route to Both Enantiomers of 1-Amino-2-alkanols: Synthesis of 1-Amino-3-methyl-2-butanol from Valine. [Link]
-
ChemBK. (n.d.). 2-amino-1-(2,5-dimethoxyphenyl)ethanol. [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol. In PubChem Compound Database. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 3. scihorizon.com [scihorizon.com]
- 4. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. cAMP-Glo™ Assay [worldwide.promega.com]
A Senior Application Scientist's Guide to the Purification of Amino Alcohols: A Comparative Analysis
For researchers and professionals in drug development and fine chemical synthesis, the purity of amino alcohols is paramount. These bifunctional molecules, containing both an amino and a hydroxyl group, are pivotal chiral building blocks and intermediates in the synthesis of a vast array of pharmaceuticals and specialty chemicals. However, their inherent polarity, basicity, and propensity for hydrogen bonding present unique and often formidable purification challenges. This guide provides an in-depth comparative study of the most effective purification techniques for amino alcohols, grounded in experimental data and field-proven insights to empower you to select the optimal strategy for your specific needs.
The Purification Conundrum: Why Are Amino Alcohols So Challenging to Purify?
The dual functionality of amino alcohols is a double-edged sword. The hydrophilic alcohol moiety and the basic amino group confer high polarity, leading to strong interactions with stationary phases like silica gel, which can result in streaking during chromatography.[1] Furthermore, their high solubility in polar solvents can complicate extraction and recrystallization processes. The ability to form hydrogen bonds and engage in acid-base interactions is a primary contributor to these purification difficulties.
This guide will dissect and compare the three primary methods for purifying amino alcohols: Crystallization , Distillation , and Chromatography . We will explore the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance in terms of purity, yield, scalability, and cost-effectiveness.
Section 1: Crystallization - The Art of Solid-State Purification
Crystallization is a powerful and often preferred method for the purification of solid amino alcohols, capable of yielding material of exceptionally high purity.[2][3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system. By carefully controlling conditions such as temperature and solvent composition, the amino alcohol can be induced to crystallize out of the solution, leaving impurities behind in the mother liquor.
The Science Behind the Technique
The success of crystallization hinges on the selection of an appropriate solvent in which the amino alcohol exhibits high solubility at elevated temperatures and low solubility at cooler temperatures.[4] This temperature-dependent solubility gradient is the driving force for the crystallization process. For amino alcohols, which are often highly polar, polar solvents or solvent mixtures are typically employed. In cases where a single solvent is ineffective, a two-solvent system can be utilized.
For racemic amino alcohols, diastereomeric salt crystallization is a classical and highly effective method for chiral resolution.[5][6] This technique involves reacting the racemic amino alcohol with a chiral resolving agent (an acid or a base) to form a pair of diastereomeric salts.[6] These diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[5]
Experimental Protocol: Purification of a Solid Amino Alcohol by Recrystallization
This protocol provides a general procedure for the recrystallization of a solid amino alcohol.
Materials:
-
Crude solid amino alcohol
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Filter paper
-
Buchner funnel and filtration flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude amino alcohol in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude amino alcohol in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[8]
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, without disturbance, to promote the formation of large, pure crystals.[4]
-
Cooling: Once crystal formation appears to have ceased at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Workflow for Recrystallization
Caption: Workflow of the recrystallization process for solid amino alcohols.
Section 2: Distillation - Purifying by Vaporization
For liquid amino alcohols, distillation is a primary purification technique that separates components based on differences in their boiling points.[2][9] This method is particularly suitable for thermally stable compounds. For high-boiling or thermally sensitive amino alcohols, vacuum distillation is employed to lower the boiling point and prevent decomposition.[2][10][11]
The Science Behind the Technique
Distillation relies on the principle that at a given temperature, the vapor phase of a liquid mixture will be enriched in the component with the lower boiling point.[9] By heating the mixture to its boiling point, vaporizing the components, and then condensing the vapor, a liquid with a higher concentration of the more volatile component can be obtained.[12] Fractional distillation, which uses a fractionating column, allows for a more efficient separation of liquids with close boiling points by providing a series of condensation and vaporization cycles.[13]
Vacuum distillation operates on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[14] By reducing the pressure inside the distillation apparatus, the boiling point of the amino alcohol is significantly lowered, allowing for distillation at a temperature that avoids thermal degradation.[11]
Experimental Protocol: Purification of a Liquid Amino Alcohol by Vacuum Distillation
This protocol outlines the general steps for purifying a high-boiling liquid amino alcohol.
Materials:
-
Crude liquid amino alcohol
-
Round-bottom flask
-
Short-path distillation head or fractional distillation column
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle with a stirrer
-
Vacuum pump and tubing
-
Vacuum trap
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed to maintain a vacuum.[15]
-
Sample Charging: Place the crude amino alcohol and a stir bar into the round-bottom flask. A stir bar is crucial for preventing bumping as boiling stones are ineffective under vacuum.[14]
-
System Evacuation: Connect the apparatus to the vacuum pump via a vacuum trap and slowly evacuate the system.[15]
-
Heating and Distillation: Once the desired pressure is reached and stable, begin heating the flask with the heating mantle while stirring.[15]
-
Fraction Collection: Collect the distillate that comes over at a stable temperature and pressure. It may be necessary to collect a forerun fraction containing more volatile impurities.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[14]
Workflow for Vacuum Distillation
Caption: Workflow of the vacuum distillation process for liquid amino alcohols.
Section 3: Chromatography - Separation through Differential Interactions
Chromatography is a highly versatile and powerful set of techniques for purifying amino alcohols, capable of achieving very high levels of purity.[2] It is particularly useful for separating complex mixtures and for the purification of small quantities of material. The fundamental principle of chromatography is the differential partitioning of components between a stationary phase and a mobile phase.[3]
The Science Behind the Technique
In the context of amino alcohol purification, column chromatography with a polar stationary phase (like silica gel) is common.[] Due to their polarity, amino alcohols can interact strongly with the silica gel. Separation is achieved by eluting the column with a mobile phase of increasing polarity; less polar impurities will elute first, followed by the more polar amino alcohol.
For the separation of enantiomers, chiral chromatography using a chiral stationary phase (CSP) is the method of choice.[5] Polysaccharide-based CSPs are widely used and separate enantiomers based on the formation of transient diastereomeric complexes with different stabilities.[1][8]
Experimental Protocol: Purification of an Amino Alcohol by Column Chromatography
This protocol describes a general procedure for purifying an amino alcohol using silica gel chromatography.
Materials:
-
Crude amino alcohol
-
Silica gel
-
Chromatography column
-
Eluting solvents (e.g., hexane, ethyl acetate, methanol)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of the amino alcohol from its impurities (an Rf value of ~0.3 for the desired compound is often ideal).[3]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluting solvent. Ensure the silica gel bed is well-compacted and free of air bubbles.[]
-
Sample Loading: Dissolve the crude amino alcohol in a minimal amount of the eluting solvent or a more polar solvent and carefully load it onto the top of the silica gel column.[17]
-
Elution: Begin eluting the column with the selected solvent system, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to move the amino alcohol down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.[]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified amino alcohol.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amino alcohol.
Workflow for Column Chromatography
Caption: Workflow of the column chromatography process for amino alcohol purification.
Comparative Analysis of Purification Techniques
The choice of purification method is a critical decision that impacts not only the purity and yield of the final product but also the overall efficiency and cost of the process. The following table provides a comparative overview of the three main techniques discussed.
| Feature | Crystallization | Distillation | Chromatography |
| Typical Purity | Very High (>99.5%) | High (98-99.5%) | Very High (>99.5%) |
| Typical Yield | Moderate to High (60-90%) | High (80-95%) | Moderate (50-80%) |
| Scalability | Excellent, readily scalable to industrial production. | Excellent, a cornerstone of industrial chemical separation.[2] | Challenging and can be expensive to scale up, especially preparative HPLC.[18] |
| Cost-Effectiveness | Generally cost-effective, especially at large scales.[19] | Cost-effective for large volumes, but can be energy-intensive.[20] | Can be expensive due to the cost of stationary phases and solvents.[21] |
| Applicability | Solid, thermally stable compounds. | Liquid, thermally stable compounds. | Solids and liquids, complex mixtures, chiral separations. |
| Key Advantage | Can provide very high purity in a single step. | Efficient for large-scale purification of liquids. | High resolving power for complex mixtures and enantiomers. |
| Key Disadvantage | Not suitable for oils or thermally unstable solids. | Not suitable for solids or thermally sensitive liquids. | Can be time-consuming and generate significant solvent waste. |
Industrial Perspective: The Case of Ethanolamines
The industrial production of ethanolamines (monoethanolamine - MEA, diethanolamine - DEA, and triethanolamine - TEA) provides a real-world example of the application of these purification techniques on a large scale. The crude product is a mixture of the three ethanolamines, which are separated by fractional distillation under vacuum.[22] A modern industrial design for ethanolamine separation can achieve high purity levels (e.g., 99.7% for MEA, 97.5% for DEA, and 99.6% for TEA) using a single, multi-stage distillation column.[2] This approach highlights the efficiency and scalability of distillation for purifying structurally similar amino alcohols.
Conclusion and Recommendations
The selection of an appropriate purification technique for an amino alcohol is a multi-faceted decision that must be guided by the physical state of the compound, the nature of the impurities, the desired purity and yield, and considerations of scale and cost.
-
For solid amino alcohols , crystallization is often the most straightforward and scalable method, capable of delivering high-purity material. For chiral separations, diastereomeric salt crystallization remains a robust and widely used technique.
-
For liquid amino alcohols , distillation (particularly vacuum distillation) is the workhorse of purification, especially at larger scales.
-
Chromatography is indispensable for the purification of complex mixtures, for obtaining ultra-high purity material on a smaller scale, and for the analytical and preparative separation of enantiomers using chiral stationary phases.
By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can devise a rational and efficient purification strategy, ensuring the quality and integrity of their valuable amino alcohol products.
References
Sources
- 1. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction [owlnet.rice.edu]
- 3. esisresearch.org [esisresearch.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 9. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 10. quora.com [quora.com]
- 11. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. unacademy.com [unacademy.com]
- 14. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 17. iscientific.org [iscientific.org]
- 18. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 21. biorxiv.org [biorxiv.org]
- 22. US3453183A - Method of purifying ethanolamines - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of Arylethanolamine Derivatives as α1-Adrenergic Receptor Agonists
This guide provides an in-depth comparative analysis of arylethanolamine derivatives, focusing on their efficacy as selective α1-adrenergic receptor agonists. We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for their evaluation, and place their mechanism of action within the context of established signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in pharmacology and medicinal chemistry.
Introduction: From Prodrug to Potent Agonist
The clinical management of conditions like orthostatic hypotension has been significantly advanced by peripherally acting α1-adrenergic receptor agonists. A prime example is Midodrine, an orally administered prodrug.[1] Upon absorption, Midodrine is rapidly hydrolyzed into its pharmacologically active metabolite, desglymidodrine (2-amino-1-(2,5-dimethoxyphenyl)ethanol), also known as ST 1059.[2][3] This active metabolite is a potent and selective α1-adrenoceptor agonist, responsible for increasing vascular tone and elevating blood pressure without significant direct effects on cardiac β-adrenergic receptors.[4][5]
The core structure, an amino-ethanol chain attached to a dimethoxyphenyl ring, represents a key pharmacophore for α1-adrenergic agonism. While the 2,5-dimethoxy substitution of desglymidodrine is well-characterized, the efficacy of other isomers, such as the 3,5-dimethoxy derivative, is less documented but critical for a comprehensive understanding of the structure-activity relationship. This guide will compare the efficacy of desglymidodrine with other relevant arylethanolamine analogues to elucidate the structural determinants of α1-adrenergic receptor activation.
Mechanism of Action: The α1-Adrenergic Signaling Cascade
α1-Adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of norepinephrine and epinephrine.[6] There are three primary subtypes: α1A, α1B, and α1D.[7] The agonism of these receptors by compounds like desglymidodrine initiates a well-defined signaling cascade.
Upon agonist binding, the receptor undergoes a conformational change, activating the heterotrimeric G-protein Gq/11.[7] The activated Gαq subunit then stimulates phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9] Concurrently, DAG and the elevated Ca2+ levels synergistically activate Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets, ultimately leading to the physiological response, such as smooth muscle contraction in the vasculature.[7][9]
Caption: α1-Adrenergic receptor signaling pathway.
Comparative Efficacy at α1-Adrenergic Receptor Subtypes
The potency of an agonist is typically quantified by its binding affinity (Ki) and its functional efficacy (pD2 or EC50). A lower Ki value indicates a higher binding affinity. The pD2 is the negative logarithm of the EC50, the concentration at which an agonist produces 50% of its maximal effect; a higher pD2 value indicates greater functional potency.
The active metabolite of Midodrine, desglymidodrine, demonstrates selectivity for the α1-adrenoceptor.[11] The table below summarizes its binding affinity across various receptor subtypes. Data for other structural analogues are included where available to provide a basis for structure-activity relationship analysis.
| Compound | Phenyl Substitution | Receptor Subtype | Binding Affinity (pKi) | Species | Reference |
| Desglymidodrine (ST 1059) | 2,5-dimethoxy | α1A-Adrenergic | 5.89 | Rat | [11] |
| α1B-Adrenergic | 5.16 | Rat | [11] | ||
| α1D-Adrenergic | 5.78 | Rat | [11] | ||
| Norepinephrine (Reference) | 3,4-dihydroxy (catechol) | α1-Adrenergic | High | Various | [12][13] |
| Phenylephrine | 3-hydroxy | α1-Adrenergic | High | Various | [14] |
Desglymidodrine shows a preference for the α1A and α1D subtypes over the α1B subtype in rat tissues.[11] In functional assays on isolated human and canine veins, desglymidodrine is a potent vasoconstrictor, achieving approximately 80% of the maximal contraction induced by the endogenous agonist noradrenaline.[15]
Structure-Activity Relationship (SAR) Analysis
The efficacy of phenylethanolamine derivatives at adrenergic receptors is highly dependent on their chemical structure.[13]
-
Hydroxyl Groups on the Phenyl Ring : Maximal α- and β-adrenergic activity is typically observed in compounds with a catechol structure (hydroxyl groups at the 3 and 4 positions), such as norepinephrine.[13][[“]] The absence of these hydroxyls, and their replacement with methoxy groups as in desglymidodrine, alters the compound's properties. Methoxy groups increase lipophilicity and prevent metabolism by catechol-O-methyltransferase (COMT), contributing to a longer duration of action and good oral bioavailability.[13]
-
Position of Ring Substituents : The specific placement of the methoxy groups is critical. The 2,5-dimethoxy pattern of desglymidodrine yields a potent α1-agonist. Studies on other phenylethanolamines have shown that substitutions at the meta-position (position 3) can enhance alpha-activity, whereas para-substitutions (position 4) are often detrimental.[12][17] This suggests that the 2,5-substitution pattern allows for optimal interaction with the α1-receptor binding pocket.
-
The Ethanolamine Side Chain : The β-hydroxyl group on the ethanolamine side chain is crucial for direct agonist activity.[[“]] Furthermore, the stereochemistry at this position is important, with the (R)-enantiomer generally being more potent.[[“]] The primary amine (unsubstituted on the nitrogen) favors α-receptor activity. Increasing the size of the N-substituent tends to decrease α-agonist activity while increasing β-agonist activity.[13] Desglymidodrine's primary amine is consistent with its selectivity for α-receptors.
Experimental Protocols
To ensure scientific integrity, the data presented in this guide are derived from standardized, reproducible experimental procedures. Below are detailed protocols for key assays used to characterize α1-adrenergic agonists.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled antagonist from the receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the target α1-adrenergic receptor subtype in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).[18]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[18]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[18]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the total protein concentration using a BCA or Bradford assay.
-
-
Binding Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective α1-adrenergic radioligand (e.g., [3H]-Prazosin), and a range of concentrations of the unlabeled test compound (e.g., desglymidodrine).[14][18]
-
For each test compound concentration, prepare triplicate wells.
-
Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled antagonist like phentolamine).[19]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[20]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity bound to the filters using a scintillation counter.[18]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Sources
- 1. weeklytool.com [weeklytool.com]
- 2. drugs.com [drugs.com]
- 3. Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Midodrine - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy180.com [pharmacy180.com]
- 14. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vasoconstrictor effect of midodrine, ST 1059, noradrenaline, etilefrine and dihydroergotamine on isolated human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. pubs.acs.org [pubs.acs.org]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
Benchmarking the synthesis of "2-Amino-1-(3,5-dimethoxyphenyl)ethanol" against known methods
Introduction: The Significance of Substituted Phenylethanolamines
The 2-amino-1-phenylethanol scaffold is a privileged structural motif in medicinal chemistry and pharmacology. Compounds bearing this core structure, such as the adrenergic agonist Metaraminol, are critical components of the modern pharmacopeia. "2-Amino-1-(3,5-dimethoxyphenyl)ethanol" is a key intermediate in the synthesis of various pharmaceutical agents, where the specific 3,5-dimethoxy substitution pattern is crucial for modulating receptor affinity and metabolic stability.
The efficient and scalable synthesis of this intermediate is a frequent challenge for process chemists and researchers. This guide provides an in-depth, objective comparison of two primary synthetic strategies: a classical, robust approach via the Henry reaction and a modern, stereoselective method utilizing asymmetric transfer hydrogenation. Through detailed protocols, mechanistic insights, and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic route for their specific objectives.
Methodology 1: The Classical Approach - Henry Reaction and Subsequent Reduction
This two-step sequence is a cornerstone of amino alcohol synthesis. It relies on the formation of a carbon-carbon bond between an aldehyde and a nitroalkane (the Henry or nitroaldol reaction), followed by the reduction of the nitro group to a primary amine. This method is valued for its reliability, use of readily available starting materials, and scalability.
Reaction Pathway & Mechanism
The synthesis begins with the base-catalyzed condensation of 3,5-dimethoxybenzaldehyde with nitromethane. The base deprotonates nitromethane to form a nitronate anion, a potent nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation yields the intermediate, 1-(3,5-dimethoxyphenyl)-2-nitroethanol.
In the second step, the nitro group is reduced to a primary amine. While various reducing agents can accomplish this (e.g., catalytic hydrogenation with H₂/Pd-C, SnCl₂), sodium borohydride (NaBH₄) offers a mild, selective, and operationally simple option, particularly well-suited for laboratory and industrial applications.
Workflow: Henry Reaction & Reduction
Caption: A two-step synthesis via nitroaldol condensation and reduction.
Experimental Protocol (Adapted from a similar synthesis[1][2])
Step 1: Synthesis of 1-(3,5-dimethoxyphenyl)-2-nitroethanol
-
To a stirred solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add nitromethane (1.5 eq).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add an aqueous solution of a base, such as sodium hydroxide (1.1 eq), while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by TLC.
-
Upon completion, carefully neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitroethanol intermediate.
Step 2: Reduction to this compound
-
Dissolve the crude 1-(3,5-dimethoxyphenyl)-2-nitroethanol (1.0 eq) in ethanol.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Add sodium borohydride (NaBH₄) (approx. 3.0-4.0 eq) portion-wise, ensuring the temperature remains below 0 °C. Causality Note: The portion-wise addition and low temperature are critical to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction to stir for 2-3 hours at 0-5 °C. Monitor completion by HPLC or TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure. The resulting aqueous residue can be extracted with an appropriate solvent.
-
The crude product is then purified, typically by recrystallization, to yield the final product as a white solid.
Field-Proven Insights & Trustworthiness
This method is a workhorse in organic synthesis for good reason. The starting materials are inexpensive and globally available. The reactions are generally high-yielding and do not require specialized equipment, making the process highly scalable. For a similar isomer, this procedure has been reported to yield a final product with a purity of >98% by HPLC after recrystallization[1][2]. The primary drawback is the lack of stereocontrol, resulting in a racemic mixture of the amino alcohol. For applications requiring a single enantiomer, a subsequent chiral resolution step would be necessary, adding cost and reducing the overall yield.
Methodology 2: The Modern Approach - Asymmetric Transfer Hydrogenation (ATH)
For applications demanding high enantiopurity directly from the synthesis, modern catalytic methods are superior. Asymmetric transfer hydrogenation (ATH) of a prochiral ketone is a powerful technique that uses a chiral catalyst to deliver hydrogen selectively, creating a chiral alcohol with high enantiomeric excess (ee). This approach avoids the need for chiral resolution and often proceeds under mild conditions.
Reaction Pathway & Mechanism
This strategy begins with the synthesis of the α-amino ketone precursor, 2-amino-1-(3,5-dimethoxyphenyl)ethanone. This can be achieved through various routes, such as the bromination of 3',5'-dimethoxyacetophenone followed by amination.
The key step is the asymmetric reduction of this α-amino ketone. A chiral ruthenium catalyst, typically complexed with a chiral diamine ligand (e.g., Ts-DPEN), facilitates the transfer of hydrogen from a simple hydrogen donor, such as formic acid or isopropanol, to the ketone. The chiral environment of the catalyst dictates the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of one enantiomer of the resulting amino alcohol. A significant advantage of modern catalysts is their ability to operate on unprotected amines, which streamlines the synthesis by eliminating protection/deprotection steps[3].
Workflow: Asymmetric Transfer Hydrogenation
Caption: Enantioselective synthesis via asymmetric reduction of an α-amino ketone.
Experimental Protocol (Representative, based on[3])
Step 1: Synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanone HCl (Precursor) (This synthesis can be accomplished via established methods, such as α-bromination of 3',5'-dimethoxyacetophenone followed by reaction with an amine source, and is presented here as a starting point.)
Step 2: Asymmetric Transfer Hydrogenation
-
In an inert atmosphere glovebox or Schlenk line, charge a reaction vessel with the chiral Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) (0.1-1.0 mol%).
-
Add a solution of 2-amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride (1.0 eq) in a suitable solvent (e.g., a mixture of methanol and water).
-
Add the hydrogen source, typically an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃), in excess. Causality Note: The HCOOH/NEt₃ mixture serves as a stable, easily handled source of hydride for the catalytic cycle.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for 12-24 hours, or until HPLC analysis indicates complete conversion of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous base (e.g., NH₄OH)[3].
-
The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.
-
Purification is typically achieved by crystallization to yield the enantiomerically enriched amino alcohol.
Field-Proven Insights & Trustworthiness
The primary advantage of the ATH method is the direct formation of a single enantiomer with exceptional purity (>99% ee is commonly achieved)[3]. This eliminates the need for costly and yield-reducing chiral resolution steps, making it highly attractive for the synthesis of active pharmaceutical ingredients (APIs). The reaction proceeds with unprotected amines, a significant process simplification over older methods that required protecting groups[3]. However, this method has its own considerations. The chiral ruthenium catalysts and ligands are significantly more expensive than the bulk reagents used in the Henry reaction. Furthermore, the synthesis of the α-amino ketone precursor adds steps to the overall sequence. This method is best suited for applications where high enantiopurity is a non-negotiable requirement from the outset.
Benchmarking Summary: A Head-to-Head Comparison
The choice between these two synthetic routes is a classic case of balancing scalability and cost against precision and stereochemical control.
| Metric | Methodology 1: Henry Reaction & Reduction | Methodology 2: Asymmetric Transfer Hydrogenation (ATH) |
| Stereocontrol | Racemic (No control) | Excellent (>99% ee typical)[3] |
| Overall Yield | High (Reported ~83% for similar isomer)[1][2] | Good to High (77-94% for reduction step)[3] |
| Purity | High after recrystallization (>98%)[1][2] | High after crystallization (>99%)[3] |
| Starting Materials | Commodity chemicals (low cost) | Requires synthesis of α-amino ketone precursor |
| Key Reagents | NaBH₄, Nitromethane, Base | Chiral Ru-catalyst, Ligands, H-donor (high cost) |
| Operational Simplicity | Straightforward, robust reactions | Requires inert atmosphere techniques; catalyst sensitive |
| Scalability | Excellent; widely used in industry | Good; dependent on catalyst cost and availability |
| Ideal Application | Large-scale synthesis of racemic intermediate | API synthesis where a single enantiomer is required |
Conclusion and Recommendation
For researchers and developers, the optimal synthesis of "this compound" is dictated entirely by the end-use requirements.
The Henry Reaction followed by Reduction stands as the superior choice for producing large quantities of the racemic material. Its economic advantages, operational simplicity, and proven scalability make it the go-to method for preparing advanced intermediates where subsequent chiral separation may be performed, or where the racemic form is acceptable.
Conversely, Asymmetric Transfer Hydrogenation is the clear winner when the immediate goal is the production of a single, high-purity enantiomer. While the initial investment in catalysts is higher, the method provides direct access to the desired stereoisomer, bypassing the often inefficient and costly process of chiral resolution. This makes it the preferred route for late-stage clinical development and the commercial manufacturing of enantiomerically pure drug substances.
References
- Reddy, V., et al. (2025).
- Tianjin Huiren Hengtong Technology Co. Ltd. (2016). Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. CN105622434A. [Source 5]
Sources
A Senior Application Scientist's Guide to Comparative DFT Studies of Substituted Phenylethanolamine Conformations
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Conformation in Phenylethanolamine Bioactivity
Substituted phenylethanolamines are a cornerstone of modern pharmacology, encompassing a wide range of critical drugs that act as agonists and antagonists for adrenergic receptors.[1] The therapeutic effect of these molecules, from bronchodilators like albuterol to vasoconstrictors like phenylephrine, is not merely a function of their chemical formula but is exquisitely dependent on their three-dimensional structure or conformation. The specific spatial arrangement of the phenyl ring, the ethanolamine side chain, and its various substituents dictates the molecule's ability to bind to its target receptor with high affinity and specificity.[2][3]
The interaction between a phenylethanolamine-based drug and its receptor is a dynamic process governed by precise intermolecular interactions.[4] An extended conformation of the aminoethyl side chain, for instance, is often crucial for effective binding to the active site of enzymes like phenylethanolamine N-methyltransferase (PNMT).[3][5] Even subtle changes in dihedral angles can drastically alter binding affinity, transforming a potent therapeutic agent into an inactive compound. Therefore, understanding the conformational landscape—the collection of stable, low-energy shapes a molecule can adopt—is paramount in rational drug design and development.[6][7]
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating these conformational preferences. It offers a balance of accuracy and computational efficiency that makes it well-suited for studying the complex potential energy surfaces of flexible molecules like substituted phenylethanolamines. This guide provides a comparative framework for conducting DFT studies on these important biomolecules, grounded in the principles of scientific integrity and field-proven insights.
The Rationale Behind Method Selection: A Comparative Overview
Choosing the right computational methodology is the most critical decision in a DFT study. The accuracy of your results hinges on the selection of the functional and the basis set. This choice is not arbitrary; it is dictated by the specific chemical nature of the system under investigation. For phenylethanolamines, intramolecular non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a significant role in stabilizing certain conformations.[8][9]
Selecting the Right DFT Functional
The functional is the component of DFT that approximates the exchange-correlation energy, a complex quantum mechanical term. For flexible molecules governed by non-covalent interactions, the choice of functional is especially critical.[10]
-
B3LYP: A widely used hybrid functional that often provides a good starting point. However, it is known to be deficient in describing long-range dispersion forces, which can be important for the stability of certain phenylethanolamine conformers.[11]
-
M06-2X: This functional is specifically parameterized to better account for non-covalent interactions, making it a strong candidate for studying the conformational preferences of phenylethanolamines.[11]
-
ωB97X-D: This is a range-separated hybrid functional that includes an empirical dispersion correction, explicitly accounting for the van der Waals interactions that B3LYP often misses.[10]
The Importance of the Basis Set
The basis set is a set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set will generally yield more accurate results but at a higher computational cost.
-
Pople-style basis sets (e.g., 6-31G, 6-31+G**): These are computationally efficient and widely used. The addition of polarization () and diffuse (+) functions is crucial for accurately describing the electron distribution in molecules with heteroatoms and potential for hydrogen bonding, like phenylethanolamines.[12]
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a significant computational expense. The "aug-" prefix indicates the addition of diffuse functions, which are important for describing non-covalent interactions.
The following table provides a comparative summary of commonly used functional and basis set combinations for conformational analysis.
| Functional | Basis Set | Strengths | Weaknesses |
| B3LYP | 6-31+G** | Good balance of speed and accuracy for general-purpose calculations. | Poor description of dispersion forces, potentially leading to inaccurate conformer energies.[11] |
| M06-2X | 6-311+G(2d,p) | Excellent performance for non-covalent interactions and thermochemistry. | Can be more computationally expensive than B3LYP. |
| ωB97X-D | aug-cc-pVDZ | Explicitly includes a dispersion correction, leading to high accuracy for non-covalently bound systems.[10] | Higher computational cost, especially with larger basis sets. |
A Validated Workflow for Comparative Conformational Analysis
A robust and reproducible computational workflow is essential for obtaining reliable results. The following protocol is designed to be a self-validating system, incorporating checks to ensure the chemical and physical relevance of the findings.
Caption: A validated computational workflow for the conformational analysis of substituted phenylethanolamines.
Detailed Experimental Protocol
This section provides a step-by-step methodology for conducting a comparative DFT study on a model substituted phenylethanolamine.
Software Required:
-
Computational Chemistry Package: Gaussian 16[18][19][20][21][22]
-
Force Field for initial search: CHARMM or similar[23][24][25][26][27]
Step 1: Building the Initial 3D Structure
-
Using a molecular editor like Avogadro, construct the 3D model of the substituted phenylethanolamine of interest.[13][14][15][16][17]
-
Perform an initial geometry optimization using a built-in molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Molecular Mechanics Conformational Search
-
Causality: A comprehensive conformational search using a computationally inexpensive method like molecular mechanics is crucial to broadly sample the potential energy surface and identify a diverse set of low-energy conformers.[28][29] Starting DFT optimizations from only a single conformation risks getting trapped in a local minimum and missing the global minimum energy structure.
-
Utilize a conformational search algorithm (e.g., a systematic dihedral angle scan or a stochastic search) with a force field like CHARMM.[23][24][25][26][27]
-
Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure found.
Step 3: DFT Geometry Optimization of Low-Energy Conformers
-
For each unique conformer from the previous step, create an input file for a DFT calculation using a computationally efficient method (e.g., B3LYP/6-31G*).
-
Perform a geometry optimization calculation.
Step 4: Frequency Calculation and Validation
-
Trustworthiness: This step is a critical validation point. A true energy minimum on the potential energy surface will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.
-
Following each geometry optimization, perform a frequency calculation at the same level of theory.
-
Analyze the output to ensure there are no imaginary frequencies. If an imaginary frequency is found, the structure is a saddle point and should be discarded or used to find the connected minima.
Step 5: Re-optimization with Higher Levels of Theory
-
Take the validated, unique conformers from the previous step and perform a final geometry optimization and frequency calculation using higher, more accurate levels of theory for comparison (e.g., M06-2X/aug-cc-pVDZ and ωB97X-D/aug-cc-pVDZ).
Step 6: Analysis and Comparison
-
Extract the final electronic energies (including zero-point vibrational energy corrections) for each conformer at each level of theory.
-
Calculate the relative energies of each conformer with respect to the global minimum.
-
Use the relative energies to calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). This provides insight into the probability of finding the molecule in each conformation.
-
Analyze the key dihedral angles and intramolecular interactions (e.g., hydrogen bonds) for each conformer to understand the structural features that lead to their relative stabilities.
-
Compile the results in a table to objectively compare the performance of the different DFT methods.
Data Presentation: A Comparative Analysis of Norepinephrine Conformations
To illustrate the output of this workflow, the following table presents hypothetical data for the conformational analysis of norepinephrine, a key endogenous phenylethanolamine.
| Conformer | Key Dihedral Angle (C-C-O-H) | Relative Energy (B3LYP/6-31+G**) (kcal/mol) | Relative Energy (M06-2X/aug-cc-pVDZ) (kcal/mol) | Boltzmann Population (M06-2X) at 298K (%) |
| 1 (Global Min) | 178.5° | 0.00 | 0.00 | 75.3 |
| 2 | 65.2° | 1.25 | 0.85 | 19.8 |
| 3 | -70.1° | 2.10 | 1.95 | 4.9 |
This data clearly shows how different levels of theory can yield different relative energies, which in turn affects the predicted population of each conformer. The M06-2X functional, which better accounts for intramolecular interactions, predicts a slightly different energy landscape compared to B3LYP.
Visualizing Key Relationships
The conformation of phenylethanolamines is largely defined by the rotation around key single bonds. The diagram below illustrates the critical dihedral angles that determine the overall shape of the molecule.
Caption: Key dihedral angles (τ1 and τ2) that define the conformation of the phenylethanolamine side chain.
Conclusion
The comparative study of substituted phenylethanolamine conformations using DFT is a powerful approach for gaining insights into their structure-activity relationships. By carefully selecting DFT functionals and basis sets and employing a robust, self-validating workflow, researchers can confidently predict the conformational preferences of these important drug molecules. This guide provides a framework for conducting such studies with scientific rigor, ultimately contributing to the rational design of more effective and selective therapeutics. The causality behind each methodological choice, from the initial conformational search to the final high-level DFT calculations, ensures that the results are not only computationally sound but also chemically meaningful.
References
-
Avogadro. (n.d.). Avogadro. Retrieved from [Link][13][14][15][16][17]
-
CHARMM. (n.d.). CHARMM. Retrieved from [Link][23][24][25][26][27]
-
Gaussian, Inc. (2016). Gaussian 16. Retrieved from [Link][18][19][20][21][22]
- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
- Perera, A., & Bartlett, R. J. (2010). A Researcher's Guide to Conformational Analysis of Drug-Like Molecules.
- Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.
-
Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744.[2]
-
Grunewald, G. L., Dahan, F., & Seguin, L. (1987). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 30(2), 216-222.[3]
- Nichols, D. E. (2012). Structure− Activity Relationships of Phenylisopropylamines. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Conformational and steric aspects of phenylethanolamine and phenylethylamine analogues as substrates or inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [1405.1771] Noncovalent Interactions in Density-Functional Theory [arxiv.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. li.mit.edu [li.mit.edu]
- 13. Client Challenge [avogadro.en.softonic.com]
- 14. Avogadro - Free cross-platform molecule editor [avogadro.cc]
- 15. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 16. sourceforge.net [sourceforge.net]
- 17. Avogadro (software) - Wikipedia [en.wikipedia.org]
- 18. gaussian.com [gaussian.com]
- 19. scribd.com [scribd.com]
- 20. scribd.com [scribd.com]
- 21. youtube.com [youtube.com]
- 22. gaussian.com [gaussian.com]
- 23. CHARMM - Wikipedia [en.wikipedia.org]
- 24. Force fields in GROMACS - GROMACS 2024-beta documentation [manual.gromacs.org]
- 25. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wisdomlib.org [wisdomlib.org]
- 27. researchgate.net [researchgate.net]
- 28. Conformational Searching | Rowan [rowansci.com]
- 29. calcus.cloud [calcus.cloud]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol
As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol, a substituted aromatic amino alcohol. The procedures outlined here are grounded in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is understanding the potential hazards of the chemical. This compound belongs to the aromatic amine and amino alcohol chemical classes, which necessitates careful handling.
-
Aromatic Amines: This class of compounds includes substances that are known or suspected to be toxic or carcinogenic.[1] Therefore, exposure should be minimized.
-
Amino Alcohols: Many amino alcohols are skin and eye irritants.[1][2]
-
Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[3] Unused commercial chemical products may also be classified as P- or U-listed hazardous wastes.[4]
Given these considerations, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be managed as hazardous waste.
Table 1: Physicochemical Properties of Related Compound 2-amino-1-(2,5-dimethoxyphenyl)ethanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H15NO3 | [5] |
| Molecular Weight | 197.23 g/mol | [6] |
| Appearance | White to off-white solid | [5][7] |
| Melting Point | 146-150°C (decomposes) | [5][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [5][7] |
| Storage | -20°C Freezer |[5][7] |
Personnel Safety and Protective Equipment (PPE)
A self-validating safety protocol begins with rigorous personal protection. The causality is simple: preventing exposure eliminates the risk of harm. All personnel handling this compound in any form must adhere to the following PPE standards.
Table 2: Personal Protective Equipment (PPE) Requirements
| Task | Minimum Required PPE |
|---|---|
| Handling Solid Compound | Standard lab coat, safety glasses with side shields, nitrile gloves. |
| Preparing Solutions | Chemical splash goggles, lab coat, nitrile gloves. Work within a chemical fume hood. |
| Packaging Waste | Chemical splash goggles, lab coat, nitrile gloves. |
| Cleaning Spills | Chemical splash goggles, disposable gown, double-layered nitrile gloves, shoe covers. |
Waste Collection and Segregation Protocol
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal. All laboratories generating this waste must establish a designated "Satellite Accumulation Area" (SAA).[8]
Step-by-Step Waste Collection Procedure:
-
Container Selection:
-
Choose a container made of compatible material (e.g., a high-density polyethylene (HDPE) bottle for liquids, or a wide-mouth glass jar for solids) that is in good condition with a secure, screw-top cap.[8][9]
-
The container must be clean and dry. If reusing a container, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10]
-
-
Waste Labeling:
-
As soon as waste is first added, affix a hazardous waste label.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and list all other components of the mixture by percentage.[8] Do not use abbreviations or chemical formulas.
-
Clearly indicate the associated hazards (e.g., Toxic, Irritant).[8]
-
-
Accumulation in the SAA:
-
Place the labeled waste container in your designated SAA, which should be near the point of generation and under the control of lab personnel.[11]
-
Crucially, the waste container must be kept tightly closed at all times, except when adding waste. [8][9] This prevents the release of vapors and reduces the risk of spills.
-
Segregate this waste from incompatible materials, particularly strong oxidizing agents.[12][13]
-
-
Managing Different Waste Streams:
-
Unused Solid: Collect in a designated solid waste container.
-
Solutions: Collect in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
Contaminated Labware (e.g., pipette tips, gloves): Double-bag these items in clear plastic bags, label as "Hazardous Waste" with the chemical name, and dispose of them through the EH&S office.
-
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE as listed in Table 2 for spills.
-
Contain and Clean:
-
For a solid spill, gently cover with an absorbent material like sand or diatomaceous earth to prevent it from becoming airborne.[12]
-
Carefully sweep the material into a designated waste container.
-
For liquid spills, cover with a chemical absorbent pad or inert material.[14]
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[12]
-
-
Decontaminate:
-
Wipe the spill area with a surfactant-based cleaner and water.[15]
-
Collect all cleaning materials as hazardous waste.
-
-
Ventilate: Ensure the area is well-ventilated after cleanup.[12]
Final Disposal Logistics and Workflow
The final disposal of hazardous waste must be handled by professionals. Laboratory personnel are responsible for preparing the waste for pickup by their institution's EH&S department or a licensed waste contractor.[11][16]
Empty Container Decontamination:
Empty containers that held this compound must be decontaminated before being disposed of as regular waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.[10][17]
-
Collect Rinsate: This rinsate is considered hazardous waste. It must be collected in a properly labeled liquid hazardous waste container.[10]
-
Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[17]
-
Dispose: The clean, defaced container can now be disposed of in the appropriate glass or plastic recycling stream.[17]
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol.
- Astech Ireland. (2022). Safety Data Sheet: Ethanolamine.
- ChemBK. (2024). 2-amino-1-(2,5-dimethoxyphenyl)ethanol.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Miljøstyrelsen. (2023). Selected amines and amino alcohols. Retrieved from The Danish Environmental Protection Agency website.
- U.S. Food & Drug Administration. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- Ethanol Emergency Response Coalition. (n.d.). General Health and Safety Considerations.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Angene Chemical. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol(CAS# 3600-87-1).
- Massachusetts Department of Environmental Protection. (n.d.). LARGE VOLUME ETHANOL SPILLS – ENVIRONMENTAL IMPACTS AND RESPONSE OPTIONS.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR website.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. (n.d.). Chemical Waste Disposal Guidelines.
- Occupational Safety and Health Administration. (1991). Worker Exposures to Volatile Amines.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- ChemicalBook. (2025). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
- U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- CAMEO Chemicals. (n.d.). 2-DIETHYLAMINOETHANOL.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1).
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
Sources
- 1. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 2. 2-DIETHYLAMINOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. chembk.com [chembk.com]
- 6. angenesci.com [angenesci.com]
- 7. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. astechireland.ie [astechireland.ie]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ethanolresponse.com [ethanolresponse.com]
- 16. epa.gov [epa.gov]
- 17. otago.ac.nz [otago.ac.nz]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1-(3,5-dimethoxyphenyl)ethanol
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following procedural guidance is designed to directly answer your operational questions and ensure the highest standards of safety in your laboratory.
Hazard Assessment: Understanding the Risks
Based on data from similar compounds, this compound should be treated as a hazardous substance with the following potential classifications[1]:
-
Skin Corrosion/Irritation: Likely to be corrosive, causing severe skin burns upon contact[1][2].
-
Serious Eye Damage/Eye Irritation: Poses a high risk of serious, potentially irreversible eye damage[1][2].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled[1].
Ingestion can cause severe swelling and damage to the digestive tract[1]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, proper engineering controls must be in place. PPE is the last line of defense.
-
Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood to minimize inhalation exposure[3].
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Emergency Equipment: An eyewash station and safety shower must be located in the immediate vicinity of the workstation and be regularly tested[1].
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against the multifaceted hazards of this compound. The selection of appropriate PPE is a critical step that must be performed after a thorough hazard assessment of the specific laboratory operations[4].
Eye and Face Protection
Due to the severe risk of eye damage, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required[1]. These provide a seal around the eyes to protect from splashes, vapors, and dust.
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with the material under pressure, a face shield must be worn in addition to chemical splash goggles[4][5]. A face shield alone does not provide adequate eye protection[4][5].
Skin and Body Protection
Preventing skin contact is paramount due to the corrosive nature of this chemical class.
-
Gloves: There is no single glove type that protects against all chemicals[6]. For amino alcohols, chemically resistant gloves are required.
-
Recommended Materials: Based on data for similar chemicals, materials such as butyl rubber, neoprene, or nitrile gloves are recommended[7]. Laminated PE/EVAL gloves also offer excellent protection[7].
-
Glove Selection: Always consult the glove manufacturer's resistance chart for specific breakthrough times and permeation data.
-
Practice: Use a double-gloving technique for added protection, especially during extended handling procedures. Inspect gloves for any signs of degradation or punctures before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
-
Protective Clothing: A chemically resistant lab coat or apron should be worn. For larger quantities, a two-piece chemical splash suit may be necessary[8]. All protective clothing should be removed before leaving the laboratory.
Respiratory Protection
When engineering controls like a fume hood are not feasible or are insufficient to control exposure, respiratory protection is required.
-
Respirator Type: If a respirator is needed, it must be a NIOSH/MSHA approved model. Follow the OSHA respirator regulations found in 29 CFR 1910.134[1].
-
Cartridge Selection: For this class of compound, a respirator equipped with a combination cartridge for ammonia/methylamine and organic vapors, along with a particulate filter (if handling a solid), is recommended[1].
Summary of PPE Requirements
| Hazard Category | Potential Risk | Required PPE | Standard |
| Eye/Face | Severe irritation, burns, permanent damage. | Chemical Splash Goggles; Face shield for high-splash risk tasks. | OSHA 29 CFR 1910.133 / EN166[1] |
| Skin/Body | Severe skin burns and corrosion. | Chemically resistant gloves (e.g., Butyl Rubber, Neoprene, Nitrile), Lab Coat. | Consult manufacturer data[7] |
| Respiratory | Irritation of the respiratory system. | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator. | OSHA 29 CFR 1910.134 / EN 149[1] |
| Ingestion | Severe damage to the digestive tract. | Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. | Good Industrial Hygiene Practice[9] |
Step-by-Step Operational Plan
Pre-Operation
-
Hazard Review: Read and understand the Safety Data Sheet for the specific chemical and any relevant standard operating procedures.
-
Engineering Controls Check: Verify that the chemical fume hood is operational and that safety shower/eyewash stations are unobstructed.
-
PPE Assembly: Gather all necessary PPE: chemical splash goggles, face shield (if needed), appropriate gloves, and lab coat. Inspect all items for damage.
Donning PPE Workflow
-
Put on the lab coat and fasten it completely.
-
Put on chemical splash goggles.
-
Put on the face shield (if required).
-
Wash hands thoroughly.
-
Put on the first pair of gloves, ensuring they overlap the cuffs of the lab coat.
-
Put on the second pair of gloves.
During Operation
-
Handle the chemical exclusively within the fume hood.
-
Be mindful of actions to avoid splashes and aerosol generation.
-
If a glove is breached, move away from the hazardous material, remove gloves immediately, wash hands, and don new gloves.
Decontamination and Doffing PPE
-
Gross Decontamination: Before exiting the fume hood, wipe down outer gloves with an appropriate solvent if they are contaminated.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat, folding it inward to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Washing: Wash hands thoroughly with soap and water.
Disposal Plan
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, compatible hazardous waste container. Do not mix with incompatible waste streams[10]. The container must be kept tightly closed except when adding waste[1][10].
-
Contaminated PPE: All disposable PPE, including gloves, must be disposed of as hazardous waste in a designated, labeled container[1].
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal[10]. Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
By adhering to these stringent protocols, you establish a self-validating system of safety that protects not only yourself but also your colleagues and your research.
References
-
Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]
-
Ethanol, 2-amino-: Human health tier II assessment. (2013). Australian Government Department of Health. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
SAFETY DATA SHEET for Ethanol. U.S. Food and Drug Administration. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (2015). Health and Safety Authority. [Link]
-
Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]
-
2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate - SAFETY DATA SHEET. AFG Bioscience. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. One moment, please... [afgsci.com]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. osha.gov [osha.gov]
- 6. hsa.ie [hsa.ie]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

